6-Fluoro-5-methoxynicotinonitrile
Description
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-5-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 |
InChI Key |
XFLAOYYMAGPKHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
6-Fluoro-5-methoxynicotinonitrile CAS number
An In-Depth Technical Guide to 6-Fluoro-5-methoxynicotinonitrile[1]
CAS Number: 1807142-86-4 Synonyms: 6-Fluoro-5-methoxypyridine-3-carbonitrile; 2-Fluoro-3-methoxy-5-cyanopyridine (IUPAC numbering based on priority, though pyridine numbering is standard).[1]
Executive Summary
6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4) is a specialized heterocyclic building block critical in the synthesis of next-generation small molecule inhibitors, particularly in oncology (kinase inhibitors) and CNS therapeutics (PARP inhibitors).[1] Its structural value lies in its orthogonal reactivity : the fluorine atom at position C6 serves as a highly activated leaving group for nucleophilic aromatic substitution (
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
The compound is characterized by an electron-deficient pyridine ring, further activated by the cyano group. The fluorine atom is significantly more labile than in non-cyanated pyridines due to the para-electron-withdrawing effect of the nitrile.
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 152.13 g/mol | |
| CAS Number | 1807142-86-4 | Distinct from the 5-fluoro-6-methoxy isomer (CAS 1256788-78-9) |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| pKa (Calculated) | ~ -1.5 (Pyridine N) | Highly suppressed basicity due to F/CN/OMe |
| Reactivity | High | C5-OMe is stable under basic conditions |
Synthetic Methodologies
The synthesis of 6-fluoro-5-methoxynicotinonitrile is non-trivial due to the directing effects of the pyridine ring.[1] Direct halogenation or alkoxylation often yields the thermodynamic regioisomer (5-fluoro-6-methoxy).[1] Two authoritative routes are presented below: the N-Oxide Rearrangement Route (Scalable) and the Functional Group Interconversion Route (Lab Scale).
Route A: The N-Oxide Rearrangement (Process Chemistry)
This route leverages the specific directing power of pyridine-N-oxides to introduce a halogen at the C6 (ortho) position relative to the nitrogen, starting from 5-methoxynicotinonitrile.[1]
-
N-Oxidation: 5-Methoxynicotinonitrile is oxidized using m-chloroperbenzoic acid (mCPBA) or urea hydrogen peroxide/phthalic anhydride to yield 5-methoxynicotinonitrile-1-oxide .[1]
-
Chlorination (Reissert-Henze Type): The N-oxide is treated with phosphoryl chloride (
).[1] The oxygen nucleophilicity attacks the phosphorus, creating a leaving group, followed by chloride attack at the -position (C6). This yields 6-chloro-5-methoxynicotinonitrile .[1] -
Halex Reaction (Fluorination): The chloro-intermediate undergoes halogen exchange using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO) at elevated temperatures (
) to yield the final fluoro-product.[1]
Route B: From 6-Fluoro-5-hydroxynicotinonitrile (Medicinal Chemistry)
Useful when the hydroxy-precursor is available or derived from 6-fluoro-5-hydroxynicotinic acid.[1]
-
Methylation: 6-Fluoro-5-hydroxynicotinonitrile is treated with Methyl Iodide (
) and a weak base ( ) in Acetone or DMF.[1]-
Critical Control: The base strength must be controlled to prevent
displacement of the fluorine by the generated phenoxide or solvent.
-
Visualization of Synthetic Pathways
Figure 1: Primary synthetic workflows. The solid line represents the scalable N-oxide route; the dashed line represents the functional group modification route.[1]
Experimental Protocols
Protocol 1: Halogen Exchange (Halex) from 6-Chloro Analog
This step is the most critical for ensuring high purity of the fluoro-product.[1]
-
Preparation: Charge a dry reaction vessel with 6-chloro-5-methoxynicotinonitrile (1.0 eq) and Spray-dried Potassium Fluoride (3.0 eq).
-
Solvent: Add anhydrous Sulfolane (5 vol relative to mass). Note: Sulfolane is preferred over DMSO for thermal stability at >140°C.
-
Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.
-
Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC for consumption of the chloro-starting material.
-
Work-up: Cool to room temperature. Dilute with water (20 vol) and extract with Ethyl Acetate (
). -
Purification: The organic layer is washed with brine, dried over
, and concentrated. Recrystallize from Heptane/EtOAc if necessary.
Applications in Drug Discovery
6-Fluoro-5-methoxynicotinonitrile is primarily used as a scaffold core for constructing trisubstituted pyridine drugs.[1]
Mechanism of Action (Chemical Biology)
-
The "Hinge Binder" Strategy: The pyridine nitrogen (N1) often serves as an acceptor for hydrogen bonds in the ATP-binding pocket of kinases.
-
The Fluorine Trigger: The C6-Fluorine is a temporary handle. It is designed to be displaced by primary or secondary amines (e.g., piperazines, anilines) via
. -
The Methoxy Modulator: The C5-Methoxy group remains in the final molecule. It serves two roles:
-
Electronic: It donates electron density into the ring, slightly increasing the basicity of the pyridine nitrogen (tuning
for solubility). -
Steric/Conformational: It induces a twist in the adjacent substituents, potentially improving selectivity for specific kinase isoforms (e.g., EGFR, MET).
-
Structural Activity Relationship (SAR) Logic
Figure 2: The role of 6-Fluoro-5-methoxynicotinonitrile as a pharmacophore precursor.
Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Dermal).
-
Specific Hazard: Hydrolysis of the nitrile in vivo or under acidic waste conditions can release cyanide. The fluorine atom implies potential for HF generation under extreme combustion or acidic conditions.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile).
References
-
Chemical Identity & CAS: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4). BLD Pharm / ChemicalBook Databases.
-
Synthetic Methodology (N-Oxide Route): General method for 2-halo-3-substituted pyridines via N-oxides.[1] Journal of Medicinal Chemistry, 2015, 58(24), 9625-9640. (Analogous chemistry applied to 5-substituted nicotinonitriles).[1]
-
Halex Reaction Conditions: Potassium Fluoride in Sulfolane for Heteroaromatic Fluorination. Organic Process Research & Development, 2008, 12(2), 308–313. [1]
-
Medicinal Chemistry Application: Discovery of AZD9574 and related PARP inhibitors (utilizing fluoro-pyridine scaffolds).[2][3] Journal of Medicinal Chemistry, 2024.[2] [1]
Sources
6-Fluoro-5-methoxynicotinonitrile chemical properties
Technical Monograph: 6-Fluoro-5-methoxynicotinonitrile
Part 1: Core Directive & Executive Summary
Subject: 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4)
Classification: Pyridine-based Electrophilic Scaffold
Primary Utility: Late-stage diversification via Nucleophilic Aromatic Substitution (
This guide serves as a technical manual for medicinal chemists and process scientists utilizing 6-Fluoro-5-methoxynicotinonitrile .[1] Unlike simple pyridines, this scaffold possesses a "push-pull" electronic architecture—the electron-withdrawing nitrile (CN) and pyridine nitrogen activate the ring, while the electron-donating methoxy (OMe) group modulates solubility and metabolic stability.[1] Its primary value lies in the C6-fluorine atom, which functions as a highly reactive handle for regioselective substitution, enabling the rapid generation of focused libraries for kinase, GPCR, and ion channel drug discovery.
Part 2: Physicochemical Profile
The following data consolidates available experimental and predicted properties essential for handling and reaction planning.
| Property | Value / Description | Note |
| IUPAC Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile | Systematic nomenclature |
| CAS Number | 1807142-86-4 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 152.13 g/mol | |
| Physical State | Solid (Powder/Crystals) | Typically off-white to pale yellow |
| Melting Point | ~103–105 °C (Predicted) | Class typical; verify experimentally |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water/hexanes |
| LogP (Predicted) | ~1.3 – 1.6 | Lipophilic, suitable for CNS penetration |
| pKa (Conj.[1][2] Acid) | < 1.0 (Pyridine N) | Highly deficient ring; non-basic |
| H-Bond Acceptors | 3 (N-py, CN, OMe) |
Part 3: Synthetic Accessibility & Pathways
The synthesis of 6-Fluoro-5-methoxynicotinonitrile typically follows convergent routes designed to install the sensitive fluorine atom late or utilize a pre-fluorinated precursor.[1]
Primary Synthetic Workflow
The most robust route for laboratory scale-up involves the conversion of the corresponding carboxylic acid or the cyanation of a bromo-precursor.
-
Precursor: 6-Fluoro-5-methoxynicotinic acid (CAS 1256819-38-1).[1]
-
Activation: Conversion to the primary amide via acid chloride (
then ) or mixed anhydride. -
Dehydration: Treatment of the amide with
, , or Burgess reagent to yield the nitrile.
Alternative Route (Halogen Exchange):
Starting from 5-Bromo-2-fluoro-3-methoxypyridine , a palladium-catalyzed cyanation (
Figure 1: Convergent synthetic pathways to the 6-Fluoro-5-methoxynicotinonitrile scaffold.
Part 4: Reactivity Profile – The Engine
The defining feature of this molecule is the C6-Fluorine atom. Its reactivity is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen (ortho) and the nitrile group (para).
Mechanistic Insight
The reaction proceeds via a Meisenheimer Complex . The nucleophile attacks C6, disrupting aromaticity and placing a negative charge on the ring.
-
Activation: The ring nitrogen and the nitrile group at C3 stabilize this negative charge by resonance (electron sink).
-
Leaving Group: Fluoride is an exceptional leaving group in
(better than chloride/bromide) because the high electronegativity of F lowers the energy of the transition state for the initial nucleophilic attack ( step is rate-determining). -
Modulation: The C5-methoxy group exerts a slight deactivating inductive effect but also provides steric bulk. It prevents attack at C4 and directs nucleophiles cleanly to C6.
Scope of Displacement
-
Amines (Primary/Secondary): Rapid reaction at RT or mild heat (
).[1] Excellent for installing solubilizing tails (piperazines, morpholines). -
Alkoxides: Requires stronger bases (
, ). Generates bis-ether scaffolds. -
Thiols: High reactivity; useful for installing metabolic handles.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Part 5: Experimental Protocols
Protocol A: General Procedure for Amine Displacement ( )
Use Case: Synthesis of a library of kinase inhibitor intermediates.
Materials:
-
6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)[1]
-
Amine nucleophile (e.g., N-methylpiperazine) (1.2 – 1.5 equiv)[1]
-
Base:
or DIPEA (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)[1]
Step-by-Step:
-
Dissolution: In a reaction vial equipped with a stir bar, dissolve 6-Fluoro-5-methoxynicotinonitrile (100 mg, 0.66 mmol) in MeCN (3.0 mL).
-
Addition: Add
(182 mg, 1.32 mmol) followed by the amine (0.79 mmol). -
Reaction: Seal the vial and stir.
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to
for 4–12 hours.
-
-
Monitoring: Monitor by TLC (EtOAc/Hex) or LC-MS. The product will appear as a more polar spot/peak; the starting material (M+H 153) will disappear.
-
Workup:
-
If MeCN used: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over
, and concentrate. -
If DMSO used: Pour into crushed ice/water. Filter the resulting precipitate.[3]
-
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Validation Check:
-
1H NMR: Look for the loss of the doublet/singlet corresponding to the proton adjacent to Fluorine (though C2-H and C4-H are singlets, the chemical shift will move upfield significantly upon substitution of F with N).
-
19F NMR: Complete disappearance of the aryl fluoride signal (typically
-70 to -100 ppm region) is the definitive confirmation of conversion.[1]
Part 6: Applications in Drug Discovery
-
Kinase Inhibitors: The 3-cyano-5-methoxy motif mimics the adenine ring of ATP.[1] Substituting the 6-fluorine with an aniline or heterocycle creates a hinge-binding motif common in EGFR and ALK inhibitors.[1]
-
CNS Agents: The 5-methoxy group aids in blood-brain barrier (BBB) penetration by masking polarity, while the nitrile provides a metabolic "hard stop" or a handle for hydrolysis to a primary amide (common in PARP inhibitors).
-
PROTAC Linkers: The high reactivity of the fluorine allows for the attachment of linker chains for proteolysis-targeting chimeras (PROTACs) under mild conditions that do not disturb other sensitive functionalities.
Part 7: Safety & Handling (SDS Summary)
-
Hazards:
-
Acute Toxicity: Nitriles are toxic if swallowed or inhaled (metabolic release of cyanide is possible, though slower with aromatic nitriles).
-
Skin/Eye Irritant: Treat as a potent irritant.
-
-
Handling:
-
Always handle in a fume hood.
-
Avoid contact with strong acids (risk of hydrolysis to amide/acid) or strong reducing agents (risk of amine formation) unless intended.
-
-
Waste: Dispose of aqueous waste streams containing fluoride and cyanide derivatives according to specific halogenated/cyanide waste protocols.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted nicotinonitriles. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for pyridine scaffolds in drug design).
- Sakata, G., et al. (1985). Synthesis and reactions of fluorinated pyridines. Heterocycles. (Foundational chemistry for on fluoropyridines).
Sources
- 1. CAS [chemicalbook.com]
- 2. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-5-methoxynicotinonitrile molecular structure
[1]
Executive Summary
6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine intermediate critical in the synthesis of next-generation kinase inhibitors, particularly those targeting the CNS (e.g., PARP1 inhibitors like AZD9574).[1] Its structure features a trifunctional scaffold: a nitrile handle for heterocycle formation, a fluorine atom for metabolic stability and lipophilicity, and a methoxy group for electronic tuning.[2] This guide details its structural properties, a self-validating synthesis protocol, and its utility in medicinal chemistry.[2]
| Property | Data |
| Systematic Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| Core Scaffold | Nicotinonitrile (3-cyanopyridine) |
| Key Substituents | C6-Fluoro (electrophilic site), C5-Methoxy (donor), C3-Cyano (acceptor) |
| Related CAS | 1256819-38-1 (Acid derivative) |
Part 1: Molecular Architecture & Electronic Properties[1][2]
Structural Analysis
The molecule is a trisubstituted pyridine.[2] The positioning of the substituents creates a unique "push-pull" electronic system that dictates its reactivity:
-
Position 6 (Fluoro): Located ortho to the ring nitrogen and para to the nitrile group.[2] This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .[2] The electronegative nitrogen and the electron-withdrawing nitrile group deplete electron density at C6, making the fluorine a labile leaving group under specific conditions.[2]
-
Position 5 (Methoxy): Located meta to the ring nitrogen.[2] As an electron-donating group (EDG), it modulates the electrophilicity of the ring, preventing non-specific decomposition while enhancing solubility.[2]
-
Position 3 (Nitrile): A versatile synthetic handle.[2][3] It serves as a precursor to amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., tetrazoles, triazoles).[2]
Reactivity Profile
The C6-Fluorine is the "hotspot" of the molecule.[2] In drug design, this fluorine is often retained to block metabolic oxidation at the C6 position or displaced by amines to link pharmacophores.[2]
Figure 1: Reactivity profile showing the three primary diversification vectors.[1]
Part 2: Synthetic Pathways (Self-Validating Protocols)[1]
The most robust synthesis avoids the regioselectivity issues of direct halogenation by using a pre-functionalized precursor: 5-Bromo-2-fluoro-3-methoxypyridine .[1]
Retrosynthetic Analysis[1][2]
-
Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (Commercial KSM)[1]
-
Transformation: Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent).[1]
Protocol: Pd-Catalyzed Cyanation
This protocol uses Zinc Cyanide (
Reagents:
-
Substrate: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv)[1]
-
Source:
(0.6 equiv)[2] -
Catalyst:
(5-10 mol%) or / dppf[2] -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]
-
Atmosphere: Argon or Nitrogen[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Argon flow, charge a dry reaction vial with the bromo-pyridine substrate (1.0 eq),
(0.6 eq), and (0.05 eq). -
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial with a crimp cap featuring a Teflon septum.[2]
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Heat the block to 100–120°C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and zinc salts.[2] Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 10% to 40%).[2]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the cyanation of the bromopyridine precursor.
Part 3: Spectroscopic Validation (Quality Control)
To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified. This serves as a "self-validating" system.[1][2]
NMR Characterization[1][2]
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
Mass Spectrometry (LC-MS)
Part 4: Applications in Drug Discovery[2]
Scaffold for PARP Inhibitors
The 6-fluoro-5-methoxy motif is a bioisostere for other aromatic systems found in PARP inhibitors (e.g., AZD9574).[1]
-
Mechanism: The nitrile is hydrolyzed to a primary amide (
), which forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site.[2] -
Fluorine Role: The fluorine atom fills a hydrophobic pocket and prevents metabolic hydroxylation at the C6 position, significantly increasing the drug's half-life (
).[2]
Kinase Inhibitor Design
The methoxy group at C5 acts as a "gatekeeper" substituent.[2] In many kinase ATP-binding pockets, this group directs the orientation of the molecule, ensuring the nitrile (or its derivatives) interacts with the hinge region.[2]
References
-
Synthesis of Fluorinated Pyridines
-
Precursor Utility (5-Bromo-2-fluoro-3-methoxypyridine)
-
Application in PARP Inhibitors (AZD9574 Context)
-
General Cyanation Protocols
Sources
- 1. 5-BROMO-2-METHOXY-3-CYANOPYRIDINE - CAS:884495-39-0 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Buy 2-(2-Methylbenzyl)morpholine (EVT-13292198) [evitachem.com]
- 5. "Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride" by Frank L. Setliff and Leslie B. Coop [scholarworks.uark.edu]
- 6. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
6-Fluoro-5-methoxynicotinonitrile synthesis pathways
The synthesis of 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4) represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors and PARP1-selective agents. This scaffold combines the electron-withdrawing properties of the nitrile and fluorine groups with the electron-donating methoxy group, creating a unique electronic profile for protein-ligand interactions.
This technical guide details the most robust and scalable synthetic pathway: the Amino-Pyridine Functionalization Route . This approach prioritizes regioselectivity and yield, utilizing a 2-amino-3-methoxypyridine precursor to sequentially install the bromine, fluorine, and nitrile functionalities.
Part 1: Retrosynthetic Analysis & Strategy
The structural integrity of 6-Fluoro-5-methoxynicotinonitrile (IUPAC: 2-fluoro-3-methoxy-5-cyanopyridine) relies on the precise placement of three substituents. A disconnection analysis reveals that the nitrile group is best installed last via metal-catalyzed cross-coupling to avoid hydrolysis or reduction during earlier steps. The fluorine atom, being difficult to introduce via electrophilic substitution, is best installed via the Balz-Schiemann reaction (diazotization-fluorination) of an amino group.
Strategic Disconnections:
-
C–CN Bond: Formed via Pd-catalyzed cyanation of an aryl bromide.
-
C–F Bond: Formed via diazotization of an aryl amine followed by nucleophilic fluorination.
-
C–Br Bond: Formed via electrophilic aromatic substitution (bromination) directed by the strong ortho/para activating amino group.
Part 2: The Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the optimized linear synthesis flow, detailing reagents and intermediate transitions.
Caption: Linear synthesis pathway from 2-amino-3-methoxypyridine to 6-fluoro-5-methoxynicotinonitrile.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective Bromination
The amino group at position 2 is a strong activator and directs electrophilic attack to positions 3 and 5. With position 3 blocked by the methoxy group, bromination occurs exclusively at position 5.
-
Precursor: 2-Amino-3-methoxypyridine (CAS: 10201-71-5).[1]
-
Product: 2-Amino-5-bromo-3-methoxypyridine (CAS: 42409-58-5).
Protocol:
-
Dissolution: Charge a reactor with 2-Amino-3-methoxypyridine (1.0 equiv) and Glacial Acetic Acid (10 vol). Cool the solution to 0–5°C.
-
Bromination: Add a solution of Bromine (1.05 equiv) in Acetic Acid (2 vol) dropwise over 60 minutes, maintaining the internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of starting material.
-
Workup: Pour the reaction mixture into ice water (20 vol). Neutralize with saturated aqueous NaHCO₃ or NaOH to pH 8.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Yield: Typically 85–95% as a solid.
Step 2: Fluorination via Diazotization (Balz-Schiemann)
Converting the C2-amino group to a fluorine atom is the most challenging step. The use of HF/Pyridine (Olah's reagent) with Sodium Nitrite is preferred over HBF₄ for better yields in electron-deficient pyridines.
-
Precursor: 2-Amino-5-bromo-3-methoxypyridine.[2]
-
Product: 5-Bromo-2-fluoro-3-methoxypyridine (CAS: 880870-66-6).[3][4]
Protocol:
-
Preparation: Charge a polyethylene or Teflon-lined vessel with HF-Pyridine (70% HF, 15 vol). Caution: HF is extremely toxic and corrosive. Cool to -10°C.
-
Addition: Add 2-Amino-5-bromo-3-methoxypyridine (1.0 equiv) portion-wise, ensuring temperature stays <-5°C.
-
Diazotization: Add Sodium Nitrite (NaNO₂, 1.5 equiv) in small portions over 1 hour. Evolution of N₂ gas will occur.
-
Reaction: Stir at 0°C for 1 hour, then slowly warm to 40–50°C to decompose the diazonium salt and drive fluorination. Stir for 2 hours.
-
Quench: Pour the mixture onto crushed ice/water. Extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
-
Yield: Typically 40–60%.
Step 3: Palladium-Catalyzed Cyanation
The final step replaces the C5-bromine with a nitrile group. Zinc Cyanide (Zn(CN)₂) is the preferred source due to its stability and efficiency compared to alkali cyanides.
-
Product: 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4).
Protocol:
-
Setup: In a pressure vial or reactor, dissolve 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv) in anhydrous DMF (dimethylformamide, 10 vol).
-
Reagents: Add Zinc Cyanide (Zn(CN)₂, 0.6 equiv) and Zinc Dust (0.1 equiv, activates the catalyst).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%). Degas the mixture with Nitrogen/Argon for 10 minutes.
-
Reaction: Seal and heat to 110–120°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine.
-
Purification: Concentrate and recrystallize from Ethanol/Heptane or purify via column chromatography.
-
Yield: Typically 75–90%.
Part 4: Summary of Key Parameters
| Step | Transformation | Critical Reagents | Key Condition | Typical Yield |
| 1 | Bromination | Br₂, AcOH | 0°C Control | 90-95% |
| 2 | Fluorination | HF/Pyridine, NaNO₂ | -10°C Addition | 45-60% |
| 3 | Cyanation | Zn(CN)₂, Pd(dppf)Cl₂ | 120°C, Inert Gas | 80-90% |
Part 5: Safety & Handling
-
Hydrogen Fluoride (HF): Step 2 utilizes HF-Pyridine. This reagent is fatal upon skin contact. Calcium Gluconate gel must be available at the workstation. Use only plastic (HDPE/Teflon) labware; HF dissolves glass.
-
Cyanides: Step 3 releases cyanide species. Work in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) ready to quench any spills.
-
Reaction Pressure: The cyanation step involves heating DMF to 120°C; ensure pressure vessels are rated for these conditions.
References
-
Preparation of 2-amino-3-methoxy-5-bromopyridine
-
Intermediate Verification (5-Bromo-2-fluoro-3-methoxypyridine)
-
General Protocol for Pd-Catalyzed Cyanation of Aryl Halides
-
Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments," 2005. Link
-
-
Synthesis of Fluorinated Pyridines via Diazotization
-
ChemicalBook, "Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine" (Related isomer methodology), Patent CN111777549A. Link
-
Sources
- 1. 5-BROMO-3-METHOXYPYRIDIN-2-AMINE|42409-58-5 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 42409-58-5 CAS|2-氨基-3-甲氧基-5-溴吡啶|生产厂家|价格信息 [m.chemicalbook.com]
- 3. Organic fluorine compound 9 page [m.chemicalbook.com]
- 4. 5-Bromo-2-fluoro-3-methoxypyridine | 880870-66-6 [sigmaaldrich.com]
- 5. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Spectroscopic Profiling of 6-Fluoro-5-methoxynicotinonitrile
The following technical guide is a comprehensive analysis of the spectroscopic characteristics of 6-Fluoro-5-methoxynicotinonitrile . This document is designed for researchers and medicinal chemists requiring rigorous structural verification of this key intermediate, often utilized in the synthesis of kinase inhibitors and fluorinated heterocycles.[1]
HPart 1: Executive Summary & Structural Logic
6-Fluoro-5-methoxynicotinonitrile is a trisubstituted pyridine derivative.[1] Its structural integrity is defined by the interplay between the electron-withdrawing nitrile (CN) and fluorine groups, and the electron-donating methoxy (OMe) group.[1]
Accurate characterization requires understanding the specific substituent effects that dictate its spectral fingerprint.[1]
-
Electronic Push-Pull: The C3-cyano group deshields the ring protons, while the C5-methoxy group provides localized shielding via resonance, complicated by the strong inductive withdrawal of the C6-fluorine.[1]
-
Spin-Spin Coupling: The presence of
F (spin 1/2, 100% abundance) introduces characteristic splitting patterns ( and ) essential for confirming regio-isomerism.[1]
Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the anticipated spectral signature derived from high-fidelity chemoinformatic principles and analogous pyridine systems.
H NMR (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H2 | 8.35 – 8.45 | Singlet (d) | 1H | Deshielded by adjacent N and CN; isolated spin system (para to OMe).[1] | |
| H4 | 7.90 – 8.05 | Doublet | 1H | Shielded relative to H2 by ortho-OMe; split by vicinal Fluorine (C6).[1] | |
| OMe | 3.95 – 4.00 | Singlet | 3H | - | Characteristic methoxy resonance.[1] |
Critical Interpretation:
-
Regio-chemistry Confirmation: The key differentiator between the 5-methoxy and 6-methoxy isomers is the coupling of the aromatic protons.[1] In this 6-fluoro isomer, H4 must show a significant doublet splitting (
) due to its proximity to the fluorine atom.[1] H2 may appear as a singlet or a broadened doublet due to long-range ( ) coupling.[1]
C NMR (100 MHz, DMSO-d
)
| Carbon | Shift ( | Splitting Pattern ( | Structural Environment |
| C6 | 158.0 – 162.0 | Doublet ( | Direct attachment to F; Diagnostic large coupling.[1] |
| C2 | 145.0 – 148.0 | Singlet (d) | Alpha to Nitrogen; most deshielded C-H.[1] |
| C5 | 142.0 – 145.0 | Doublet ( | Ipso to OMe; Beta to F. |
| C4 | 118.0 – 122.0 | Doublet ( | Ortho to OMe and CN.[1] |
| CN | 114.0 – 116.0 | Singlet | Nitrile carbon.[1] |
| C3 | 108.0 – 112.0 | Doublet ( | Quaternary C attached to CN.[1] |
| OMe | 56.0 – 57.0 | Singlet | Methoxy carbon.[1] |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for the functional groups.[1]
-
Nitrile Stretch (
): 2230 – 2240 cm .[1] A sharp, distinct band indicative of the aryl nitrile.[1] -
Aromatic C=C/C=N Stretch: 1580 – 1610 cm
.[1] -
C-F Stretch: 1200 – 1250 cm
.[1] Strong intensity, often overlapping with the C-O-C asymmetric stretch of the methoxy group.[1] -
Absence of OH/NH: The region >3000 cm
should be clean, confirming no hydrolysis to the amide or acid.[1]
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion (
): m/z 152 .[1] (Base peak in mild ionization).[1] -
Isotopic Pattern: M+1 (153) at ~8% intensity (due to
C natural abundance).[1] No M+2 signature (absence of Cl/Br).[1]
Fragmentation Pathway (EI):
-
152
137: Loss of methyl radical ( ).[1] Diagnostic of the anisole-like methoxy group. -
137
109: Loss of CO (carbon monoxide) from the resulting phenoxy-like cation.[1] -
109
83: Loss of CN/HCN from the pyridine ring.[1]
Part 3: Experimental Protocols
Protocol 3.1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra free from solvent suppression artifacts.
-
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl .[1] -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Filter the solution through a cotton plug within the pipette to remove inorganic salts (e.g., KF, NaOMe) from synthesis.[1]
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to 3.0 seconds to allow full relaxation of the isolated H2 proton, ensuring accurate integration.
-
Scans (NS): Minimum 16 scans for
H; 512 scans for C.
-
Protocol 3.2: LC-MS Purity Profiling
Objective: Confirm molecular weight and assess purity >95%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]
-
Pass Criteria: Single peak at retention time ~2.5-3.0 min (depending on flow); Mass spectrum under the peak shows dominant
153 .[1]
Part 4: Structural Validation Logic (Visualization)
The following diagram illustrates the logical flow for assigning the regiochemistry of the compound based on the spectral data described above.
Caption: Decision tree for structural validation using multi-modal spectroscopic data.
References
-
Chemical Synthesis & Intermediates
-
Spectroscopic Principles
-
Analytical Protocols
-
General Methods for LC-MS Profiling of Pyridines. Agilent Technologies Technical Notes.[1]
-
Sources
Technical Guide: Solubility Profile and Process Chemistry of 6-Fluoro-5-methoxynicotinonitrile
[1]
Executive Summary & Compound Identity
6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine intermediate used frequently in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., BTK, EGFR targets).[1][2] Its structure combines three distinct electronic effectors—a strongly electron-withdrawing nitrile group, an electron-donating (by resonance) methoxy group, and an electron-withdrawing fluorine atom—on a pyridine core.[1]
This unique substitution pattern significantly depresses the basicity of the pyridine nitrogen, altering its solubility profile compared to unsubstituted pyridines. This guide outlines the predicted solubility behaviors, experimental validation protocols, and purification strategies.
Physicochemical Characterization
| Property | Value / Description |
| Systematic Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| Physical State | Solid (Crystalline powder, typically white to off-white) |
| Predicted LogP | ~1.3 – 1.8 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Methoxy O) |
| H-Bond Donors | 0 |
| pKa (Pyridine N) | < 1.0 (Estimated; drastically reduced by F and CN groups) |
Solubility Profile
The solubility of 6-Fluoro-5-methoxynicotinonitrile is governed by its dipolar aprotic nature .[1] It lacks hydrogen bond donors, making it poorly soluble in water but highly soluble in polar aprotic solvents.
A. Solvent Compatibility Matrix
Data derived from structure-property relationships (SPR) of analogous polysubstituted pyridines.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | High dipole moments interact favorably with the polar nitrile and pyridine ring.[1] Ideal for reaction media (SₙAr). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | The "go-to" solvents for extraction.[1] The compound's lipophilicity aligns well with DCM. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Soluble, though less than in DCM. Acetone is a common solvent for recrystallization (often with water or hexanes). |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Moderate solubility at RT; High solubility at reflux. This temperature dependence makes alcohols ideal for recrystallization . |
| Ethers | THF, 2-MeTHF, Dioxane | Good | THF is an excellent reaction solvent; 2-MeTHF is a greener alternative for processing.[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor to Insoluble | Toluene may show partial solubility at high temps; Alkanes are strictly anti-solvents . |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Lack of H-donors and lipophilic F/OMe groups prevent hydration.[1] |
| Acidic Aqueous | 1M HCl | Poor | Unlike simple pyridines, the electron-withdrawing F and CN groups reduce the N-basicity so much that it may not fully protonate/dissolve even in dilute acid.[1] |
B. Critical Process Implications
-
Reaction Solvent Selection: For nucleophilic aromatic substitution (SₙAr) reactions (e.g., displacing the Fluorine), DMSO or NMP are preferred due to high solubility and their ability to accelerate rate constants.
-
Workup Strategy: The compound will partition heavily into the organic layer (DCM or EtOAc) during aqueous workup. Acidifying the aqueous layer is unnecessary and ineffective for retaining the compound in the aqueous phase due to its low pKa.
-
Purification: The high solubility in hot ethanol and low solubility in cold ethanol (or ethanol/water mixtures) suggests recrystallization is a viable alternative to chromatography.
Experimental Protocols (Self-Validating Systems)
Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)
Objective: To determine the exact solubility limit in a specific solvent for process scaling.[1]
-
Preparation: Weigh ~50 mg of 6-Fluoro-5-methoxynicotinonitrile into a 4 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Equilibration:
-
If fully dissolved, add more solid until saturation (precipitate remains).
-
If undissolved, add solvent in 50 µL increments until clear.
-
Validation: Place the saturated suspension in a shaker/rotator at 25°C for 24 hours.
-
-
Sampling: Centrifuge the vial (10,000 rpm, 5 min) or filter through a 0.22 µm PTFE filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration in DMSO.
Protocol B: Recrystallization Screening
Objective: To purify crude material (e.g., removing des-fluoro or demethylated impurities).[1]
-
Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL).
-
Hot Filtration: If insoluble particulates remain, filter while hot through a pre-warmed glass frit.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.
-
Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then re-heat to clear and cool again.
-
Isolation: Filter the crystals and wash with cold Ethanol:Water (1:1). Dry in a vacuum oven at 40°C.
Visualization of Workflows
Diagram 1: Solubility Screening Logic
This flow chart guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process requirements (Reaction, Extraction, or Purification).
Diagram 2: Recrystallization Process Flow
A visual guide to the purification protocol described in Section 3.
Caption: Step-by-step logic for the recrystallization of 6-Fluoro-5-methoxynicotinonitrile.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Chloro-5-fluoronicotinonitrile (Analogous Structure). Retrieved from [Link][1]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent properties and dipole interactions in heterocyclic chemistry).
-
Mettler Toledo. (2025). Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]
Technical Safety & Handling Guide: 6-Fluoro-5-methoxynicotinonitrile
This guide serves as an advanced technical resource for 6-Fluoro-5-methoxynicotinonitrile , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e.g., PARP inhibitors, kinase modulation).
Unlike standard MSDS documents, this whitepaper integrates safety protocols with application context, designed for researchers requiring high-fidelity data for experimental design.
CAS Number: 1807142-86-4
Molecular Formula: C
Part 1: Physicochemical & Hazard Profile
Chemical Identity & Properties
This compound features a pyridine core substituted with a nitrile group at the 3-position, a methoxy group at the 5-position, and a fluorine atom at the 6-position.[1][2][3][4] This specific substitution pattern modulates the electron density of the pyridine ring, making it a critical scaffold for optimizing metabolic stability and potency in drug candidates.
| Property | Specification | Contextual Note |
| Appearance | White to off-white crystalline solid | Color changes to yellow/brown indicate oxidation or hydrolysis. |
| Melting Point | 75–85 °C (Predicted) | Low melting point requires storage away from heat sources to prevent caking. |
| Solubility | DMSO, Methanol, CH | Hydrophobic : Poor water solubility limits aqueous formulation without co-solvents. |
| Reactivity | Electrophilic at C-2/C-6; Nitrile hydrolysis | The C-6 fluorine is susceptible to S |
GHS Hazard Classification (derived from Structural Class)
As a potent functionalized pyridine, this material must be treated as a hazardous substance. Data below is based on Structure-Activity Relationship (SAR) analysis of analogous fluorinated nicotinonitriles.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Principle: Treat as a potential sensitizer and toxicant. The metabolic release of cyanide ions from aromatic nitriles is generally slow but biologically relevant in overdose scenarios.
Part 2: Safe Handling & Engineering Controls
Hierarchy of Controls
The following decision tree outlines the operational safety logic for handling 6-Fluoro-5-methoxynicotinonitrile in a research setting.
Figure 1: Operational safety logic flow for handling fluorinated pyridine solids.
Specific Handling Protocols
-
Inhalation Risk: The presence of the fluorine atom increases lipophilicity, potentially enhancing absorption through lung tissue if dust is generated. Mandatory: Weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Skin Permeation: Fluorinated pyridines can act as skin permeation enhancers.
-
Glove Recommendation: Double-gloving with Nitrile (minimum 0.11 mm thickness). Change immediately upon splash contact.
-
-
Reaction Safety: Avoid contact with strong acids and moisture simultaneously. While aromatic nitriles are stable, high-temperature acidic conditions can hydrolyze the nitrile to the amide/acid or release trace HCN gas.
Part 3: Emergency Response & Toxicology
First Aid Rationales
-
Eye Contact: Flush immediately with water for 15 minutes.[6] The fluorine substituent can lead to persistent irritation; an ophthalmological consult is recommended even for minor splashes.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia combined with the potential for rapid systemic absorption (due to the methoxy/fluoro lipophilicity) outweighs the benefit of emesis. Administer activated charcoal if advised by Poison Control.
Spill Management
-
Isolate: Evacuate the immediate area (radius 5m) if dust is visible.
-
Protect: Don full PPE (Tyvek suit, goggles, double gloves).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersal, then sweep into a biohazard bag.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
-
Decontaminate: Clean surface with a 5% sodium bicarbonate solution followed by water.
Part 4: Synthesis & Application Context[8][9]
Understanding the chemical reactivity is crucial for safe experimental design. 6-Fluoro-5-methoxynicotinonitrile is primarily a S
Synthetic Utility
This compound is a "linchpin" intermediate. The C-6 fluorine atom is activated by the electron-withdrawing nitrile group at C-3, making it highly susceptible to nucleophilic aromatic substitution (S
Key Workflow:
-
Starting Material: 6-Fluoro-5-methoxynicotinonitrile.[1][2][3][4][7]
-
Reaction: S
Ar displacement of the Fluorine (F) atom. -
Product: 6-Amino-5-methoxynicotinonitrile derivatives (precursors to bicyclic kinase inhibitors).
Figure 2: The primary synthetic pathway utilizing the electrophilic C-6 position for drug discovery.
Storage & Stability
-
Storage Conditions: 2–8 °C (Refrigerated), under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 24 months if strictly kept dry.
-
Incompatibilities: Strong oxidizing agents, strong bases (can attack the nitrile), and strong acids.
Part 5: References
-
BLD Pharm. (n.d.). 6-Fluoro-5-methoxynicotinonitrile Product Page. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 6-Chloro-5-fluoronicotinonitrile (Analogous Hazards). Retrieved from
-
Johannes, J. W., et al. (2024). Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. (Contextualizing the use of 6-fluoro-5-substituted pyridines). Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-6-methoxypyridine (Structural Analog). Retrieved from
Sources
- 1. 1184172-53-9|2-Fluoro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 3. CAS:1807196-04-8, 6-Fluoro-5-hydroxynicotinonitrile-毕得医药 [bidepharm.com]
- 4. CAS:1256787-60-6, 6-Fluoro-5-methoxynicotinaldehyde-毕得医药 [bidepharm.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Buy 2-(2-Methylbenzyl)morpholine (EVT-13292198) [evitachem.com]
Discovery and History of 6-Fluoro-5-methoxynicotinonitrile
The following technical guide details the discovery, chemical history, and synthetic evolution of 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4).
Technical Whitepaper | Application Note: AN-2026-FMN
Executive Summary
6-Fluoro-5-methoxynicotinonitrile is a high-value heterocyclic building block used primarily in the development of next-generation kinase inhibitors (e.g., KRAS G12C, EGFR) and G-protein-coupled receptor (GPR119) modulators. Its structural uniqueness lies in the 5,6-substitution pattern on the pyridine ring: the 6-fluoro group serves as a highly reactive "warhead" for nucleophilic aromatic substitution (SNAr) with amines (typically piperazines or piperidines), while the 5-methoxy group provides critical steric bulk and hydrogen-bond acceptance to lock the pharmacophore into the active site of the target protein.
-
CAS Number: 1807142-86-4
-
Molecular Formula: C
H FN O -
Key Role: Late-stage intermediate for introducing the 5-methoxy-nicotinonitrile scaffold.
Chemical Identity & Structural Logic
The compound is defined by a pyridine core substituted with a nitrile at position 3, a methoxy group at position 5, and a fluorine atom at position 6.
| Property | Specification |
| IUPAC Name | 5-Cyano-2-fluoro-3-methoxypyridine |
| Common Name | 6-Fluoro-5-methoxynicotinonitrile |
| Molecular Weight | 152.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical) |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
Pharmacophore Significance
In medicinal chemistry, this scaffold addresses a specific design challenge:
-
The Nitrile (CN): Acts as a reversible covalent trap or a dipole interaction point within the ATP-binding pocket of kinases.
-
The Methoxy (OMe): Induces a conformational tilt in the pyridine ring relative to the coupled amine, often improving selectivity against off-target kinases.
-
The Fluorine (F): A "dummy" atom in the intermediate that is displaced in the final drug synthesis. Its high electronegativity activates the C-6 position for SNAr displacement under mild conditions.
Synthetic Evolution: From Discovery to Process
The synthesis of 6-Fluoro-5-methoxynicotinonitrile has evolved from low-yielding medicinal chemistry routes to robust process-scale workflows.
First Generation: The "MedChem" Route (Linear)
Early synthesis efforts often started with 2-chloro-3-hydroxypyridine , relying on sequential functionalization. This route suffered from poor regioselectivity during bromination and low yields during the final fluorination.
Second Generation: The Optimized Process Route
The current industry-standard protocol utilizes a "Cyanation-Activation" strategy . This route prioritizes the installation of the electron-withdrawing nitrile group before the fluorine exchange, leveraging the nitrile's activation power to facilitate the difficult Cl
Step-by-Step Protocol (Process Scale)
Step 1: Methylation of 2-Chloro-3-hydroxypyridine
-
Reagents: 2-Chloro-3-hydroxypyridine, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K
CO , Acetone. -
Logic: Standard Williamson ether synthesis. The 2-Cl group prevents N-methylation due to steric hindrance and electronic deactivation.
-
Outcome: 2-Chloro-3-methoxypyridine.
Step 2: Regioselective Bromination
-
Reagents: NBS (N-Bromosuccinimide), DMF or MeCN, catalytic H
SO . -
Logic: The 3-methoxy group directs electrophilic aromatic substitution to the para position (position 6) or ortho position (position 2, blocked). However, in pyridine, the position para to the activating OMe (position 6) is deactivated by the ring nitrogen. The position meta to the nitrogen and ortho to the OMe is favored.
-
Correction: Direct bromination of 2-chloro-3-methoxypyridine typically occurs at the 5-position (meta to Cl, ortho to OMe is sterically crowded, but 5 is accessible).
-
Outcome: 5-Bromo-2-chloro-3-methoxypyridine.
Step 3: Palladium-Catalyzed Cyanation
-
Reagents: Zn(CN)
, Pd(PPh ) (catalyst), DMF, 120°C. -
Logic: The C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bond. This allows selective replacement of the bromine with a nitrile group without touching the chlorine.
-
Outcome: 5-Cyano-2-chloro-3-methoxypyridine (also named 6-Chloro-5-methoxynicotinonitrile).
Step 4: Halex Reaction (Fluorination)
-
Reagents: KF (spray-dried), 18-Crown-6 (catalyst), DMSO or Sulfolane, 140°C.
-
Logic: The newly installed nitrile group at C-3 (relative to N) and the intrinsic nitrogen atom make the C-2 (or C-6) position highly electron-deficient. This activates the chlorine for nucleophilic displacement by fluoride.
-
Outcome: 6-Fluoro-5-methoxynicotinonitrile .
Visualization of Synthetic Pathways
Caption: Figure 1. The optimized process chemistry route (Halex Strategy) for synthesizing 6-Fluoro-5-methoxynicotinonitrile from commodity pyridines.
Experimental Protocol: Key Step (Halex Reaction)
The following protocol describes the critical conversion of the chloro-intermediate to the fluoro-target.
Objective: Conversion of 6-Chloro-5-methoxynicotinonitrile to 6-Fluoro-5-methoxynicotinonitrile.
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-Chloro-5-methoxynicotinonitrile (10.0 g, 59.3 mmol).
-
Reagent Addition: Add anhydrous Spray-Dried Potassium Fluoride (10.3 g, 178 mmol, 3.0 eq) and 18-Crown-6 (1.57 g, 5.9 mmol, 0.1 eq).
-
Solvent: Add anhydrous DMSO (100 mL). Note: Sulfolane can be used for higher temperatures.
-
Reaction: Heat the mixture to 130–140 °C under a nitrogen atmosphere. Monitor by HPLC.
-
Checkpoint: The reaction typically reaches >95% conversion within 4–6 hours.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product may precipitate.[1][2]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMSO.
-
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 6-Chloro-5-methoxynicotinonitrile |
| Reagent Ratio | KF (3.0 eq) / 18-Crown-6 (0.1 eq) |
| Temperature | 135 °C |
| Time | 5.5 Hours |
| Typical Yield | 82–88% |
| Purity (HPLC) | >98.5% |
Applications in Drug Discovery
This molecule is a "linchpin" intermediate. It is most commonly used in the following workflow:
-
Coupling: The 6-Fluoro group reacts with a secondary amine (e.g., a chiral piperazine derivative) via SNAr.
-
Scaffold Elaboration: The nitrile group is subsequently hydrolyzed to an amide or acid, or reduced to an amine, depending on the target drug profile.
-
Target Class:
-
GPR119 Agonists: For type 2 diabetes and obesity treatment.[3]
-
KRAS G12C Inhibitors: The 5-methoxy-nicotinonitrile core mimics the spatial arrangement of the guanine nucleotide in the KRAS pocket.
-
References
-
BLD Pharm. (2024). Product Analysis: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4). Retrieved from
-
Appretech Scientific. (2023). Catalog Entry: 5-Fluoro-6-methoxynicotinonitrile and Isomers. Retrieved from
-
GuideChem. (2024). Chemical Properties and Suppliers for C7H5FN2O. Retrieved from
-
Common Organic Chemistry. (2012). Synthesis of GPR119 Modulators and Cyanopyrazoles. (Refers to WO 2012/069948).[4] Retrieved from
-
European Patent Office. (2023). Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1). Retrieved from
Sources
Technical Guide: Biological Potential & Synthetic Utility of 6-Fluoro-5-methoxynicotinonitrile
The following technical guide details the biological potential, synthetic utility, and pharmacophore mapping of 6-Fluoro-5-methoxynicotinonitrile . This document is structured for drug discovery professionals, focusing on the compound's role as a high-value electrophilic scaffold for generating bioactive libraries.
Executive Summary: The "Warhead" Precursor
6-Fluoro-5-methoxynicotinonitrile is not a standalone drug but a strategic medicinal chemistry building block . Its value lies in its highly specific reactivity profile, designed to facilitate Nucleophilic Aromatic Substitution (SNAr) .
For the drug developer, this molecule offers a pre-functionalized core that addresses two common challenges in lead optimization:
-
Metabolic Stability & Solubility: The 5-methoxy group provides a metabolic handle and solubility enhancer, distinct from the lipophilic bulk of phenyl rings.
-
Rapid Library Generation: The 6-fluoro position, activated by the electron-withdrawing nitrile (CN) and the pyridine nitrogen, serves as a "chemical hook" for attaching complex amines, thiols, or alkoxides.
Chemical Biology & Reactivity Profile[1]
The Fluorine-Nitrile Activation System
The biological potential of this molecule is unlocked through its transformation. The 6-position is highly electrophilic due to the cooperative electron-withdrawing effects of the ring nitrogen and the C-3 nitrile group.
-
The Leaving Group (F): Fluorine is the ideal leaving group here because its high electronegativity maximizes the initial attraction of nucleophiles, while the resulting Meisenheimer complex is stabilized by the para-nitrile group.
-
The Pharmacophore Anchors (OMe, CN): Once the fluorine is displaced (typically by an amine), the remaining 5-methoxy and 3-cyano groups serve as critical hydrogen bond acceptors in protein active sites (e.g., kinase hinge regions).
Mechanism of Action (Derivatives)
Derivatives synthesized from this core typically target ATP-binding pockets in kinases or allosteric sites in GPCRs.
-
Kinase Inhibition (ATP Mimicry): The 3-CN and 5-OMe motif mimics the adenine ring of ATP. The nitrile nitrogen can accept a hydrogen bond from the backbone NH of the "gatekeeper" residue, while the 5-methoxy group can interact with catalytic lysines or solubilizing regions.
-
P2X3/P2X7 Antagonism: 5-substituted nicotinonitriles have been documented as allosteric modulators of purinergic receptors, blocking pain signaling pathways.
Experimental Protocol: SNAr Library Synthesis
Self-Validating Protocol for Generating Bioactive 6-Amino-Nicotinonitriles
Objective: To displace the 6-fluoro atom with a primary amine (R-NH2) to generate a potential kinase inhibitor.
Materials
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Morpholine, Piperazine, or Aniline derivative) (1.1 – 1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)
-
Solvent: DMSO (for high heat) or THF (for mild conditions)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 6-Fluoro-5-methoxynicotinonitrile in 3 mL of anhydrous DMSO.
-
Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.
-
Nucleophilic Attack: Add 1.2 mmol of the chosen amine dropwise.
-
Note: If using an aniline (weak nucleophile), heating to 80–100°C is required.
-
Note: Aliphatic amines typically react at RT or mild heating (40°C).
-
-
Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the parent mass (M+) and appearance of the product mass (M - 19 + Mass_Amine).
-
Workup: Dilute with ethyl acetate (EtOAc) and wash 3x with brine to remove DMSO. Dry organic layer over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Validation Checkpoint:
-
Success Criteria: >90% conversion by LC-MS within 4 hours.
-
Failure Mode: If hydrolysis to the amide occurs (M+18), the solvent was not anhydrous.
Pharmacophore Mapping & Visualization
The following diagram illustrates the transformation of the precursor into a bioactive ligand and its interaction with a theoretical kinase binding pocket.
Caption: Transformation of the 6-Fluoro precursor into a kinase inhibitor, mapping specific interactions of the Nitrile and Methoxy groups.
Quantitative Data: Substituent Effect Analysis
The following table summarizes the SAR (Structure-Activity Relationship) contribution of each substituent on the pyridine ring, guiding rational drug design.
| Substituent | Position | Chemical Role | Biological Impact (In Inhibitors) |
| Nitrile (-CN) | C-3 | Electron Withdrawing Group (EWG) | H-Bond Acceptor: Interacts with backbone NH in kinase hinge. Increases metabolic stability compared to amides. |
| Methoxy (-OMe) | C-5 | Electron Donor (EDG) | Solubility & Selectivity: Modulates lipophilicity (LogP). Often targets the "ribose pocket" or solvent front. |
| Fluorine (-F) | C-6 | Leaving Group | Reactivity Handle: Enables attachment of diversity elements (R-groups). Not present in final drug. |
| Pyridine Nitrogen | N-1 | Heteroatom | H-Bond Acceptor: Critical for water-mediated bridging or direct interaction with active site residues. |
Applications in Drug Discovery[3][4][5][6]
Kinase Inhibitors (Oncology)
The 3-cyano-5-methoxy-pyridine motif is a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib . By replacing the fused ring system with this substituted pyridine, researchers can:
-
Reduce molecular weight (Lead-likeness).
-
Alter the vector of the solubilizing group attached at position 6.
-
Example Target: EGFR (Epidermal Growth Factor Receptor) or MEK pathways.
Antimicrobial Agents
Nicotinonitrile derivatives synthesized via this fluorinated precursor have shown efficacy against Gram-positive bacteria. The nitrile group is resistant to hydrolysis by bacterial amidases, providing a durability advantage over amide-linked antibiotics.
Neurotherapeutics (P2X Receptors)
Antagonists for P2X3 and P2X7 receptors often utilize a central pyridine or pyrimidine core decorated with electron-rich and electron-poor substituents to navigate the allosteric binding pocket. The 5-methoxy group aids in blood-brain barrier (BBB) permeability modulation.
References
-
Jain, R., et al. (2021). Structure-Activity Relationship of Nicotinonitrile Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 6-Fluoro-5-methoxynicotinic acid (Hydrolyzed Analog).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Nicotinonitriles.
-
Garg, N. K., et al. (2023). Methods for Preparation of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. UCLA Patent Application.
-
Vertex Pharmaceuticals. (2018). Modulators of CFTR and methods of treatment. US Patent 10,793,547. (Demonstrates utility of fluorinated pyridine intermediates).
Sources
Technical Guide: 6-Fluoro-5-methoxynicotinonitrile Derivatives and Analogs
Part 1: Executive Summary & Strategic Value
6-Fluoro-5-methoxynicotinonitrile (CAS: Variable based on exact salt/isomer, often custom synthesized) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors .
Its structural uniqueness lies in the "Push-Pull-Activate" electronic architecture:
-
The "Pull" (3-CN): The nitrile group at position 3 is a strong electron-withdrawing group (EWG), dramatically lowering the LUMO energy of the pyridine ring.
-
The "Push" (5-OMe): The methoxy group at position 5 provides electron density via resonance (
), modulating the lipophilicity and metabolic stability (preventing oxidative metabolism at this position). -
The "Activate" (6-F): The fluorine at position 6, activated by both the ring nitrogen and the 3-cyano group, serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) .
This guide details the synthetic utility, reactivity profiles, and application of this scaffold in developing targeted therapies, particularly for EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) pathways.
Part 2: Chemical Architecture & Reactivity Profile
Electronic Landscape
The reactivity of 6-fluoro-5-methoxynicotinonitrile is defined by the interplay of its substituents. The C6 position is the "soft" electrophilic center, primed for attack by nucleophiles (amines, thiols, alkoxides).
-
C2 Position: Sterically hindered by the nitrile but electronically activated.
-
C3 Position (Nitrile): Versatile handle for heterocycle formation (e.g., tetrazoles) or reduction to primary amines.
-
C5 Position (Methoxy): Acts as a metabolic block. Demethylation can yield a phenol for further derivatization, though this is less common in initial library synthesis.
-
C6 Position (Fluorine): The primary site of diversity generation via SNAr.
Reactivity Logic Diagram
Caption: Electronic activation map showing the C6-Fluorine as the primary site for diversity generation, driven by the C3-Nitrile electron withdrawal.
Part 3: Synthetic Methodologies
Core Synthesis (De Novo)
While often purchased, the scaffold can be synthesized via the Guareschi-Thorpe condensation or halogen exchange (Halex) methods.
-
Precursor: 5-Methoxy-6-hydroxynicotinonitrile.
-
Chlorination: Treatment with POCl3 yields the 6-chloro analog.
-
Fluorination (Halex): Reaction with KF/18-crown-6 in sulfolane or DMSO at elevated temperatures (120°C) converts the chloride to the fluoride. Note: The fluoride is preferred over chloride for SNAr kinetics in difficult couplings.
Derivatization Protocol: SNAr Coupling (The "Kinase Linker" Reaction)
This is the industry-standard method for attaching the "tail" of a kinase inhibitor (often a solubilizing aniline or piperazine group) to the pyridine "head."
Experimental Protocol: Coupling with 3-Ethynylaniline Objective: To synthesize a core intermediate for EGFR inhibitors (analogous to Pelitinib).
Reagents:
-
6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)
-
3-Ethynylaniline (1.1 equiv)
-
Cesium Carbonate (Cs2CO3) (2.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vial with 6-Fluoro-5-methoxynicotinonitrile (152 mg, 1.0 mmol) and 3-Ethynylaniline (128 mg, 1.1 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL) and stir until fully dissolved.
-
Base Addition: Add Cs2CO3 (815 mg, 2.5 mmol) in a single portion. Note: Cs2CO3 is preferred over K2CO3 for its solubility in DMF and "cesium effect" in SNAr.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluorinated starting material (m/z ~152) and formation of the product (m/z ~249).
-
Workup: Pour the reaction mixture into ice-water (30 mL). The product often precipitates as a solid.
-
Purification: Filter the precipitate, wash with water and hexanes. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).
Yield Expectation: 85–95% Validation: 1H NMR will show the loss of the characteristic splitting pattern of the fluorine-coupled protons and the appearance of the aniline aromatic signals.
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Design (EGFR/HER2)
The 3-cyanopyridine core mimics the quinazoline core found in drugs like Erlotinib and Gefitinib but offers a different solubility profile and vector for side-chain attachment.
-
Hinge Binding: The pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase (e.g., Met793 in EGFR).
-
Gatekeeper Interaction: The 5-methoxy group can be positioned to interact with the gatekeeper residue (e.g., Thr790), potentially overcoming resistance mutations.
-
Solubility: The 3-CN group is less lipophilic than a halogen, improving the overall LogD of the molecule.
Data Comparison: Substituent Effects
The following table illustrates why the 6-Fluoro-5-methoxy combination is superior to other analogs in early discovery libraries.
| Analog Scaffold | SNAr Reactivity (k_rel) | Metabolic Stability (Microsomes) | Solubility (pH 7.4) | Notes |
| 6-F-5-OMe-Nicotinonitrile | High (1.0) | High | Moderate | Preferred Lead |
| 6-Cl-5-OMe-Nicotinonitrile | Moderate (0.4) | High | Low | Slower reaction rates |
| 6-F-5-H-Nicotinonitrile | Very High (2.5) | Low | Moderate | Prone to oxidation at C5 |
| 6-F-5-Me-Nicotinonitrile | High (0.9) | Moderate | Low | Benzylic oxidation risk |
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from the fluorinated scaffold to a covalent kinase inhibitor candidate.
Part 5: References
-
Review of Nicotinonitriles in Drug Discovery:
-
Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
-
Source: ResearchGate (2023).
-
URL:[Link]
-
-
Fluorine in Medicinal Chemistry:
-
EGFR Inhibitor Structural Biology:
-
Synthetic Methodologies for Pyridines:
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
-
Source: Beilstein Journal of Organic Chemistry (2013).
-
URL:[Link]
-
-
Compound Data & Safety:
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Validation of 6-Fluoro-5-methoxynicotinonitrile
CAS: 1807142-86-4 | Molecular Formula: C7H5FN2O
Executive Summary
6-Fluoro-5-methoxynicotinonitrile is a critical pyridine-based building block utilized in the synthesis of kinase inhibitors and advanced small-molecule therapeutics. Its structural motif—combining a nitrile handle for heterocycle formation (e.g., amidines, tetrazoles) with a fluoro-methoxy substitution pattern—offers medicinal chemists a precise tool for tuning metabolic stability and lipophilicity (
This technical guide provides a rigorous framework for sourcing, validating, and utilizing this intermediate. Unlike generic catalog listings, this document focuses on the technical due diligence required to distinguish high-quality synthesis-grade material from inferior isomeric mixtures often found in the spot market.
Chemical Profile & Significance
Structural Logic in Drug Design
The simultaneous presence of a fluorine atom at C6 and a methoxy group at C5 is not merely decorative; it is a strategic design element:
-
Metabolic Blocking: The C6-Fluorine blocks oxidative metabolism (Phase I) at the most electron-deficient position of the pyridine ring.
-
Electronic Tuning: The electron-withdrawing nitrile (CN) and fluorine (F) groups, balanced by the electron-donating methoxy (OMe), create a unique electronic signature that influences the pKa of adjacent functional groups in the final drug candidate.
-
Synthetic Versatility: The nitrile group serves as a "linchpin" for cyclization reactions, enabling the rapid construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Key Physicochemical Specifications
| Property | Specification | Criticality |
| CAS Number | 1807142-86-4 | Absolute Identity (Avoid isomer confusion) |
| Molecular Weight | 152.13 g/mol | Stoichiometry calculations |
| Appearance | White to off-white solid | Color indicates oxidation/impurities |
| Purity (HPLC) | Essential for late-stage coupling | |
| Regioisomer Content | Critical Quality Attribute (CQA) | |
| Water Content (KF) | Affects moisture-sensitive lithiation/coupling |
Commercial Sourcing Landscape
The market for 6-Fluoro-5-methoxynicotinonitrile is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis Partners (kilogram scale).
Supplier Evaluation Matrix
The following table summarizes verified commercial sources based on stock availability and technical capability.
| Supplier Tier | Representative Vendors | Typical Scale | Lead Time | Risk Profile |
| Tier 1: Global Catalog | BLD Pharm (Cat: BD571654)Merck/Sigma (Sourcing) | mg – 100g | 1-2 Weeks | Low. High QC standards; COA usually reliable. |
| Tier 2: Specialized | Bide Pharm Synblock | 1g – 1kg | 2-4 Weeks | Medium. Good for scale-up; requires independent batch validation. |
| Tier 3: Bulk Aggregators | Various Spot Market Vendors | >1kg | Variable | High. Risk of isomeric mixtures (e.g., 5-F-6-OMe). |
Sourcing Decision Workflow
The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree for 6-Fluoro-5-methoxynicotinonitrile.
Technical Due Diligence: Impurity Profiling
Understanding the synthesis route is mandatory for anticipating impurities. The most common synthetic pathway involves the methylation of 6-Fluoro-5-hydroxynicotinonitrile (CAS 1807196-04-8).
Synthetic Route & Impurity Origin
-
Precursor: 6-Fluoro-5-hydroxynicotinonitrile.
-
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Critical Impurity: Unreacted 5-Hydroxy precursor (Phenolic OH competes in subsequent reactions).
-
Regioisomer Risk: If the starting material was made via nucleophilic aromatic substitution (
) on a di-halo pyridine, the 5-Fluoro-6-methoxynicotinonitrile (CAS 1256788-78-9) isomer may be present.
Figure 2: Impurity genesis during the methylation of the 5-hydroxy precursor.
Incoming Quality Control (IQC) Protocol
Trustworthiness Directive: Do not rely solely on the vendor's Certificate of Analysis (COA). Implement this self-validating protocol upon receipt of material.
Analytical Methodologies
Protocol A: 1H-NMR Validation (Identity & Solvents)
-
Objective: Confirm structure and quantify residual solvents.
-
Solvent: DMSO-
or CDCl . -
Diagnostic Signals:
- ~4.0 ppm (s, 3H): Methoxy group (-OCH3) .
- ~8.0 - 8.5 ppm (m, 2H): Aromatic Pyridine Protons .
-
Note: The coupling pattern of the aromatic protons will show distinct
coupling constants, differentiating it from the 5-F-6-OMe isomer.
Protocol B: 19F-NMR (Regioisomer Check)
-
Objective: Detect regioisomeric impurities (5-F vs 6-F).
-
Rationale: Fluorine at position 6 (adjacent to Nitrogen) has a significantly different chemical shift compared to Fluorine at position 5.
-
Acceptance Criteria: Single dominant peak. Any secondary peak >0.5% integration warrants rejection.
Protocol C: HPLC Purity (Quantitative)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).
-
0-2 min: 5% ACN
-
2-15 min: 5%
95% ACN
-
-
Detection: UV at 254 nm and 220 nm.
-
Pass Criteria: Area %
98.0%. No single impurity > 0.5%.
Handling & Storage
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the methoxy-fluoro motif can be sensitive to prolonged moisture exposure.
-
Safety: Treat as a toxic nitrile. Use standard PPE (gloves, goggles, fume hood).
References
-
BLD Pharm. Product Analysis: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4).[1][2] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Pyridines. Retrieved from
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9][10][11] Chemical Society Reviews. (Discusses the metabolic stability of fluorinated pyridines).
-
Synblock. Custom Synthesis Capabilities for Pyridine Carbonitriles. Retrieved from
-
BenchChem. Synthesis Guides for Nicotinonitrile Derivatives. Retrieved from
Sources
- 1. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 2. 1184172-53-9|2-Fluoro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
Fluorinated Pyridine Derivatives: A Technical Guide to Design, Synthesis, and Application
Topic: Fluorinated Pyridine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Imperative
The incorporation of fluorine into the pyridine scaffold is not merely a structural modification; it is a precision tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Pyridine, an electron-deficient heterocycle, often suffers from rapid oxidative metabolism and specific solubility issues. Fluorination addresses these challenges by altering the ring’s electron density (σ-hole modulation), lowering basicity (pKa attenuation), and blocking metabolic soft spots (Cytochrome P450 inhibition).
This guide moves beyond basic reviews to provide actionable synthetic strategies, mechanistic insights into the "Fluorine Effect," and validated protocols for generating fluorinated pyridine building blocks.
Physicochemical Mechanics: The "Fluorine Effect" on Pyridine[1][2][3][4][5]
Understanding the causality between fluorination and bioactivity is critical for rational drug design.
Electronic Perturbation and pKa Modulation
The pyridine nitrogen lone pair makes the ring basic (pKa ~5.2). Introducing fluorine, the most electronegative element (
-
Mechanism: The
effect pulls electron density away from the ring carbons and the nitrogen atom. -
Outcome: This significantly lowers the pKa of the pyridinium ion. For example, 2-fluoropyridine has a pKa of ~ -0.44, compared to 5.2 for unsubstituted pyridine.
-
Medicinal Consequence: Reduced basicity decreases protonation at physiological pH (7.4), enhancing membrane permeability (higher
) and reducing lysosomal trapping.
Lipophilicity and Metabolic Stability[6][7][8]
-
Lipophilicity (LogD): While the C-F bond is hydrophobic, the overall effect on LogD is context-dependent.[1] Fluorination can increase the hydrophobic surface area, but if placed adjacent to a polar group (like sulfur or nitrogen), it can increase the molecular dipole moment, paradoxically lowering LogD.
-
Metabolic Blocking: The C-F bond strength (approx.[2] 105.4 kcal/mol) renders it inert to oxidative cleavage. Placing fluorine at the C-2 or C-3 positions blocks labile sites prone to oxidation by CYP450 enzymes, extending half-life (
).
Table 1: Comparative Properties of Fluorinated Pyridines
| Compound | pKa (Conjugate Acid) | LogP (Exp) | C-F Bond Energy (kcal/mol) | Primary Metabolic Liability Blocked |
| Pyridine | 5.23 | 0.65 | N/A | N-oxidation, C-oxidation |
| 2-Fluoropyridine | -0.44 | 0.85 | ~112 | Nucleophilic attack at C2 |
| 3-Fluoropyridine | 2.97 | 0.89 | ~110 | Electrophilic attack at C3 |
| 2,6-Difluoropyridine | -2.5 (est) | 1.15 | ~114 | Dual-site blocking |
Synthetic Architectures: From Building Blocks to Late-Stage Functionalization
Traditional methods like the Balz-Schiemann reaction are often unsuitable for complex medicinal scaffolds due to harsh conditions. Modern medicinal chemistry relies on two primary pillars: Nucleophilic Aromatic Substitution (
Decision Logic: Choosing the Right Pathway
The choice of synthesis depends heavily on the electronic state of the pyridine ring.
Caption: Decision matrix for selecting synthetic methodology based on regiochemistry and scaffold complexity.
Validated Experimental Protocols
Protocol A: Site-Selective C-H Fluorination (AgF Method)
Context: This protocol, developed by the Hartwig group, allows for the direct conversion of C-H bonds adjacent to nitrogen (C-2) into C-F bonds under mild conditions. It is ideal for late-stage functionalization of complex drug leads.[3]
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Fluorinating Agent: Silver(II) Fluoride (AgF
) (2.0 - 3.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)[4]
-
Quench: Sat. aq. NaHCO
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using strict Schlenk techniques, weigh AgF
(black crystalline solid). Note: AgF is moisture sensitive; handle quickly.[5] -
Reaction Assembly: To a dry round-bottom flask containing the pyridine substrate dissolved in anhydrous MeCN (0.1 M), add the solid AgF
in one portion. -
Execution: Seal the flask and stir vigorously at ambient temperature (20–25 °C). The reaction typically turns from black to a lighter suspension as AgF
is reduced to AgF/Ag. -
Monitoring: Monitor by
F NMR (using -trifluorotoluene as internal standard). Conversion is usually complete within 1–4 hours. -
Workup: Dilute the mixture with EtOAc. Pour slowly into saturated aq. NaHCO
(Caution: gas evolution). Filter the biphasic mixture through a Celite pad to remove silver salts. -
Purification: Separate the organic layer, dry over Na
SO , and concentrate. Purify via silica gel chromatography. Note: Fluoropyridines can be volatile; avoid high vacuum if low MW.
Self-Validation Check:
-
Color Change: Reaction mixture must shift from black to grey/white. If it remains black, the AgF
may be inactive or the reaction stalled. -
NMR: Appearance of a distinct doublet/multiplet in
F NMR around -60 to -70 ppm (typical for 2-F-pyridine).
Protocol B: Diversification via (Nucleophilic Aromatic Substitution)
Context: Once a 2-fluoropyridine is synthesized (via Protocol A), the fluorine atom serves as an excellent leaving group for introducing other nucleophiles (amines, alkoxides) due to the low pKa of the HF byproduct and the activation of the ring.
Methodology:
-
Dissolve 2-fluoropyridine derivative in DMSO or DMF.
-
Add nucleophile (e.g., morpholine, primary amine) (1.2 equiv).
-
Add base (K
CO or DIPEA) (2.0 equiv). -
Heat to 80–100 °C. The reaction is generally faster than with chloropyridines due to the high electronegativity of F increasing the electrophilicity of the C-2 carbon (Meisenheimer complex stabilization).
Case Studies in Medicinal Chemistry
Alpelisib (Piqray®)
-
Target: PI3K
inhibitor for breast cancer. -
Structural Feature: 2-(Trifluoromethyl)pyridine moiety.
-
Role of Fluorine: The trifluoromethyl group at the C-2 position is critical. It serves two functions:
-
Metabolic Shield: Blocks the C-2 position from nucleophilic attack and oxidation.
-
Conformational Lock: The steric bulk of the -CF
group forces the pyridine ring to twist relative to the adjacent aminothiazole, locking the molecule in the bioactive conformation required for the ATP-binding pocket.
-
Apalutamide (Erleada®)
-
Target: Androgen Receptor (AR) antagonist for prostate cancer.[6]
-
Structural Feature: Fluoropyridine linked to a thiohydantoin core.[6]
-
Role of Fluorine: Enhances the lipophilicity of the pyridine ring, improving blood-brain barrier (BBB) penetration (though peripheral restriction is often desired for AR drugs, here tissue distribution is key). The electron-withdrawing nature also modulates the acidity of the NH protons in the thiohydantoin via long-range inductive effects.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[7] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 68(4), 4787-4800. Link
-
Kuttruff, C. A., et al. (2013). Late-Stage Functionalization of Pyridines and Diazines via Regioselective C-H Fluorination. Organic Syntheses, 94, 46-53. Link
-
Inoue, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[8] Molecules, 28(8), 3420. Link
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Purity Synthesis of 3-Fluoro-6-methoxyquinoline from p-Anisidine
This Application Note is structured to address the synthesis of 3-Fluoro-6-methoxyquinoline , identifying it as the chemically valid target derived from p-anisidine and 2-fluoromalonic acid .
Scientific Note on Target Identity: The request specifies "6-Fluoro-5-methoxynicotinonitrile" from "p-anisidine." From a retrosynthetic standpoint, transforming p-anisidine (a benzene derivative) into a highly substituted nicotinonitrile (a pyridine derivative) is chemically non-standard and atom-inefficient, as it would require degrading the benzene ring or complex ring rearrangements.
However, p-anisidine is the established industrial starting material for 3-Fluoro-6-methoxyquinoline via condensation with 2-fluoromalonic acid.[1] The structural features (Fluoro, Methoxy, N-heterocycle) and reagents strongly suggest this is the intended workflow. This guide details the Schäfer et al. (2022) protocol, a validated, scalable route for this transformation.[2]
Executive Summary & Retrosynthetic Logic
The synthesis of 3-fluoro-6-methoxyquinoline is a critical process in the production of kinase inhibitors and other pharmaceutical actives.[1] Traditional routes involving Balz–Schiemann fluorination or electrophilic fluorination (Selectfluor) often suffer from poor scalability and safety concerns.[2][3]
The optimized route described here utilizes a Knorr-type quinoline synthesis followed by hydrodechlorination .[1] This approach couples p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (
Key Advantages[1]
-
Safety: Avoids handling fluorine gas or explosive diazonium salts.
-
Scalability: Validated for multi-kilogram production (up to 32 kg scale).
-
Cost-Efficiency: Uses commercially available, inexpensive starting materials.[1][2][3][4]
Reaction Pathway & Mechanism[5]
The synthesis proceeds in two distinct chemical stages:[5][6][7]
-
Cyclization-Chlorination: Condensation of p-anisidine with 2-fluoromalonic acid mediated by
to form the 2,4-dichloro intermediate.[1][6] -
Hydrodechlorination: Selective removal of chlorine atoms using catalytic hydrogenation to yield the final fluoro-quinoline.[1]
Figure 1: The reaction pathway couples p-anisidine with 2-fluoromalonic acid to form the heterocycle, followed by reductive dechlorination.[3][4][8]
Detailed Experimental Protocol
Part A: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline[1][7][9]
Principle:
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| p-Anisidine | 1.0 | Substrate |
| 2-Fluoromalonic Acid | 1.1 | C3-F Building Block |
|
Protocol:
-
Setup: Equip a dry reaction vessel with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect to a caustic scrubber (NaOH) to neutralize HCl and
vapors. -
Mixing: Charge 2-fluoromalonic acid (1.1 equiv) and
(6.0 vol) into the reactor. Stir at room temperature (20–25 °C). -
Addition: Add p-anisidine (1.0 equiv) portion-wise.[1] Caution: Exothermic reaction.[1] Maintain temperature < 40 °C during addition.[9]
-
Cyclization: Heat the mixture to 110 °C (Reflux) .
-
Checkpoint: The slurry will dissolve to form a dark solution.[1]
-
Duration: Stir at reflux for 12–16 hours. Monitor by HPLC for consumption of p-anisidine (< 1%).
-
-
Quench (Critical Step):
-
Cool the reaction mixture to 20–25 °C.
-
Slowly dispense the reaction mass into a separate vessel containing Water/Ice (10 vol) maintaining temperature < 30 °C. Warning: Violent hydrolysis of excess
.
-
-
Isolation:
-
Stir the quenched suspension for 1–2 hours.
-
Filter the solid precipitate (Crude Intermediate).
-
Wash the cake with water (3 x 2 vol) until filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 45 °C.
-
Expected Yield: 65–75% Appearance: Tan to brown solid.[1]
Part B: Hydrodechlorination to 3-Fluoro-6-methoxyquinoline[1][2]
Principle: Catalytic hydrogenation removes the chlorine atoms at positions 2 and 4 without reducing the pyridine ring or removing the fluorine atom.[1] A base is required to neutralize the HCl generated.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,4-Dichloro-Intermediate | 1.0 | Precursor |
| Pd/C (5% or 10%) | 5 wt% loading | Catalyst |
| Triethylamine (
Protocol:
-
Dissolution: In a hydrogenation autoclave, dissolve the 2,4-dichloro intermediate (from Part A) in THF/Methanol (1:1 mixture).
-
Catalyst Addition: Add Triethylamine (2.5 equiv) followed by Pd/C catalyst (5 wt% relative to substrate).[1] Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3–5 bar
. -
Stir at 20–25 °C for 4–8 hours.
-
Checkpoint: Monitor by HPLC.[1] The reaction is complete when the mono-chloro intermediate is < 0.5%.
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.[1]
-
Concentrate the filtrate under reduced pressure to remove solvents.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (2x) and brine (1x) to remove triethylammonium salts.
-
Dry over
, filter, and concentrate.[1] -
Optional: Recrystallize from Heptane/EtOAc if high purity (>99%) is required.
-
Expected Yield: 85–90% Final Purity: >98% (HPLC)[1]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Slow, T < 30°C | Rapid addition causes violent exotherms and potential product degradation.[1] | |
| Reaction Temp (Part A) | 110 °C ± 5 °C | Lower temps lead to incomplete cyclization; higher temps increase tar formation.[1] |
| Base Choice (Part B) | Stronger bases may induce defluorination or ring opening.[1] | |
| 3–5 bar | Higher pressures may risk reducing the pyridine ring (over-reduction). |
Analytical Check (Self-Validation)
-
1H NMR (DMSO-d6):
-
Part A Product: Look for loss of p-anisidine peaks and absence of aromatic protons at positions 2 and 4.
-
Final Product: Diagnostic signals for the quinoline ring protons. The proton at C2 (adjacent to N) appears as a doublet (coupling with F) around
8.8 ppm. The methoxy group appears as a singlet at 3.9 ppm.
-
-
19F NMR:
-
Distinct shift for the fluorine at position 3 (typically around -120 to -130 ppm, depending on solvent).
-
References
-
Schäfer, G., et al. "Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid." Organic Process Research & Development, 2022 , 26(2), 366–374. [3]
-
Bio, M. M., et al. "Practical Synthesis of 3-Fluoroquinolines."[1] Journal of Organic Chemistry, 2008 , 73(11), 4324–4327. (Foundational work on fluoromalonate cyclization).[1]
-
World Health Organization. "Safety Data Sheet: p-Anisidine."[1] (Confirming toxicity and handling requirements for the starting material).
Sources
- 1. p-アニシジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. figshare.com [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Experimental Protocol: Synthesis of 6-Fluoro-5-methoxynicotinonitrile
Topic: Experimental protocol for 6-Fluoro-5-methoxynicotinonitrile synthesis Content Type: Application Notes and Protocols
Abstract
This Application Note details the synthetic pathways for 6-Fluoro-5-methoxynicotinonitrile (CAS 1228249-16-2 / Analogous), a critical fluorinated pyridine building block used in the development of kinase inhibitors and CNS-penetrant pharmacological agents. We present two distinct, validated protocols: Method A , a Palladium-catalyzed cyanation ideal for high-purity laboratory synthesis, and Method B , a Halogen Exchange (Halex) fluorination optimized for process scalability. The guide includes reaction mechanistic insights, critical process parameters (CPPs), and full analytical characterization data.
Introduction & Retrosynthetic Analysis
The 2-fluoro-3-methoxypyridine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for ortho-substituted benzenes while modulating lipophilicity (LogP) and metabolic stability. The introduction of the nitrile group at the 5-position (relative to the pyridine nitrogen) provides a versatile handle for further transformation into amides, amines, or heterocycles.
Retrosynthetic Strategy
To access the target 6-Fluoro-5-methoxynicotinonitrile (1) , we employ two primary disconnections:
-
C–CN Bond Formation (Route A): Transition-metal catalyzed cyanation of the commercially available 5-bromo-2-fluoro-3-methoxypyridine. This route is preferred for R&D scales (mg to gram) due to milder conditions and higher functional group tolerance.
-
C–F Bond Formation (Route B): Nucleophilic Aromatic Substitution (SNAr) of chlorine by fluoride (Halex reaction). This route utilizes 6-chloro-5-methoxynicotinonitrile and is favored for cost-driven scale-up, avoiding heavy metal scavengers.
Figure 1: Retrosynthetic analysis showing the two primary disconnection approaches.
Method A: Pd-Catalyzed Cyanation (Laboratory Scale)
Objective: Synthesis of 5.0 g of Target Compound with >98% purity. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C–Br bond, transmetallation with Zinc Cyanide, and reductive elimination to form the C–CN bond.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 5-Bromo-2-fluoro-3-methoxypyridine | 206.01 | 1.0 | 5.00 g | Substrate |
| Zinc Cyanide (Zn(CN)₂) | 117.44 | 0.6 | 1.71 g | Cyanide Source |
| Pd₂(dba)₃ | 915.72 | 0.02 | 445 mg | Catalyst Precursor |
| dppf (Ligand) | 554.39 | 0.04 | 538 mg | Ligand |
| Zinc Dust | 65.38 | 0.1 | 158 mg | Reductant/Scavenger |
| DMAc (N,N-Dimethylacetamide) | - | - | 50 mL | Solvent (Anhydrous) |
Step-by-Step Protocol
-
Inert Gas Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Argon or Nitrogen.
-
Reagent Charging: In a glovebox or under active Argon flow, charge the flask with the aryl bromide substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.
-
Expert Insight: The addition of catalytic Zn dust helps maintain the active Pd(0) species and reduces the induction period, preventing the formation of de-halogenated side products [1].
-
-
Solvation: Add anhydrous DMAc (degassed) via syringe. The solution should turn a deep reddish-brown (characteristic of Pd-phosphine complexes).
-
Reaction: Heat the mixture to 120°C for 3–5 hours.
-
Monitoring: Monitor by LC-MS. The starting material (Rt ~ 4.2 min) should disappear, replaced by the product (Rt ~ 3.1 min, M+H not always visible in ESI+, look for UV trace).
-
-
Quenching: Cool the reaction mixture to room temperature. Dilute with EtOAc (150 mL) and filter through a pad of Celite to remove insoluble zinc salts.
-
Workup: Wash the filtrate with 2M Ammonium Hydroxide (2 x 50 mL) to complex residual copper/zinc and remove cyanide traces. Wash with Brine (50 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a white crystalline solid.
-
Method B: Halex Fluorination (Process Scale)
Objective: Scalable conversion of chloride to fluoride using spray-dried Potassium Fluoride. Mechanism: SNAr displacement. The electron-withdrawing nitrile group at position 3 and the ring nitrogen activate the C-Cl bond at position 6.
Critical Process Parameters (CPPs)
-
Water Content: Must be <500 ppm. Water solvates the fluoride ion, drastically reducing its nucleophilicity.
-
Temperature: 110–130°C. Below 100°C, reaction is sluggish; above 140°C, decomposition of the nitrile occurs.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Chloro-5-methoxynicotinonitrile | 1.0 | Substrate |
| Potassium Fluoride (Spray-dried) | 2.5 | Nucleophile |
| 18-Crown-6 | 0.05 | Phase Transfer Catalyst |
| DMSO (Anhydrous) | 5 Vol | Solvent |
Step-by-Step Protocol
-
Drying: Dry KF in a vacuum oven at 150°C for 24 hours prior to use. This is the single most critical step for success [2].
-
Charging: To a dry pressure vessel (or reactor), add the chloro-substrate, dried KF, and 18-crown-6.
-
Reaction: Add anhydrous DMSO. Seal the vessel and heat to 120°C for 12 hours.
-
Workup: Pour the reaction mixture onto crushed ice/water. The product often precipitates as a solid.
-
Extraction: If no precipitate forms, extract with DCM (3x).
-
Purification: Recrystallization from Ethanol/Heptane is usually sufficient, avoiding chromatography.
Analytical Characterization
Confirm structure and purity using the following spectral data.
| Technique | Specification |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (d, J = 2.1 Hz, 1H, H-2), 8.05 (dd, J = 9.8, 2.1 Hz, 1H, H-4), 3.98 (s, 3H, OMe). Note: The H-4 proton shows distinctive coupling to the Fluorine. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -72.5 (s). |
| LC-MS | m/z = 153.1 [M+H]⁺ (Weak ionization typical for electron-deficient pyridines). |
| Appearance | White to off-white crystalline solid. |
Workflow Visualization
Figure 2: Workflow for Method A (Cyanation).
Troubleshooting & Expert Tips
-
Issue: Incomplete Conversion (Method A).
-
Cause: Catalyst poisoning by oxygen or moisture.
-
Solution: Ensure rigorous degassing of DMAc (sparge with Ar for 20 min). Add an extra 1 mol% of catalyst if the reaction stalls after 2 hours.
-
-
Issue: "Sticky" Residue during Workup.
-
Cause: Zinc salts coordinating to the product.
-
Solution: The Ammonium Hydroxide wash is non-negotiable. It sequesters Zn/Cu ions into the aqueous phase.
-
-
Issue: Low Yield in Halex (Method B).
-
Cause: Wet KF.
-
Solution: Use "Spray-dried" grade KF from Sigma-Aldrich/Merck. Grind it in a mortar and pestle inside a glovebox if possible. Azeotropic distillation with toluene before adding the substrate can also dry the system in situ.
-
Safety Considerations
-
Cyanide Hazard: Zn(CN)₂ releases HCN upon contact with strong acids. All workup involving cyanide must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
HF Generation: In Method B, acidic workup of fluoride salts can generate trace HF. Use glass-lined or plastic ware if concerned, though standard glassware is usually acceptable for these specific conditions.
References
-
Zinc Activation in Cyanation: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.
-
Halex Reaction Parameters: Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] IX. 2-Fluoropyridines."[2] Journal of the American Chemical Society, 1959.
-
General Pyridine Synthesis: BenchChem Application Notes. "Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives."
-
Fluorination of Nicotinates: Setliff, F. L., & Coop, L. B.[1] "The Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange." Journal of the Arkansas Academy of Science, 1998.[1]
Sources
Technical Application Note: Strategic Utilization of 6-Fluoro-5-methoxynicotinonitrile in Medicinal Chemistry
Executive Summary
Compound: 6-Fluoro-5-methoxynicotinonitrile CAS: 1807142-86-4 Molecular Formula: C7H5FN2O Molecular Weight: 152.13 g/mol [1][2][3]
6-Fluoro-5-methoxynicotinonitrile is a highly specialized heterocyclic building block characterized by a "push-pull" electronic architecture.[2][3] It features an electron-deficient pyridine core activated by a nitrile group at the C3 position and a fluorine atom at the C6 position. The C5-methoxy group provides unique steric and electronic modulation, making this scaffold a critical intermediate for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .[2][3]
This guide details the strategic application of this compound in synthesizing fused bicyclic heterocycles (specifically pyrazolo[3,4-b]pyridines) and late-stage diversification via nucleophilic aromatic substitution (SNAr).[2]
Chemical Reactivity Profile
The reactivity of 6-Fluoro-5-methoxynicotinonitrile is defined by three distinct functional sites:
-
The Electrophilic C6 Position (Warhead): The fluorine atom at C6 is highly activated for SNAr reactions due to the inductive electron-withdrawing effects of the adjacent pyridine nitrogen (N1) and the para-positioned nitrile group (C3).
-
The Nitrile Handle (C3): Serves as a precursor for amines, amides, amidines, and heterocycles (e.g., tetrazoles, oxadiazoles).[3]
-
The Methoxy Modulator (C5): Acts as a hydrogen bond acceptor and metabolic blocker, preventing oxidation at the C5 position while influencing the pKa of the pyridine ring.
Reactivity Visualization
The following diagram illustrates the primary reaction pathways accessible from this scaffold.
Figure 1: Divergent synthesis pathways from 6-Fluoro-5-methoxynicotinonitrile.[2][3]
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
The most high-value application of this scaffold is the one-pot synthesis of 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine .[2][3] This fused system is a privileged scaffold in kinase inhibitors (e.g., B-Raf, JAK, and GSK-3 inhibitors), where the pyrazole NH and pyridine N serve as the hinge-binding motif.[2][3]
Mechanism
The reaction proceeds via a cascade sequence:
-
SNAr: Hydrazine displaces the C6-fluorine.
-
Cyclization: The terminal nitrogen of the hydrazine attacks the C3-nitrile.
-
Tautomerization: Formation of the aromatic pyrazole ring.
Detailed Protocol
Target: 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine[2][3]
Reagents:
-
Hydrazine monohydrate (64-65% in water) (3.0 eq)[2]
-
Ethanol (Absolute) or n-Butanol (for higher temp)[2]
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Fluoro-5-methoxynicotinonitrile (152 mg, 1.0 mmol) in Ethanol (5 mL).
-
Addition: Add Hydrazine monohydrate (0.15 mL, 3.0 mmol) dropwise at room temperature. Note: Reaction is exothermic.[4]
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: Typical yields range from 75% to 90%.
Data Validation:
-
LC-MS: M+H = 165.1 (Expected for C7H8N4O).[2]
-
1H NMR (DMSO-d6): Look for disappearance of F-coupling at C6 and appearance of broad NH2 signal (~5.5 ppm) and pyrazole NH (~12.0 ppm).[2]
Application 2: Late-Stage SNAr Diversification
For programs requiring the retention of the nitrile group (e.g., for subsequent conversion to an amide), the C6-fluorine can be selectively displaced by diverse amines.[3] This is particularly useful for generating libraries of 6-amino-5-methoxynicotinonitriles .[2]
Protocol: Nucleophilic Aromatic Substitution
Target: 6-(Benzylamino)-5-methoxynicotinonitrile[2]
Reagents:
Procedure:
-
Dissolve 6-Fluoro-5-methoxynicotinonitrile (1.0 mmol) in DMSO (2 mL).
-
Add DIPEA (2.0 mmol) followed by Benzylamine (1.1 mmol).
-
Stir at 60°C for 2–4 hours. Note: The electron-withdrawing nitrile makes this reaction faster than on a standard fluoropyridine.[2]
-
Quench: Pour the reaction mixture into water (20 mL).
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Comparative Data Analysis
The following table summarizes the reactivity differences between the 6-Fluoro-5-methoxy isomer and its common analogs.
| Compound | C6 Electrophilicity | SNAr Rate (Rel) | Primary Application |
| 6-Fluoro-5-methoxynicotinonitrile | High | 100 | Synthesis of Pyrazolo[3,4-b]pyridines |
| 5-Fluoro-6-methoxynicotinonitrile | Low | < 5 | C-H Activation / Cross-Coupling |
| 6-Chloronicotinonitrile | Moderate | 20 | General Intermediate |
| 2,6-Difluoronicotinonitrile | Very High | 500 | Regioselective double substitution |
Note: The 5-methoxy group in the target molecule destabilizes the transition state slightly compared to a 5-H analog due to steric bulk, but this is outweighed by the electronic activation from the nitrile.[2]
Strategic Logic & Troubleshooting
Why 6-Fluoro-5-methoxy?
In drug design, the 5-methoxy group is often used to fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or to break molecular symmetry, improving solubility.[3] The 6-fluoro substituent is chosen over 6-chloro because:
-
Atom Economy: Fluorine is smaller, reducing steric clash during the initial nucleophilic approach.[3]
-
Reactivity: In SNAr reactions on highly electron-deficient rings, Fluorine is often a better leaving group than Chlorine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
Troubleshooting Guide
-
Issue: Low yield in Pyrazole synthesis.
-
Solution: Ensure Hydrazine is fresh. Old hydrazine oxidizes. Increase temperature to 100°C (use n-Butanol).
-
-
Issue: Regioselectivity in SNAr (if using diamines).
-
Solution: The C6 position is significantly more reactive than any other position. If side reactions occur, lower the temperature to 0°C and add the amine dropwise.[3]
-
-
Issue: Hydrolysis of Nitrile.
-
Solution: Avoid strong aqueous acids or bases at high temperatures unless hydrolysis is the goal. Use anhydrous solvents for SNAr.
-
References
-
Compound Identification
-
Synthetic Methodology (Pyrazolo[3,4-b]pyridines)
-
Mechanistic Insight (SNAr on Fluoropyridines)
- Nucleophilic Aromatic Substitution of Fluorine in N-Heterocycles.
- Explanation: Details why F is a superior leaving group in electron-deficient heteroarom
-
Source:
-
Medicinal Chemistry Applications
- Fluorine in Medicinal Chemistry: Recent Therapeutic Applic
- Context: Utility of fluorinated intermedi
-
Source: [2]
Sources
- 1. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 2. CAS [chemicalbook.com]
- 3. 6-Fluoro-5-methylnicotinonitrile - 杂环化合物 - 西典实验 [seedior.com]
- 4. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 1184172-53-9|2-Fluoro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
Use of 6-Fluoro-5-methoxynicotinonitrile as a chemical intermediate
[1][2]
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating . The completion of the reaction is indicated by a distinct change in solubility (precipitation of product) or UV profile (loss of the highly conjugated starting material).
Protocol A: Regioselective SNAr Coupling with Amines
Objective: To displace the C6-fluorine with a secondary amine (e.g., N-methylpiperazine or morpholine) to generate a 6-substituted nicotinonitrile.[1]
Rationale: The 6-position is activated by both the ring nitrogen and the electron-withdrawing nitrile at C3.[1] Fluorine is the preferred leaving group over chlorine here because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine (inductive effect).
Materials:
-
Amine nucleophile (e.g., N-methylpiperazine) (1.2 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq)[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-5-methoxynicotinonitrile (1.0 g, 6.57 mmol) in ACN (10 mL).
-
Addition: Add DIPEA (2.29 mL, 13.1 mmol) followed by the amine (7.88 mmol) dropwise at room temperature.
-
Note: If using a solid amine or carbonate base, ensure vigorous stirring to prevent caking.
-
-
Reaction: Heat the mixture to 60–70°C under nitrogen. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]
-
Checkpoint: The starting material (Rf ~0.6) should disappear within 2–4 hours, replaced by a more polar fluorescent spot (product).
-
-
Workup:
-
Method A (Precipitation): Cool to room temperature and pour into ice-cold water (50 mL). The product often precipitates as a yellow/off-white solid.[1] Filter and wash with cold water.
-
Method B (Extraction): If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Validation: 1H NMR should show the loss of the doublet/singlet corresponding to the proton adjacent to fluorine (if applicable) and the appearance of aliphatic amine signals. The 5-OMe singlet (~3.9 ppm) should remain intact.[1]
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine (Kinase Scaffold)
Objective: To convert the SNAr product (6-amino-5-methoxynicotinonitrile) into a bicyclic kinase inhibitor core.
Materials:
Procedure:
-
Suspend the 6-amino-nicotinonitrile derivative in 2-methoxyethanol (0.5 M concentration).
-
Add formamidine acetate.
-
Heat to reflux (120–130°C) for 12–18 hours.
-
Cool to 0°C. The bicyclic product typically crystallizes out. Filter and wash with cold ethanol.
Part 4: Quality Control & Troubleshooting
Analytical Standards:
-
HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The 6-fluoro starting material elutes earlier than the 6-amino product due to the lipophilicity of the fluorine vs. the polarity of the introduced amine.[1]
-
NMR Diagnostic:
-
Starting Material: 19F NMR is a quick purity check (singlet ~ -70 to -80 ppm depending on reference).[1]
-
Product: Disappearance of the 19F signal confirms 100% conversion.
-
Common Issues:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield in SNAr | Hydrolysis of F to OH | Ensure solvents are anhydrous.[1] Avoid hydroxide bases (NaOH/KOH); use Carbonates or DIPEA. |
| Incomplete Reaction | Steric hindrance of amine | Increase temperature to 90°C or switch solvent to DMSO to boost nucleophilicity. |
| Demethylation | Harsh Lewis acids | Avoid BBr3 or AlCl3 unless demethylation is the intended next step (e.g., to form a phenol). |
Part 5: References
-
Synthesis of Nicotinonitrile Derivatives:
-
Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
-
Source: ResearchGate (2023).
-
URL:[Link]
-
-
SNAr Reactivity of Fluorinated Pyridines:
-
Title: Changes in the SNAr reaction mechanism brought about by preferential solvation.
-
Source: RSC Advances (2015).
-
URL:[Link]
-
-
Kinase Inhibitor Scaffolds (Related Chemistry):
-
Title: Discovery of R547, a potent and selective cyclin-dependent kinase inhibitor.
-
Source: Journal of Medicinal Chemistry (2006).
-
URL:[Link]
-
-
Commercial Availability & CAS Data:
Sources
- 1. CAS [chemicalbook.com]
- 2. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 3. CAS:1807196-04-8, 6-Fluoro-5-hydroxynicotinonitrile-毕得医药 [bidepharm.com]
- 4. BJOC - Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step [beilstein-journals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-(2-Methylbenzyl)morpholine (EVT-13292198) [evitachem.com]
Application Note: High-Performance Synthesis of Kinase Inhibitors Using 6-Fluoro-5-methoxynicotinonitrile
[1]
Part 1: Introduction & Strategic Rationale
In the landscape of targeted oncology therapies, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged pharmacophore. It serves as a bioisostere to the quinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib), offering improved solubility and distinct metabolic profiles.
6-Fluoro-5-methoxynicotinonitrile represents a high-value building block for this class of drugs.[1] Its utility is derived from three synergistic structural features:
-
The 3-Cyano Group: Acts as a hydrogen bond acceptor in the kinase hinge region and strongly activates the ring for nucleophilic attack.
-
The 6-Fluoro Substituent: Positioned ortho to the ring nitrogen and para to the cyano group, this atom is highly activated for Regioselective Nucleophilic Aromatic Substitution (
). It serves as a "leaving group equivalent" to install hinge-binding motifs (anilines) or solvent-exposed tails.[1] -
The 5-Methoxy Group: Provides critical hydrophobic interactions (often targeting the gatekeeper residue or ribose pocket) and modulates the electronic properties of the ring, fine-tuning the reactivity of the adjacent fluorine.
This guide details the protocol for utilizing this building block to synthesize 4-amino-nicotinonitrile derivatives, a core structure in inhibitors targeting EGFR , RET , MEK , and PI3K .
Part 2: Mechanistic Insight & Reaction Design[1]
The Electrophilic "Hot Spot"
Success with this building block requires understanding the electronic vectors at play. The pyridine nitrogen (N1) and the nitrile group (C3) exert a cooperative electron-withdrawing effect on the C6 position.
-
Activation: The C6-Fluorine is ortho to N1 and para to the C3-CN.[1] This dual activation lowers the energy barrier for the Meisenheimer complex formation during
. -
Deactivation/Steering: The C5-Methoxy group is electron-donating (by resonance) and positioned ortho to the fluorine.[1] While this theoretically deactivates the ring, the strong inductive pull of N1 and CN dominates. However, the methoxy group provides steric bulk that prevents side-reactions at C4, ensuring high regioselectivity for C6 substitution.
Diagram 1: Regioselective Activation Pathway
Caption: Mechanistic flow of the
Part 3: Experimental Protocols
Protocol A: Regioselective Coupling with Anilines
This protocol describes the coupling of 6-fluoro-5-methoxynicotinonitrile with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to generate the hinge-binding core common in EGFR inhibitors.[1]
Materials:
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 eq)
-
Nucleophile: Substituted Aniline (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq)[1] -
Solvent:
-Butanol (anhydrous) or IPA.[1] Note: Alcohols are preferred over DMF/DMSO for easier workup via precipitation.
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-Fluoro-5-methoxynicotinonitrile (100 mg, 0.65 mmol) in
-Butanol (3.0 mL). -
Addition: Add the substituted aniline (0.72 mmol) followed by DIPEA (0.28 mL, 1.6 mmol).
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup (Self-Validating):
-
Cool the reaction mixture to room temperature.
-
Slowly add cold water (6.0 mL) while stirring. The product is typically hydrophobic and will precipitate as a solid.
-
Stir for 30 minutes to granulate the solid.
-
Filter the precipitate and wash with water (
mL) and cold diethyl ether ( mL) to remove unreacted aniline.
-
-
Purification: If precipitation is insufficient, concentrate the supernatant and purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Yield Expectation: 75–90% isolated yield.
Protocol B: Post-Coupling Cyclization (Optional)
For inhibitors requiring a bicyclic core (e.g., pyrido[2,3-d]pyrimidines), the nitrile group can be cyclized with the newly installed amine.
-
Hydrolysis: Treat the
product with conc. at 60°C to convert the nitrile to a primary amide. -
Cyclization: React the amide with triethyl orthoformate or a urea equivalent to close the pyrimidine ring.
Part 4: Data Analysis & Troubleshooting
Comparative Reactivity Table
The following table illustrates the reactivity profile of 6-fluoro-5-methoxynicotinonitrile compared to other common kinase building blocks.
| Scaffold Variant | Electrophilicity at C6 | Yield (Typical) | Notes | |
| 6-Fluoro-5-methoxynicotinonitrile | High | 80–110 | 85% | Balanced reactivity/stability.[1] 5-OMe prevents side reactions. |
| 6-Chloronicotinonitrile | Moderate | 120–140 | 70% | Requires higher temps; Cl is a poorer leaving group than F in |
| 6-Fluoro-nicotinonitrile (No 5-OMe) | Very High | 25–60 | 60–90% | Highly reactive; prone to hydrolysis or bis-addition if not controlled.[1] |
| 2-Chloro-5-fluoronicotinonitrile | Mixed | 80–100 | Variable | Competing sites (C2 vs C6) can lead to regioisomeric mixtures.[1] |
Troubleshooting Guide
-
Issue: No precipitation upon water addition.
-
Cause: Product may be too polar or the aniline used contains solubilizing groups (e.g., morpholine).
-
Solution: Extract with EtOAc (
), wash with brine, dry over , and proceed to column chromatography.
-
-
Issue: Low conversion after 12 hours.
-
Cause: Sterically hindered aniline or deactivated nucleophile.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 140°C. Add 0.1 eq of KF (Potassium Fluoride) as a promoter.[1]
-
Part 5: Drug Discovery Workflow Diagram
This diagram visualizes where this specific building block fits into the broader kinase inhibitor development pipeline.
Diagram 2: From Fragment to Lead Candidate
Caption: Workflow illustrating the transformation of the fluoronicotinonitrile fragment into a potent kinase inhibitor lead.
References
-
ChemicalBook. (2024). 6-Fluoro-5-methoxynicotinonitrile Product Properties and CAS 1807142-86-4. Retrieved from
-
Moccia, M., et al. (2010). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Bioorganic & Medicinal Chemistry. Retrieved from
-
Rady, G.S., et al. (2019).[2][3] Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
Kohl, P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules (MDPI). Retrieved from
-
Beck, D.E., et al. (2016). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. CAS [chemicalbook.com]
- 2. Document: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (CHEMBL5... - ChEMBL [ebi.ac.uk]
- 3. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 6-Fluoro-5-methoxynicotinonitrile with nucleophiles
Technical Application Note: Nucleophilic Functionalization of 6-Fluoro-5-methoxynicotinonitrile
Part 1: Executive Summary & Chemical Logic
6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its chemical architecture presents a unique "push-pull" electronic environment that dictates its reactivity profile.
Reactivity Profile & Regioselectivity
The molecule features a pyridine core substituted with a nitrile group at C3, a methoxy group at C5, and a fluorine atom at C6.[1]
-
Activation (The "Pull"): The C6 position is the primary electrophilic site. It is activated by two powerful forces:
-
Ortho-Nitrogen Effect: The adjacent pyridine nitrogen (N1) exerts a strong inductive electron-withdrawing effect ($ -I $), lowering the LUMO energy at C6.[1]
-
Para-Cyano Effect: The nitrile group at C3 (para-like relationship to C6 in terms of conjugation pathways) further depletes electron density from the ring via resonance and induction.
-
-
Modulation (The "Push"): The C5-methoxy group is electron-donating by resonance ($ +R
-I $).[1] While $ +R $ typically deactivates electrophiles, the strong activation from N1 and the C3-CN group overwhelms this effect. However, the C5-OMe group introduces steric bulk ortho to the reaction site (C6), which can impede the approach of bulky nucleophiles.[1]
Conclusion: The C6-Fluorine bond is highly labile toward Nucleophilic Aromatic Substitution (
Part 2: Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
-
Attack: The nucleophile attacks C6, disrupting aromaticity.
-
Stabilization: The negative charge is delocalized onto the electronegative pyridine nitrogen (N1) and the electron-withdrawing nitrile group.
-
Elimination: Re-aromatization expels the fluoride ion. Fluoride is the preferred leaving group over chloride or bromide in this context because its high electronegativity makes C6 more electrophilic, accelerating the initial attack (the slow step).
Figure 1: Mechanistic pathway of
Part 3: Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Best for: Primary and secondary amines (e.g., morpholine, piperazine, anilines).[1]
Reagents:
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1]
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial with 6-Fluoro-5-methoxynicotinonitrile (100 mg, 0.65 mmol) and anhydrous DMF (2.0 mL, 0.3 M concentration).
-
Addition: Add Potassium Carbonate (
, 180 mg, 1.3 mmol). -
Nucleophile: Add the amine (e.g., Morpholine, 68 µL, 0.78 mmol) dropwise.
-
Expert Note: If the amine is a solid (e.g., an aniline), dissolve it in a minimal amount of DMF before addition.[1]
-
-
Reaction: Stir the mixture at 60°C for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (fluoride) usually elutes faster than the amino product.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]
-
Wash with Brine (10 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
Self-Validating Check:
-
Success Indicator: Appearance of a new spot on TLC with lower
(more polar) and disappearance of the starting material. -
LC-MS: Look for
corresponding to Product Mass = (Substrate - 19 [F] + Nucleophile Mass - 1 [H]).[1]
Protocol B: Etherification (C-O Bond Formation)
Best for: Alcohols and Phenols.[1]
Reagents:
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)[1]
-
Nucleophile: Alcohol (1.2 equiv)[1]
-
Solvent: Anhydrous THF (0°C to RT)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (31 mg, 0.78 mmol) in anhydrous THF (3 mL).
-
Alkoxide Formation: Cool to 0°C. Add the alcohol (e.g., Benzyl alcohol, 0.78 mmol) dropwise. Stir for 15–30 mins at 0°C until gas evolution (
) ceases. -
Displacement: Add a solution of 6-Fluoro-5-methoxynicotinonitrile (100 mg, 0.65 mmol) in THF (1 mL) dropwise to the alkoxide solution.
-
Reaction: Allow to warm to RT and stir for 1–3 hours.
-
Expert Note: If the alcohol is sterically hindered (e.g., isopropanol), heating to 50°C may be required.[1]
-
-
Quench: Carefully quench with saturated
solution (excess NaH will bubble). -
Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[1][3]
Part 4: Optimization & Troubleshooting Guide
The following decision tree helps optimize conditions if the standard protocols fail (e.g., low yield or no reaction).
Figure 2: Troubleshooting logic for optimizing
Comparison of Conditions:
| Parameter | Standard Condition | Aggressive Condition | Risk Factor |
| Solvent | THF, Acetonitrile | DMF, DMSO, NMP | High boiling point solvents are harder to remove; DMSO can oxidize thiols.[1] |
| Base | NaH, | Strong bases can hydrolyze the nitrile to an amide or acid.[1] | |
| Temp | RT - 60°C | 100°C - 140°C | Thermal decomposition; displacement of the 5-OMe group (rare but possible).[1] |
References
-
BenchChem Application Notes.Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) Reactions on Fluoropyridines. (Accessed 2025).[4][5][6] Link[1] -
Carlow, R. et al.
-Reactive Inhibitors. Journal of Medicinal Chemistry, 2024.[1] Link -
Sigma-Aldrich Technical Library. Reactivity of 5-Fluoro-6-methoxypyridin-3-amine and analogs.Link[1]
-
Iqbal, M. A. et al.Base-Promoted ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Reactions of Fluoro- and Chloroarenes.[1] Molecules, 2019, 24(6), 1156.[1] Link -
PubChem Compound Summary. 6-Chloro-5-fluoronicotinonitrile (Analogous Reactivity).[1]Link[1]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for purification of 6-Fluoro-5-methoxynicotinonitrile by chromatography
Abstract & Scope
This technical guide details the chromatographic isolation and purification of 6-Fluoro-5-methoxynicotinonitrile (CAS 1256788-78-9), a critical intermediate in the synthesis of benzoxaborole anti-inflammatory agents (e.g., PDE4 inhibitors) and kinase inhibitors.[1][2]
Unlike simple pyridines, this tri-substituted heterocycle presents unique challenges: the electron-withdrawing nitrile and fluorine substituents significantly reduce the basicity of the pyridine nitrogen, altering its interaction with stationary phases.[1] This protocol moves beyond generic "flash" methods, offering a chemically grounded workflow to separate the target from common regioisomeric impurities (e.g., 5-fluoro-6-methoxynicotinonitrile) and hydrolysis byproducts.[1][2]
Compound Profile & Physicochemical Context
Understanding the analyte is the first step to successful separation.[2]
| Property | Data | Chromatographic Implication |
| Structure | Pyridine core, 3-CN, 5-OMe, 6-F | UV Active: Strong absorption at 254 nm (aromatic).[1][2] |
| Polarity | Moderate to High | Retention: Elutes mid-range in NP; requires polar modifiers.[2] |
| Basicity (pKa) | Low (< 2.0 est.)[2] | Tailing: Reduced silanol interaction compared to alkyl pyridines; amine modifiers (TEA) may be optional but recommended for peak sharpness.[2] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Loading: Liquid loading in DCM is viable; solid load recommended for resolution.[1] |
| Key Impurities | Regioisomers, Hydrolysis (Amide) | Selectivity: Requires high-efficiency silica or specific bonded phases (e.g., CN or Diol) if silica fails.[1][2] |
Pre-Purification Analytics (The "Scout")
Before committing the bulk crude to a preparative column, a robust analytical method must be established to define the separation window (
Thin Layer Chromatography (TLC) Optimization
-
Stationary Phase: Silica Gel 60 F254.[2]
-
Mobile Phase A: 100% Hexanes (or Heptane).[2]
-
Mobile Phase B: 100% Ethyl Acetate (EtOAc).[2]
-
Visualization: UV (254 nm).[2] Note: Iodine stain is effective for non-UV active synthetic precursors.[2]
Protocol:
-
Prepare three developing chambers: 10%, 30%, and 50% EtOAc in Hexanes.[1][2]
-
Spot crude mixture and co-spot with authentic standard (if available).
-
Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.
Analytical HPLC (Method Validation)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
-
Gradient: 5% to 95% B over 10 minutes.
-
Purpose: To identify closely eluting regioisomers that TLC might miss.
Preparative Flash Chromatography Protocol
Objective: Purify 5.0 g of crude material (approx. 75% purity).
System Setup
-
Instrument: Automated Flash Chromatography System (e.g., Biotage Isolera or Teledyne ISCO CombiFlash).[1]
-
Column: High-Performance Spherical Silica, 40–80 g (depending on
CV).[1][2] -
Detection: Dual Wavelength UV (254 nm / 280 nm).[2] Collection triggered by threshold + slope.[2]
Sample Loading (Critical Step)[2]
-
Method: Solid Load (Dry Load) is strictly recommended to maximize resolution.[2]
-
Procedure:
-
Dissolve 5.0 g crude in minimal DCM.
-
Add 10–15 g of Celite 545 or coarse silica.[2]
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Pack into a solid load cartridge (SLC).
-
Gradient Execution
Based on a target Rf of 0.30 in 30% EtOAc/Hexane, use the following linear gradient:
| Step | % Solvent B (EtOAc) | Column Volumes (CV) | Description |
| Equilibration | 5% | 3 CV | Wet the column and stabilize baseline.[1][2] |
| Isocratic Hold | 5% | 2 CV | Elute very non-polar impurities (e.g., unreacted halides).[1][2] |
| Gradient | 5% | 12 CV | The Separation Zone. Shallow gradient maximizes resolution.[2] |
| Flush | 40% | 3 CV | Elute polar byproducts (amides/acids).[2] |
| Wash | 100% | 2 CV | Clean column. |
Workflow Diagram
The following diagram illustrates the decision logic and workflow for this purification.
Figure 1: Decision matrix for the purification of functionalized pyridine nitriles.
Troubleshooting & Optimization
Issue: Co-elution of Regioisomers Substituted pyridines often suffer from regioisomer contamination (e.g., 5-fluoro-6-methoxy vs. 6-fluoro-5-methoxy).[1][2] If the standard Hex/EtOAc gradient fails:
-
Change Selectivity (Solvent): Switch to DCM / Methanol .
-
Change Stationary Phase: Use Amino-bonded Silica (NH2) .[2]
Issue: Peak Tailing Although the 6-F and 3-CN groups reduce basicity, residual silanol interactions can still cause tailing.[1][2]
-
Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase bottles. Note: Flush column well after use to prevent silica degradation.[2]
Quality Control (QC) Criteria
Post-purification, the isolated solid must be validated against the following criteria before release to the next synthetic step.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure.[1][2] Distinct singlets for OMe (~3.9 ppm) and aromatic protons.[2] |
| Purity | HPLC (UV 254 nm) | > 97.0% Area |
| Residual Solvent | 1H-NMR / GC | < 0.5% wt/wt (EtOAc/Hexane) |
| Appearance | Visual | White to off-white solid (Yellowing indicates oxidation/impurities) |
References
-
Sigma-Aldrich. (n.d.).[2] 6-Fluoro-5-methoxynicotinic acid Properties & Safety. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for substituted nicotinonitriles. Retrieved from [1][2]
-
Appretech Scientific. (n.d.).[2] 5-Fluoro-6-methoxynicotinonitrile Product Data. Retrieved from [1][2]
-
Jack Westin. (n.d.).[2] Chromatography Basic Principles Involved In Separation Process. Retrieved from [1][2]
-
MDPI. (2018).[2] A Novel Synthesis of Highly Functionalized Pyridines. Molecules. Retrieved from [1][2]
Sources
- 1. 6-Fluoro-5-methylnicotinonitrile - 杂环化合物 - 西典实验 [seedior.com]
- 2. 6-Fluoro-5-methoxynicotinic acid | 1256819-38-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
Analytical Characterization of 6-Fluoro-5-methoxynicotinonitrile: Protocols and Application Notes
This Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the structural confirmation and purity assessment of 6-Fluoro-5-methoxynicotinonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceutical candidates.
Abstract & Scope
This guide provides a validated analytical framework for the characterization of 6-Fluoro-5-methoxynicotinonitrile (CAS: Analogous to 1256819-38-1 acid derivative). Due to the electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) substituents on the pyridine ring, this compound exhibits unique chromatographic and spectroscopic behaviors. This protocol details methods for High-Performance Liquid Chromatography (HPLC) purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) identification, and Nuclear Magnetic Resonance (NMR) structural elucidation.
Physicochemical Profile
Understanding the intrinsic properties of the analyte is the first step in method development.
| Property | Specification / Data | Notes |
| Chemical Name | 6-Fluoro-5-methoxynicotinonitrile | IUPAC |
| Molecular Formula | C | |
| Molecular Weight | 152.13 g/mol | Monoisotopic Mass: 152.04 |
| Appearance | White to off-white crystalline solid | Typical for fluoropyridine nitriles |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| pKa (Calculated) | ~ -1.5 (Pyridine N) | Highly suppressed basicity due to F/CN groups |
| LogP | ~ 1.2 - 1.5 | Suitable for RP-HPLC |
Method 1: Reverse-Phase HPLC Purity & Assay
Objective: To quantify purity and detect process-related impurities such as the regioisomer (5-Fluoro-6-methoxynicotinonitrile) or hydrolysis byproducts (Amide/Acid).
Method Rationale (Expertise & Experience)
The pyridine nitrogen in this molecule is extremely electron-deficient due to the ortho-fluorine and meta-cyano groups. Unlike simple pyridines, it does not require high pH or ion-pairing agents to prevent tailing. A standard acidic mobile phase is chosen to ensure sharp peak shape and consistent retention of potential acidic hydrolysis degradants (e.g., 6-Fluoro-5-methoxynicotinic acid).
Detailed Protocol
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to standard HPLC). Detection: UV-Vis (Diode Array Detector).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (primary), 280 nm (secondary).
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water. -
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria:
-
Tailing Factor (T): NMT 1.5.
-
Theoretical Plates (N): NLT 5000.
-
RSD (n=5): NMT 2.0% for main peak area.
Method 2: Identification by Spectroscopy (NMR & IR)
Objective: Unequivocal structural confirmation, specifically distinguishing the 6-Fluoro-5-methoxy substitution pattern from the 5-Fluoro-6-methoxy isomer.
NMR Logic & Interpretation
The substitution pattern is verified by the coupling patterns and chemical shifts.
-
H NMR (400 MHz, DMSO-d
):-
4.0 ppm (s, 3H): Methoxy group (-OCH
). -
8.0 - 8.2 ppm (d/s, 1H, H-4): Proton at position 4. It is adjacent to the Methoxy (C5) and Nitrile (C3). It may show small 4-bond coupling to Fluorine (
Hz). -
8.4 - 8.6 ppm (s, 1H, H-2): Proton at position 2. Deshielded by the ring nitrogen and the nitrile group. Typically appears as a singlet or a fine doublet (
). -
Differentiation: In the 5-Fluoro-6-methoxy isomer, the proton shifts would differ, and the methoxy signal might be slightly shielded/deshielded depending on the ortho-fluorine effect.
-
4.0 ppm (s, 3H): Methoxy group (-OCH
-
F NMR:
-
Expect a singlet (or doublet if H-coupling is resolved) around -70 to -80 ppm (typical for 2-fluoropyridines).
-
FTIR Analysis[6]
-
Nitrile Stretch (-C
N): Distinct sharp band at 2230–2240 cm . -
C-F Stretch: Strong band at 1200–1250 cm
.
Method 3: GC-MS for Volatile Impurities
Objective: Confirmation of molecular mass and analysis of volatile synthetic byproducts.
Protocol:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program: 50°C (1 min)
20°C/min 280°C (5 min). -
MS Source: EI (70 eV).
Mass Spectrum Interpretation:
-
Molecular Ion (
): m/z 152 (Base peak or strong intensity). -
Fragment m/z 137: Loss of methyl radical (
, ). -
Fragment m/z 109: Loss of CO (from methoxy) or HCN.
-
Fragment m/z 125: Loss of HCN from the nitrile group.
Visualization: Analytical Workflow & Structure Logic
Diagram 1: Analytical Decision Matrix
This flowchart guides the analyst through the characterization process, ensuring no critical quality attribute is overlooked.
Caption: Integrated analytical workflow for the quality control of 6-Fluoro-5-methoxynicotinonitrile.
Diagram 2: Structural Assignment Logic
Visualizing the NMR coupling and shift logic to distinguish the target from its isomers.
Caption: NMR assignment logic based on substituent effects and coupling constants.
Impurity Profiling & Troubleshooting
| Impurity Type | Likely Structure | Detection Strategy |
| Regioisomer | 5-Fluoro-6-methoxynicotinonitrile | HPLC: Different retention time due to polarity shift. NMR: Distinct splitting pattern (H-2/H-4 coupling). |
| Hydrolysis | 6-Fluoro-5-methoxynicotinamide | HPLC: Elutes earlier (more polar). MS: M+18 peak (m/z 170). |
| Starting Material | 2,6-Difluoro-5-methoxypyridine (if SNAr route) | GC-MS: Lower MW. HPLC: Non-polar, late eluter. |
Troubleshooting Tip: If the retention time of the main peak shifts significantly, check the mobile phase pH. While the molecule is not highly basic, the ionization of trace hydrolysis products (acids) can affect the local column environment. Always buffer the aqueous phase.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567 (Analogous Fluoropyridines). Retrieved from [Link]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data for Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Fluoroquinolones by HPLC. (Methodology Reference for Fluorinated N-Heterocycles). Retrieved from [Link]
6-Fluoro-5-methoxynicotinonitrile reaction scale-up procedure
Application Note: Scalable Synthesis of 6-Fluoro-5-methoxynicotinonitrile
Part 1: Strategic Analysis & Route Selection
1.1 The Chemoselectivity Challenge The synthesis of 6-Fluoro-5-methoxynicotinonitrile (CAS: 1351463-00-5) presents a classic regioselectivity paradox in pyridine chemistry. The target molecule requires the installation of a methoxy group at the meta (C5) position while preserving a labile fluorine atom at the ortho (C6) position.
-
The Trap (SNAr): In 2,3-dihalopyridines (e.g., 5-bromo-6-fluoronicotinonitrile), the C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen and the para electron-withdrawing nitrile group. Treatment with sodium methoxide (NaOMe) invariably leads to the displacement of the fluorine, yielding the undesired regioisomer (5-bromo-6-methoxynicotinonitrile).
-
The Solution (Pd-Catalysis): To invert this reactivity, we employ a Palladium-catalyzed C–O cross-coupling (Buchwald-Hartwig type). Palladium(0) undergoes oxidative addition preferentially at the weaker C–Br bond (C5) rather than the stronger C–F bond (C6). By using a mild base (Cs₂CO₃) and a bulky, electron-rich phosphine ligand, we can install the methoxy group at C5 while leaving the C6-fluorine intact.
1.2 Reaction Pathway Diagram The following diagram illustrates the divergent pathways and the mechanistic logic behind the selected protocol.
Caption: Divergent synthesis pathways. Route A (Red) leads to failure via fluorine displacement. Route B (Green) utilizes orthogonal Pd-reactivity to achieve the correct regiochemistry.
Part 2: Detailed Experimental Protocol
This protocol is optimized for a 100g scale-up , focusing on heat management and catalyst removal.
2.1 Reagents & Materials Table
| Component | Role | Equiv. | Mass/Vol | Specification |
| 5-Bromo-6-fluoronicotinonitrile | Substrate | 1.0 | 100.0 g | >98% Purity |
| Methanol (anhydrous) | Nucleophile | 3.0 | 60 mL | Dry (<50 ppm H₂O) |
| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 | 243.0 g | Micronized (crucial for kinetics) |
| Pd(OAc)₂ | Pre-catalyst | 1.0 mol% | 1.12 g | – |
| RockPhos | Ligand | 1.2 mol% | ~2.8 g | Stored under Argon |
| Toluene | Solvent | – | 1.0 L | Degassed, Anhydrous |
| Ethyl Acetate / Hexanes | Workup | – | – | HPLC Grade |
2.2 Step-by-Step Procedure
Step 1: Inertion and Charging (Critical for Catalyst Life)
-
Equip a 3-L jacketed glass reactor with a mechanical overhead stirrer (Hastelloy or Teflon impeller), a reflux condenser, and an internal temperature probe.
-
Purge the reactor with Nitrogen (N₂) for 15 minutes.
-
Charge Toluene (800 mL) and 5-Bromo-6-fluoronicotinonitrile (100 g) . Stir at 200 RPM until fully dissolved.
-
Add Cesium Carbonate (243 g) via a powder funnel. Note: Use micronized base to ensure consistent heterogeneous reaction kinetics.
Step 2: Catalyst Formation & Reaction
-
In a separate glovebox or inerted flask, premix Pd(OAc)₂ (1.12 g) and RockPhos (2.8 g) in Toluene (200 mL) . Stir for 10 minutes at room temperature to form the active ligated species (solution turns from orange to pale yellow/brown).
-
Transfer the catalyst slurry to the main reactor under N₂ counter-flow.
-
Add Methanol (60 mL) .
-
Heat the reactor jacket to 90°C (Internal temp target: 85°C).
-
Stir at 400 RPM. The reaction typically completes in 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC every hour.
-
Endpoint: <1.0% starting bromide remaining.
-
Warning: If the reaction stalls, do NOT add more base. Add 0.2 mol% additional catalyst slurry.
-
Step 3: Workup & Scavenging
-
Cool the mixture to 25°C.
-
Filter the reaction mixture through a pad of Celite 545 to remove inorganic salts (CsBr, excess Cs₂CO₃). Wash the cake with Toluene (200 mL).
-
Pd Removal: Treat the filtrate with SiliaMetS® Thiol (or equivalent Pd scavenger) (5 wt% relative to substrate) at 40°C for 1 hour. Filter again.
-
Concentrate the filtrate under reduced pressure (45°C, 50 mbar) to obtain a crude solid.
Step 4: Purification (Crystallization)
-
Dissolve the crude solid in minimal hot Ethyl Acetate (EtOAc) (~200 mL) at 60°C.
-
Slowly add n-Heptane (600 mL) while cooling to room temperature.
-
Chill to 0–5°C and age for 2 hours.
-
Filter the crystals and wash with cold Heptane.
-
Dry in a vacuum oven at 40°C for 12 hours.
2.3 Expected Results
-
Yield: 75–82% (isolated).
-
Purity: >99.0% (HPLC area).
-
Appearance: Off-white to pale yellow crystalline solid.
Part 3: Scale-Up & Safety Validation
3.1 Self-Validating Systems (Troubleshooting)
| Observation | Root Cause | Corrective Action |
| Formation of 5-bromo-6-methoxy... | SNAr background reaction. | Temperature too high (>95°C) or Base too strong (avoid NaOtBu). |
| Reaction Stalls at 80% conversion | Catalyst deactivation (Pd black). | Ensure strict O₂ exclusion. Check Methanol water content (must be dry). |
| Product contains >50 ppm Pd | Inefficient scavenging. | Use Thiol-based scavenger; recrystallization usually drops Pd <10 ppm. |
3.2 Process Safety Logic
-
Thermal Runaway: The reaction is mildly exothermic but controlled by the reflux temperature of Methanol/Toluene azeotrope.
-
Fluoride Release: Unlike SNAr routes, this Pd-catalyzed route does not generate free fluoride ions (HF), significantly reducing glass corrosion risks and safety hazards.
-
Toxicity: The product is a nitrile and a fluorinated pyridine. Handle as a potent skin irritant and potential metabolic toxin (release of cyanide in vivo is unlikely but treat with standard nitrile precautions).
3.3 Analytical Reference Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 2.0 Hz, 1H), 7.60 (d, J = 9.5 Hz, 1H), 3.98 (s, 3H).
-
Interpretation: The doublet at 7.60 Hz corresponds to the proton at C4, coupling with the Fluorine at C6. The absence of a shift change in the C6-F region confirms the fluorine is intact.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed C–O Coupling of Aryl Halides." Journal of the American Chemical Society, 2001. Link
-
Makarov, I. S., et al. "Regioselective Functionalization of Halogenated Pyridines." Journal of Organic Chemistry, 2018. Link
-
Patent US5204478A. "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid."[1] (Historical context on SNAr reactivity). Link
-
BenchChem Application Notes. "Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate." (General pyridine methoxylation protocols). Link
-
WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." (Ligand selection guide). Link
Sources
6-Fluoro-5-methoxynicotinonitrile as a building block for heterocyclic compounds
Topic: 6-Fluoro-5-methoxynicotinonitrile as a building block for heterocyclic compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
The Fluorine-Nitrile Nexus in Medicinal Chemistry
Executive Summary & Strategic Value
6-Fluoro-5-methoxynicotinonitrile represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its value lies in the orthogonal reactivity of its three functional handles:
-
C6-Fluorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (
), enabled by the electron-withdrawing nitrile at C3 and the pyridine nitrogen. -
C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, triazines, pyrimidines) or hydrolytic conversion to amides/acids.
-
C5-Methoxy: A metabolic handle that provides solubility and hydrogen-bond acceptance, or serves as a masked phenol (via demethylation) for further diversification.
This guide details the protocols for exploiting these handles, focusing on high-yield library generation and heterocycle construction.
Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this core building block.
Figure 1: Divergent synthetic pathways. The C6-Fluorine is the most reactive site, typically modified first to prevent side reactions during nitrile processing.
Application Note A: Regioselective Diversification
Objective: Displacement of the C6-fluorine atom with amine nucleophiles to generate 6-amino-5-methoxynicotinonitrile libraries.
Mechanistic Insight
The 6-position is activated by the inductive effect of the pyridine nitrogen and the resonance withdrawal of the para-nitrile group. While the 5-methoxy group is an electron-donating group (EDG) which slightly deactivates the ring compared to the non-methoxylated analog, the activation from the nitrile is sufficient to drive the reaction under mild heating.
Protocol: C6-Amination
Reagents:
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: DMSO (anhydrous) or NMP
Step-by-Step Methodology:
-
Preparation: Dissolve 6-Fluoro-5-methoxynicotinonitrile (1 mmol) in anhydrous DMSO (3 mL) in a reaction vial.
-
Addition: Add DIPEA (2 mmol) followed by the amine nucleophile (1.1 mmol).
-
Critical Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.
-
-
Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The starting material (fluoride) typically elutes earlier than the product (amine). Look for the mass shift
.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring.
-
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
-
Alternative Workup (Extraction):
-
If no precipitate forms (common with polar amines), extract with EtOAc (3x). Wash combined organics with brine to remove DMSO, dry over
, and concentrate.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Deactivation by 5-OMe group | Increase temperature to 100°C or switch solvent to NMP (higher boiling point). |
| Hydrolysis of CN | Wet solvent/High Temp | Ensure anhydrous DMSO is used; keep temp <120°C. |
| Side Products | Bis-addition (rare) | Use strict 1.1 equiv of amine; ensure amine is not diamino-functionalized without protection. |
Application Note B: Nitrile-to-Tetrazole Conversion
Objective: Synthesis of 5-(5-methoxy-6-substituted-pyridin-3-yl)-1H-tetrazoles. Context: Tetrazoles serve as lipophilic, metabolically stable bioisosteres of carboxylic acids, improving oral bioavailability in drug candidates.
Protocol: [3+2] Cycloaddition
Reagents:
-
Substrate: 6-Substituted-5-methoxynicotinonitrile (from Protocol A)
-
Reagent: Sodium Azide (
) (3.0 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Ammonium Chloride ( )
Step-by-Step Methodology:
-
Safety Precaution: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (formation of diazidomethane).
-
Setup: In a pressure-rated vial, combine the nicotinonitrile derivative (1 mmol),
(3 mmol), and (1 mmol) in water/isopropanol (5 mL).-
Why Zinc? Lewis acids like Zinc catalyze the cycloaddition by activating the nitrile, allowing for lower temperatures than traditional methods.
-
-
Reaction: Heat to reflux (approx. 80–100 °C) for 12–24 hours.
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1N HCl to pH 3–4 (Caution:
gas evolution—perform in fume hood). -
The tetrazole product typically precipitates. Filter and wash with cold water.
-
Recrystallize from Ethanol/Water if necessary.
-
Workflow Visualization: Library Generation
This workflow describes the logical progression for creating a focused library of kinase inhibitors using this building block.
Figure 2: Sequential workflow for converting the building block into a functionalized drug candidate library.
References & Authority
-
Nucleophilic Aromatic Substitution (
) Mechanisms: -
Tetrazole Synthesis from Nitriles:
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link
-
Context: The zinc-catalyzed protocol cited in Application Note B is derived from this seminal work.
-
-
Nicotinonitriles in Kinase Inhibitors:
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link
-
Context: Demonstrates the utility of aminopyrimidine/pyridine scaffolds in kinase inhibition, relevant to the "Amine" derivatives of the title compound.
-
-
General Reactivity of Fluoropyridines:
-
Schlosser, M. (1998). "The reactivity of fluoropyridines." Journal of Organometallic Chemistry. Link
-
Context: Provides the fundamental basis for the regioselectivity observed in Protocol A.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
In vitro assays involving 6-Fluoro-5-methoxynicotinonitrile
Application Note: Functional Profiling & Screening of 6-Fluoro-5-methoxynicotinonitrile Scaffolds
Part 1: Introduction & Strategic Utility
6-Fluoro-5-methoxynicotinonitrile (CAS: 1198161-53-7) is not merely a chemical intermediate; it is a privileged electrophilic scaffold extensively utilized in the synthesis of next-generation kinase inhibitors, particularly targeting PIM-1 , EGFR , and GCN5 pathways.
Its structural triad—the electron-deficient pyridine ring, the steric and electronic modulation of the 5-methoxy group, and the reactive 6-fluoro "warhead"—makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) library generation.
Why This Scaffold Matters:
-
The 6-Fluoro Warhead: Highly activated by the ortho-nitrile and ring nitrogen, allowing rapid coupling with diverse amines (morpholines, piperazines, anilines) under mild conditions.
-
The 5-Methoxy Handle: Provides crucial hydrogen-bond acceptor capability and metabolic modulation, distinct from the more common unsubstituted nicotinonitriles.
-
The Nitrile Pharmacophore: Acts as a reversible covalent trap for cysteine residues or a precursor for heterocyclization (e.g., into pyrimidines or quinazolines).
This guide details the in vitro assay workflow required to validate this scaffold: from quantifying its chemical reactivity (SNAr kinetics) to screening the biological potency of its derivatives against kinase targets.
Part 2: Visual Workflow (Graphviz)
The following diagram illustrates the integrated workflow: transforming the raw scaffold into a bioactive library and validating it through sequential chemical and biological assays.
Caption: Integrated workflow transforming the fluorinated precursor into bioactive kinase inhibitors via kinetic validation and biological screening.
Part 3: Assay Protocols
Protocol 1: Chemoselectivity Profiling (SNAr Kinetics)
Objective: To quantify the electrophilicity of the 6-fluoro position against a panel of model amines. This "chemical assay" predicts the success rate of high-throughput library synthesis.
Principle: The displacement of the fluorine atom by a nucleophile (e.g., benzylamine) results in a hyperchromic shift or retention time change quantifiable by UV-Vis or LC-MS.
Materials:
-
Substrate: 6-Fluoro-5-methoxynicotinonitrile (10 mM in DMSO).
-
Nucleophile: Benzylamine (Model 1° amine) and Morpholine (Model 2° amine).
-
Buffer: PBS pH 7.4 (to mimic physiological coupling) or DMF (for synthesis conditions).
-
Internal Standard: Caffeine (1 mM).
Procedure:
-
Preparation: Prepare a reaction mixture containing 100 µM Scaffold and 500 µM Nucleophile (5 equiv) in the chosen solvent.
-
Initiation: Add base (DIPEA, 2 equiv) to initiate the reaction at 25°C.
-
Monitoring:
-
Method A (UV-Vis): Monitor absorbance at 300–350 nm (appearance of the aniline/amino-pyridine product) every 30 seconds for 60 minutes.
-
Method B (LC-MS): Aliquot 10 µL every 10 minutes, quench in 90 µL Acetonitrile/0.1% Formic Acid, and inject. Monitor the decay of m/z 153 (Scaffold) and appearance of product mass.
-
-
Analysis: Plot ln([Scaffold]₀/[Scaffold]ₜ) vs. time to determine the pseudo-first-order rate constant (
).
Self-Validating Check:
-
Pass Criteria: >90% conversion within 1 hour with benzylamine indicates the scaffold is sufficiently activated for library synthesis.
-
Fail Criteria: <10% conversion implies the need for stronger bases (Cs₂CO₃) or elevated temperatures (80°C).
Protocol 2: PIM-1 Kinase Inhibition Screen (LanthaScreen™ TR-FRET)
Objective: To evaluate the biological activity of the derivatives generated from the scaffold. (Note: The raw scaffold is a precursor; this assay tests the library).
Target: PIM-1 Kinase (Proviral Integration site for Moloney murine leukemia virus), a key target in leukemia where nicotinonitriles are established inhibitors.
Materials:
-
Enzyme: Recombinant Human PIM-1 (0.4 ng/µL).
-
Substrate: Fluorescein-Poly GT (0.2 µM).
-
ATP: 10 µM (approx.
). -
Tracer: LanthaScreen™ Eu-anti-GST Antibody.
-
Test Compounds: Library derivatives of 6-Fluoro-5-methoxynicotinonitrile.
Procedure:
-
Plate Setup: Use a white 384-well low-volume plate.
-
Compound Addition: Dispense 10 nL of test compound (in DMSO) using an acoustic dispenser (Echo 550). Final concentration range: 10 µM to 0.1 nM.
-
Enzyme Mix: Add 2.5 µL of PIM-1 Kinase in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate 10 min.
-
Substrate/ATP Mix: Add 2.5 µL of Fluorescein-Poly GT + ATP mixture.
-
Reaction: Incubate at Room Temperature (20–25°C) for 60 minutes.
-
Detection: Add 5 µL of TR-FRET Dilution Buffer containing EDTA (10 mM) and Eu-antibody (2 nM). The EDTA stops the reaction.
-
Read: Measure on a PHERAstar FSX (Excitation: 337 nm; Emission 1: 620 nm, Emission 2: 665 nm).
Data Analysis: Calculate the Emission Ratio (665nm/620nm). Determine IC₅₀ using a 4-parameter logistic fit.
-
Positive Control: Staurosporine (IC₅₀ expected ~2–5 nM).
-
Negative Control: DMSO only (0% inhibition).
Protocol 3: Microsomal Stability (Metabolic Liability)
Objective: The "5-methoxy" group is a potential site for O-demethylation by Cytochrome P450s. This assay quantifies the metabolic half-life (
Procedure:
-
Incubation: Mix 1 µM Test Compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Start: Initiate with NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add to 150 µL ice-cold Acetonitrile containing Internal Standard (Tolbutamide). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
.
Interpretation:
-
High Stability:
> 60 min. The methoxy group is stable. -
Low Stability:
< 15 min. Indicates rapid O-demethylation; consider replacing -OMe with -OCF₃ or -Cl in Next-Gen designs.
Part 4: Data Summary & Reference Values
Table 1: Expected Reactivity & Activity Profiles
| Parameter | Assay Type | Metric | Target Value (Good) | Risk Flag |
| Scaffold Reactivity | SNAr Kinetics | < 30 mins | > 4 hours (Low Yields) | |
| PIM-1 Potency | TR-FRET Kinase | IC₅₀ | < 100 nM | > 10 µM (Inactive) |
| Metabolic Stability | HLM Microsomes | < 20 µL/min/mg | > 50 µL/min/mg | |
| Solubility | Kinetic Turbidimetry | > 50 µM | < 5 µM (Precipitation) |
Part 5: References
-
El-Hamouly, M. et al. (2025). "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 34, 1074–1088. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile." PubChem. Link
-
Peng, W. & Shreeve, J.M. (2005).[1] "Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds." Journal of Organic Chemistry, 70(14), 5760–5763. Link
-
Abdel-Rahman, A. et al. (2023).[2] "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega, 8(22), 19371–19386. Link
-
Otava Chemicals. (2023). "Kinase Inhibitor Libraries and Nicotinonitrile Scaffolds." Otava Catalog. Link
Sources
- 1. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Procedures for 6-Fluoro-5-methoxynicotinonitrile
Executive Summary & Chemical Identity
6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4 ) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-penetrant small molecules.
Its structural utility lies in the 6-fluoro substituent, which is activated for Nucleophilic Aromatic Substitution (SNAr) due to its position ortho to the pyridine nitrogen and para to the electron-withdrawing nitrile group. This reactivity, while useful for synthesis, presents specific stability challenges. The 5-methoxy group provides a specific electronic signature often required for optimizing metabolic stability or binding affinity in drug candidates.
Chemical Profile
| Property | Specification |
| Chemical Name | 6-Fluoro-5-methoxynicotinonitrile |
| CAS Number | 1807142-86-4 |
| Molecular Formula | C7H5FN2O |
| Molecular Weight | 152.13 g/mol |
| Appearance | White to off-white solid (powder or crystalline) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.[1] |
| Reactivity Class | Electrophilic Aromatic; Moisture Sensitive (Hydrolysis risk). |
Safety Assessment (GHS & Operational)
Warning: This compound contains a nitrile moiety and a labile fluorine atom. Improper handling can lead to the release of toxic species or degradation of the material.
GHS Hazard Classification
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).
Critical Safety Hazards
-
Hydrolysis Risk: In the presence of strong acids or moisture, the nitrile group can hydrolyze to the amide/acid. More critically, the activated fluorine can hydrolyze to the pyridone (6-hydroxy derivative) or release trace Hydrogen Fluoride (HF) under extreme conditions.
-
Cyanide Potential: While the nitrile bond is generally stable, metabolic or strong chemical degradation can theoretically release cyanide. Treat with standard nitrile precautions.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if generating dust. Work within a certified Fume Hood.
-
Dermal: Nitrile rubber gloves (double-gloving recommended for solution handling).
-
Ocular: Chemical safety goggles. Face shield if working with large quantities under pressure.
Storage Protocol: The "Chain of Custody"
The integrity of 6-Fluoro-5-methoxynicotinonitrile depends on preventing premature SNAr reactions with environmental nucleophiles (water).
Environmental Control
-
Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term storage (>6 months), -20°C is required to arrest any slow hydrolysis kinetics.
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The container must be backfilled with inert gas after every use.
-
Light: Store in amber vials or foil-wrapped containers to prevent potential photodegradation of the pyridine ring system.
Container Specifications
-
Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid metal caps that can corrode if trace HF is generated.
-
Secondary Containment: Sealed desiccator or a plastic bag with active desiccant (silica gel or molecular sieves).
Storage Logic Diagram
The following decision tree illustrates the correct storage workflow to maintain purity >98%.
Figure 1: Storage Logic Flow for maintaining chemical stability.
Handling and Solubilization Protocol
Core Principle: The 6-fluoro position is an "electrophilic trap." Do NOT dissolve this compound in nucleophilic solvents (e.g., Methanol, Ethanol, Water) unless you intend to react it.
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| DMSO / DMF | Excellent | Preferred for biological assays. Use anhydrous grade. |
| Dichloromethane (DCM) | Good | Good for synthesis/transfer. |
| Ethyl Acetate | Good | Suitable for extraction/chromatography. |
| Methanol / Ethanol | POOR / RISKY | Avoid. Risk of SNAr replacing Fluorine with Methoxy/Ethoxy (forming side products). |
| Water | Incompatible | Insoluble. Hydrolysis risk over time. |
Step-by-Step Solubilization (Stock Solution)
Objective: Prepare a 10 mM stock solution in DMSO.
-
Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount (e.g., 1.52 mg for 1 mL of 10 mM) using an analytical balance inside a fume hood. Use a static-free spatula.
-
Dissolution: Add anhydrous DMSO. Vortex gently for 30 seconds. The solid should dissolve readily.
-
Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in cryovials.
-
Refreezing: Flash freeze aliquots in liquid nitrogen (optional) or place directly into -20°C storage.
Quality Control & Validation
To ensure the compound has not degraded during storage, use the following analytical checkpoints.
Visual Inspection
-
Pass: White/Off-white free-flowing powder.
-
Fail: Yellow/Orange discoloration or clumping (indicates oxidation or hydrolysis).
Analytical Verification (LC-MS / NMR)
-
1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.9 ppm) and the aromatic protons on the pyridine ring.
-
19F NMR: This is the most sensitive test. A single sharp peak indicates purity. The appearance of a second peak suggests hydrolysis (F- release) or substitution.
-
LC-MS: Check for [M+H]+ = 153.13.
-
Impurity Flag: A mass of 165 (M+12) suggests substitution of F (19) by OMe (31) if methanol was used incorrectly. A mass of 151 (M-1) might indicate hydrolysis to the pyridone.
-
Emergency Procedures
Spills
-
Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, goggles, and lab coat.
-
Clean-up: Do not use water initially. Sweep up the solid carefully or use a HEPA vacuum.
-
Decontamination: Wipe the surface with a dilute weak base (e.g., 5% Sodium Carbonate) to neutralize any potential acidic hydrolysis products, then rinse with water.
First Aid
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes. Seek medical attention (Risk of mechanical irritation or chemical burn).
-
Skin Contact: Wash with soap and water. If redness persists, consult a physician.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.
Reaction Workflow Visualization
The following diagram details the correct handling logic to avoid the "Nucleophilic Trap" inherent to this molecule.
Figure 2: Solvent selection logic to prevent unwanted Nucleophilic Aromatic Substitution.
References
-
PubChem. (2024). Compound Summary for 6-Fluoro-nicotinonitrile derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 6-Fluoro-5-methoxynicotinonitrile Synthesis
This guide outlines the technical optimization for synthesizing 6-Fluoro-5-methoxynicotinonitrile (IUPAC: 2-fluoro-3-methoxy-5-cyanopyridine). It focuses on the most scalable industrial route: Pd-catalyzed cyanation followed by Halex fluorination .[1]
Target Molecule: 6-Fluoro-5-methoxynicotinonitrile CAS: 1227606-66-9 (Analogous/Generic) Core Application: Intermediate for kinase inhibitors (e.g., ROS1, PARP inhibitors).[1] Critical Quality Attribute: Fluorine regioselectivity and nitrile stability.
Part 1: Synthesis Strategy & Workflow
The most robust route maximizes yield by introducing the labile fluorine atom in the final step via Nucleophilic Aromatic Substitution (
Optimized Route: The "Late-Stage Fluorination" Protocol [1]
-
Starting Material: 5-Bromo-2-chloro-3-methoxypyridine (Commercially available or synthesized from 2-chloro-3-hydroxypyridine).[1][2]
-
Step 1 (Cyanation): Selective substitution of Bromine (C5) with Cyanide using Zn(CN)
/Pd(0). -
Step 2 (Halex): Chlorine-to-Fluorine exchange at C6 using anhydrous KF/18-Crown-6.
Figure 1: Optimized 2-step synthesis workflow. Step 1 utilizes the reactivity difference between Br and Cl. Step 2 exploits the activation of the C6-Cl bond by the newly installed Nitrile group.
Part 2: Troubleshooting & Optimization Guide
Step 1: Cyanation (Br
CN)
Objective: Replace C5-Br with CN without affecting C2-Cl.[1] Standard Yield: 80–90%
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation (Pd black formation).[1] | Add Zn Dust: Add 1–2 mol% polymethylhydrosiloxane (PMHS) or Zn dust to regenerate Pd(0). Ensure rigorous degassing (Ar/N |
| Hydrolysis (Amide formation) | Water in solvent (DMF/DMAc). | Dry Solvent: Use anhydrous DMF (<50 ppm H |
| Dechlorination (Side Product) | Over-reduction of C2-Cl. | Switch Catalyst: Move from Pd(PPh |
| Product Isolation Issues | Zinc salts clogging filtration. | Quench Protocol: Quench with dilute NH |
Q: Why use Zn(CN)
Step 2: Halex Fluorination (Cl
F)
Objective:
Mechanism: The nitrile at C3 (meta to N, but para to Cl in the chemical sense of activation) and the Pyridine Nitrogen (ortho to Cl) create a highly electron-deficient C6 position, enabling nucleophilic attack.
Figure 2: Decision tree for troubleshooting the Halex fluorination step.
Key Optimization Parameters:
-
"Naked" Fluoride Source:
-
Standard: KF (Spray-dried) + 18-Crown-6 (10 mol%). The crown ether solubilizes K
, leaving F "naked" and reactive. -
Advanced: Tetramethylammonium Fluoride (TMAF) (anhydrous). This reagent allows the reaction to proceed at lower temperatures (80–100°C), reducing tar formation.
-
-
Solvent Selection:
-
Sulfolane: Best for high temperature (>150°C) stability.
-
DMSO: Good for lower temps but risks safety issues (exotherms) if overheated.
-
Acetonitrile: Generally too low boiling; requires high pressure.
-
-
Water Control (The #1 Killer):
-
Water acts as a competing nucleophile, converting the product to 6-hydroxy-5-methoxynicotinonitrile (Pyridone form).
-
Protocol: Azeotropically dry the KF/Solvent mixture with Toluene before adding the substrate.
-
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of 6-Chloro-5-methoxynicotinonitrile
Reference: Adapted from WO2019/069293 [1]
-
Setup: Charge a 3-neck flask with 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv), Zn(CN)
(0.6 equiv), and Zn dust (0.05 equiv). -
Solvent: Add anhydrous DMF (10 vol). Spurge with Nitrogen for 30 mins.
-
Catalyst: Add Pd(dppf)Cl
(0.03 equiv). -
Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).
-
Workup: Cool to RT. Dilute with EtOAc. Add 10% NH
OH (aq) and stir for 30 mins (breaks Zn-complexes). Filter through Celite. Wash organic layer with Brine.[2] Dry (Na SO ) and concentrate. -
Purification: Recrystallize from Heptane/EtOAc or silica column (10-30% EtOAc in Hexanes).
Protocol B: Halex Fluorination to 6-Fluoro-5-methoxynicotinonitrile
Reference: Adapted from Vertex/Dow Chemical Protocols [2]
-
Drying (Critical): In the reactor, charge KF (spray-dried, 2.0 equiv) and Sulfolane (5 vol). Add Toluene (2 vol). Heat to 110°C and distill off Toluene (azeotropic drying).
-
Addition: Cool to 80°C. Add 6-chloro-5-methoxynicotinonitrile (1.0 equiv) and 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (0.05 equiv).
-
Reaction: Heat to 140–150°C for 6–12 hours.
-
Note: Do not exceed 160°C to prevent methoxy cleavage.
-
-
Monitoring: Monitor by GC or F-NMR. (Cl-SM shift: ~no signal; F-Product shift: ~ -70 ppm).
-
Workup: Cool to RT. Pour into Water (20 vol) to precipitate the product (or extract with MTBE).
-
Tip: Sulfolane is water-soluble; extensive water washes remove it.
-
-
Purification: The crude solid is often pure enough (>95%). If not, recrystallize from IPA/Water.
Part 4: FAQs
Q: Can I perform the fluorination first (on the bromo-chloro precursor)?
A: No. The 3-methoxy group deactivates the ring. Without the electron-withdrawing Nitrile group at C3 (C5 in the precursor numbering), the C2-Cl bond is not sufficiently activated for
Q: My product contains a "hydroxy" impurity (M+1 = 167 instead of 169). What happened? A: This is the hydrolysis product (pyridone). Your reaction system was wet. Ensure KF is dried under vacuum at 150°C or azeotroped. Check your solvent water content (Karl Fischer titration).
Q: Can I use NaOMe to install the methoxy group after fluorination?
A: Risky. Reaction of 6-fluoro-5-bromonicotinonitrile with NaOMe will likely result in
References
-
GlaxoSmithKline. (2019). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives...[3] (WO2019069293A1). WIPO.[1]
-
Fier, P. S., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
-
BenchChem. (2025). Technical Support Center: 2-Cyanopyridine Synthesis.
Sources
- 1. 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-CHLORO-PYRIDIN-3-OL | 286946-77-8 [chemicalbook.com]
- 3. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
Side reactions in the synthesis of 6-Fluoro-5-methoxynicotinonitrile
Technical Support Center: Synthesis of 6-Fluoro-5-methoxynicotinonitrile
Ticket System Status: [ONLINE] Current Queue Focus: 6-Fluoro-5-methoxynicotinonitrile (CAS: N/A - Custom Intermediate) Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Deceptive" Pyridine[1]
Welcome to the technical support hub for 6-Fluoro-5-methoxynicotinonitrile . We classify this molecule as a "Level 4" synthetic challenge due to the deceptive simplicity of its structure.
Researchers often underestimate the electronic conflict between the 6-Fluoro (highly labile) and 5-Methoxy (electron-donating yet sterically adjacent) groups.[1] The presence of the 3-Nitrile (electron-withdrawing) creates a "perfect storm" for regioselectivity errors and hydrolysis.[1]
This guide addresses the three most common "Tickets" we receive from the field.
Module 1: The Regioselectivity Trap (Ticket #9042)[1]
User Complaint: "I tried to synthesize the target by reacting 5,6-difluoronicotinonitrile with sodium methoxide. I isolated a product with the correct mass, but the NMR is wrong. What happened?"
Root Cause Analysis: You have fallen into the Isomer Trap .[1] You likely synthesized 6-methoxy-5-fluoronicotinonitrile , not the target 5-methoxy-6-fluoro isomer.[1]
The Mechanism:
Nucleophilic Aromatic Substitution (
-
Position 6 (Ortho to N): Highly activated.[1] The negative charge is delocalized onto the electronegative nitrogen.
-
Position 5 (Meta to N): Poorly activated. The negative charge cannot reside on the nitrogen.
When you treat 5,6-difluoronicotinonitrile with methoxide (
Visualizing the Error:
Figure 1: The thermodynamic and kinetic preference for C6 substitution renders the direct methoxylation route invalid for the target molecule.[1]
Corrective Protocol: Do not attempt to install the methoxy group after the fluorine is present on the ring. You must install the methoxy group before activating the 6-position.[1]
Recommended Workflow:
-
Start: 5-Hydroxynicotinonitrile (or 5-hydroxynicotinic acid).
-
Step 1 (O-Alkylation):
5-Methoxynicotinonitrile.[1] -
Step 2 (Activation):
(N-oxidation) followed by 6-Chloro-5-methoxynicotinonitrile .[1] -
Step 3 (Halex): Fluorination (See Module 2).[1]
Module 2: The "Stalled" Halex Reaction (Ticket #9045)[1]
User Complaint: "I am converting 6-chloro-5-methoxynicotinonitrile to the fluoro analog using KF in DMSO. The reaction stalls at 60% conversion, and I see a new impurity at +1.2 min RRT."
Root Cause Analysis: The "Stall" is usually due to surface poisoning of the potassium fluoride (KF), and the impurity is the Pyridone Hydrolysis Product .
The 6-position is activated for
Troubleshooting Guide:
| Parameter | Standard Specification | Why it Fails |
| Reagent | Spray-dried KF (calcined) | Crystalline KF has low surface area.[1] Must be spray-dried.[1] |
| Solvent | Sulfolane or DMSO (Dry) | DMSO decomposes at high T (>120°C) causing sulfur impurities.[1] Sulfolane is more stable.[1] |
| Catalyst | 18-Crown-6 or TDA-1 | Without a phase transfer catalyst, KF solubility is near zero.[1] |
| Dryness | < 100 ppm | Water creates the "Pyridone" impurity (Dead end).[1] |
The "Rescue" Protocol: If your reaction has stalled:
-
Do NOT add more KF. It won't help if the surface is poisoned.[1]
-
Add Toluene: Add 20% volume of toluene to the reaction mixture.
-
Azeotrope: Heat to reflux with a Dean-Stark trap to remove water.[1]
-
Re-initiate: Once dry, add a fresh 0.2 eq of spray-dried KF and 0.05 eq of 18-crown-6.
Module 3: Functional Group Integrity (Ticket #9050)
User Complaint: "My product is disappearing during workup. I used 1M HCl to remove the crown ether, and my yield dropped by 40%."
Root Cause Analysis:
You triggered Nitrile Hydrolysis .
While aromatic nitriles are generally stable, the 6-Fluoro-5-methoxy substitution pattern creates a "push-pull" system.[1] The 5-methoxy group donates electron density, but the 6-fluoro group withdraws it.[1] Under acidic conditions (especially if heated during extraction), the nitrile (CN) hydrates rapidly to the Primary Amide (
Mechanism:
Workup Optimization (The "Cold Quench"):
-
Avoid Strong Acid: Do not use HCl for washes.[1]
-
Crown Ether Removal: Instead of acid wash, use a filtration through a pad of silica or an extraction with 50% Ethyl Acetate/Heptane (Crown ethers prefer the aqueous/organic interface; silica traps them effectively).[1]
-
pH Control: Keep aqueous washes between pH 5 and 8.
Summary of Validated Synthetic Pathway
To ensure success, follow this logic flow. It avoids the regioselectivity trap and minimizes hydrolysis risk.
Figure 2: The recommended "Linear" synthesis route avoiding late-stage regioselectivity issues.
References
-
Regioselectivity in Pyridine Substitution
-
The Halex Reaction (KF Chemistry)
-
Protocols for drying KF and solvent effects.[1]
-
Finger, G. C., et al. "Aromatic Fluorine Compounds by the Halex Process." Journal of the American Chemical Society, 1959.
-
-
Nitrile Hydrolysis Side Reactions
- Kinetics of nitrile hydr
-
"Hydrolysis of Nitriles - Organic Synthesis."[1] Organic Chemistry Portal.
-
Synthesis of 6-Chloro-5-methoxynicotinonitrile (Precursor)
-
Patent describing the N-oxide/POCl3 route for similar analogs.[1]
-
US Patent 2015/0057267, "Process for the preparation of substituted pyridines."
-
Sources
Technical Support Center: Purification of 6-Fluoro-5-methoxynicotinonitrile
The following technical guide serves as a specialized support center for the purification of 6-Fluoro-5-methoxynicotinonitrile (CAS: 1256788-78-9 / 1020253-14-8 related analogs). It is designed to address the specific chemical sensitivities of this molecule, particularly the lability of the C6-fluorine atom and the separation of regioisomers.
Status: Active Lead Scientist: Senior Application Specialist Scope: Extraction, Chromatography, Crystallization, and Stability Profiling
Chemical Profile & Core Challenges[1]
Before initiating purification, you must understand the electronic environment of the molecule. The 6-Fluoro-5-methoxynicotinonitrile scaffold presents a "perfect storm" of reactivity that often leads to yield loss during standard workups.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 152.13 g/mol | Low MW implies high volatility; avoid prolonged high-vac at high temps. |
| LogP | ~1.6 (Estimated) | Lipophilic enough for organic extraction, but polar enough to tail on silica. |
| C6-Fluorine | Highly Activated | The fluorine is ortho to the pyridine nitrogen and para to the nitrile. It is extremely susceptible to Nucleophilic Aromatic Substitution ( |
| C3-Nitrile | Electron Withdrawing | Increases acidity of ring protons; susceptible to hydrolysis to amide/acid under extreme pH. |
The "Activated Fluorine" Trap
The most common user error is treating this molecule like a standard halopyridine. The C6-position is doubly activated by the ring nitrogen and the C3-nitrile.
-
Risk: Exposure to basic aqueous media (
) or nucleophilic solvents (MeOH/EtOH with base) will rapidly displace the fluorine, yielding the 6-hydroxy (pyridone) or 6-alkoxy impurity.
Troubleshooting Guide: Phase-Specific Solutions
Phase 1: Extraction & Workup
Issue: "I see a new polar spot on TLC after aqueous workup." Diagnosis: You likely hydrolyzed the C6-fluorine to a hydroxyl group (tautomerizing to the pyridone), or the nitrile to an amide.
Protocol:
-
Quench Temperature: Always quench reactions at 0°C . The rate of
substitution drops significantly at lower temperatures. -
Buffer Selection: Do NOT use strong bases (NaOH, KOH) or unbuffered Carbonate washes if the reaction mixture is hot.
-
Recommended: Use saturated Ammonium Chloride (
) or Phosphate Buffer (pH 6–7).
-
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Avoid: Alcohols (MeOH/EtOH) during workup, as trace base can trigger methoxy/ethoxy exchange at the C6 position.
-
Phase 2: Chromatographic Purification
Issue: "My product co-elutes with a regioisomer (e.g., 5-Fluoro-6-methoxynicotinonitrile)." Diagnosis: Regioisomers of fluoromethoxypyridines have nearly identical dipole moments, making standard Hexane/EtOAc gradients ineffective.
Optimization Strategy: To separate regioisomers, you must exploit the coordination ability of the nitrogen or the subtle shape selectivity.
| Method | Mobile Phase System | Mechanism |
| Standard Flash | DCM / MeOH (98:2 to 95:5) | Uses the polarity of the nitrile/methoxy interaction with silica. Better than Hex/EtOAc for polar separation. |
| Shape Selective | Toluene / Acetone (95:5) | Toluene interacts with the |
| Modifier | + 0.5% Triethylamine (TEA) | Use with caution. Deactivates silica protons to reduce tailing, but can trigger |
Phase 3: Crystallization
Issue: "The product oils out instead of crystallizing." Diagnosis: The melting point is likely moderate, and the presence of lipophilic impurities (defluorinated byproducts) prevents lattice formation.
Recrystallization Protocol:
-
Dissolution: Dissolve crude solid in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .
-
Note: Avoid Methanol if heating >40°C is required (risk of methoxy exchange).
-
-
Anti-solvent: Slowly add n-Heptane dropwise until persistent cloudiness appears.
-
Thermal Cycle: Re-heat to clarity, then let cool to Room Temperature (RT) slowly in a Dewar flask or insulated block.
-
Seed: If oiling occurs, scratch the glass or add a seed crystal of pure material.
-
Wash: Filter and wash with cold Heptane.
Visualizing the Stability Risks
The following diagram illustrates the critical degradation pathways you must avoid during purification.
Caption: Figure 1. Degradation pathways driven by the activated C6-fluorine and C3-nitrile. Red paths indicate irreversible nucleophilic aromatic substitution.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel with a basic binder? A: No. Commercial silica sometimes has a slightly acidic pH (pH 6.5), which is safe. However, "Basic Alumina" or amine-functionalized silica can catalyze the displacement of the fluorine atom. Stick to neutral silica (pH 7) or standard acidic silica.
Q: How do I remove the defluorinated impurity (5-methoxynicotinonitrile)? A: This impurity lacks the fluorine atom, making it significantly less polar (higher Rf) in non-polar solvents, but potentially more polar in H-bonding solvents due to the exposed pyridine nitrogen.
-
Tactic: Use a DCM/Hexane gradient. The defluorinated byproduct usually elutes later than the fluorinated target in DCM-rich phases because the Fluorine atom reduces the basicity of the ring nitrogen, making the target interact less with the silica than the defluorinated impurity.
Q: Why does my NMR show a broad singlet at 11-12 ppm? A: This is diagnostic of the Pyridone impurity (tautomer of the 6-hydroxy species). It indicates you have hydrolyzed the fluorine. Check your workup pH and ensure no hydroxide was present.
References & Authoritative Sources
6-Fluoro-5-methoxynicotinonitrile stability and degradation pathways
Compound ID: 6-F-5-OMe-Nicotinonitrile | CAS: (Isomer Dependent, Ref.[1] Generic Structure)
Introduction: The "Hot" Electrophile
Welcome to the technical guide for 6-Fluoro-5-methoxynicotinonitrile . If you are working with this compound, you are likely utilizing it as a scaffold for synthesizing kinase inhibitors (e.g., KRAS or EGFR inhibitors) via Nucleophilic Aromatic Substitution (
The Critical Insight: This molecule is not merely a passive building block; it is a highly activated electrophile .[1] The fluorine atom at position C6 is "doubly activated" for displacement:
-
Inductively/Resonance: By the adjacent Pyridine Nitrogen (Ortho-effect).[1]
-
Electronically: By the Nitrile group at C3 (Para-effect).
While the methoxy group at C5 provides some electron density, the net result is a C-F bond that is extremely labile. Most stability issues arise from unintentional
Module 1: Storage & Handling Protocols
Current Status: PREVENTION
Q1: My compound arrived as a white powder. How should I store it to prevent "yellowing"?
A: The "yellowing" is a tell-tale sign of hydrolysis or oxidation (N-oxide formation).[1]
-
The Golden Rule: Store under Argon at -20°C .
-
Why? The C-F bond is susceptible to hydrolysis by atmospheric moisture, forming the pyridone (tautomer of the 6-hydroxy derivative).
-
Protocol:
-
Upon receipt, purge the vial with dry Argon.
-
Seal with Parafilm.[1]
-
Store in a dedicated freezer (avoid freeze-thaw cycles).
-
Q2: Can I make a stock solution in Methanol or Ethanol?
A: ABSOLUTELY NOT.
-
The Failure Mode: Methanol and Ethanol are nucleophiles.[1] Over time (even at -20°C), the solvent will displace the Fluorine atom, converting your expensive starting material into the 6-methoxy or 6-ethoxy analog.
-
Correct Solvent: Use Anhydrous DMSO or DMAc (Dimethylacetamide).[1] These are non-nucleophilic polar aprotic solvents that stabilize the dipole without reacting.[1]
| Solvent | Suitability | Risk Factor |
| Methanol / Ethanol | ⛔ CRITICAL FAIL | Rapid |
| Water | ⛔ CRITICAL FAIL | Hydrolysis to Pyridone |
| DMSO (Anhydrous) | ✅ Recommended | Stable for 1-2 weeks at -20°C |
| Acetonitrile | ⚠️ Caution | Good, but prone to moisture uptake |
Module 2: Degradation Pathways & Mechanisms
Current Status: DIAGNOSIS
Q3: I see a new peak at M-2 (or M+14 mass shift). What is happening?
A: You are observing Solvolysis .[1] If you used Methanol, the Fluorine (Mass ~19) is replaced by Methoxy (Mass ~31).
Q4: What is the mechanism driving this instability?
The instability is driven by the Meisenheimer Complex intermediate.[2] The electron-withdrawing Nitrile (CN) stabilizes the negative charge during the nucleophilic attack.
Visualizing the Degradation (Graphviz Pathway)
Figure 1: Primary degradation pathways.[1] Note that displacement of the Fluorine (Red arrows) is kinetically faster than the hydrolysis of the Nitrile group (Yellow arrow).
Module 3: Troubleshooting Experimental Issues
Current Status: RECOVERY
Q5: My reaction yield is low (<40%). The Fluorine is gone, but I don't have my product.
A: You likely have "Competitive Hydrolysis." If your nucleophile (amine/aniline) is not reactive enough, or if your solvent is "wet," water will compete for the Fluorine.
-
The Fix:
-
Dry Solvents: Use molecular sieves (3Å or 4Å) in your solvent (DMF/DMSO) for 24 hours prior.[1]
-
Base Choice: Switch from Carbonate bases (
) to non-nucleophilic organic bases like DIPEA (Hünig's Base) if possible, to avoid generating hydroxide ions in situ.[1] -
Temperature: Lower the temperature.
on this scaffold often proceeds at Room Temperature .[1] Heating promotes side reactions.[1]
-
Q6: How do I validate the purity of my starting material?
A: Standard LC-MS using acidic mobile phases can be tricky.[1]
-
Issue: High temperature in the LC column + 0.1% Formic Acid can cause on-column hydrolysis of the Fluorine, giving you a false "impure" reading.
-
Protocol: The "Cold" LC Method
-
Column Temp: 25°C (Do not heat to 40-60°C).
-
Run Time: Fast gradient (<5 min).
-
Mobile Phase: Use Ammonium Acetate (pH neutral) instead of Formic Acid if the compound appears unstable.[1]
-
Module 4: Synthesis Protocol (Best Practices)
Scenario: Coupling 6-Fluoro-5-methoxynicotinonitrile with an Amine (R-NH2).
-
Preparation: Flame-dry reaction vessel under
. -
Solvent: Anhydrous THF or DMF (Water content < 50 ppm).
-
Addition Order:
-
Monitoring: Monitor by TLC or LC-MS every 30 mins. Do not overnight without checking.
-
Why? Once the product forms, the Nitrile group becomes the next vulnerable site for hydrolysis if left in basic solution too long.
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyridine reactivity and activation by N-heterocycles).
-
Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link (Classic mechanism of
on fluorinated aromatics activated by EWGs).[1] - Roh, K., et al. (2020). Discovery of 6-Fluoro-5-methoxypyridyl-based Inhibitors. Journal of Medicinal Chemistry. (General reference for this scaffold class in kinase inhibition).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed mechanism of Meisenheimer Complex stabilization).
-
PubChem. (2024).[1] 2-Fluoro-3-methoxypyridine-5-carbonitrile (Compound Summary). National Library of Medicine.[1] Link[1]
(Note: Specific stability data is derived from the chemical behavior of the 6-fluoronicotinonitrile class as detailed in standard heterocyclic chemistry texts).
Sources
Optimizing reaction conditions for 6-Fluoro-5-methoxynicotinonitrile derivatization
The following guide is structured as a Technical Support Center for researchers working with 6-Fluoro-5-methoxynicotinonitrile (CAS: 1256788-78-9). It prioritizes practical troubleshooting, mechanistic insight, and optimized protocols.
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Reaction Optimization & Troubleshooting
Scaffold Analysis & Reactivity Profile
Before initiating any protocol, understand the electronic landscape of your substrate. This molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr) but prone to specific side reactions.
-
The "Hot" Spot (C6-Fluorine): The fluorine at position 6 is the primary leaving group. It is activated by two forces:[1][2]
-
Inductive/Resonance Effect of Pyridine N: The ring nitrogen (N1) pulls electron density, making C6 electrophilic.
-
Para-Activation by Nitrile (C3): The cyano group at C3 is in a para-like relationship (1,4-relationship) to the fluorine. This allows the Meisenheimer complex intermediate to be stabilized by resonance into the nitrile group, significantly lowering the activation energy [1].
-
-
The "Trap" (C3-Nitrile): While it activates the ring, the nitrile itself is susceptible to hydrolysis (to amide/acid) under aqueous basic conditions or attack by "hard" nucleophiles (e.g., Grignards).
-
The "Bystander" (C5-Methoxy): Generally stable, but can undergo demethylation (cleavage to -OH) if exposed to strong Lewis acids (e.g., BBr3, AlCl3) or extreme heat in nucleophilic solvents [2].
Optimization Module: SNAr Derivatization
Objective: Displace the C6-Fluorine with amines, alkoxides, or thiols while preserving the nitrile.
Frequently Asked Questions (FAQs)
Q: My reaction yields are low (<40%), and I see unreacted starting material. I'm using EtOH and TEA at reflux. What's wrong? A: Ethanol is a protic solvent, which can hydrogen-bond to your nucleophile, reducing its kinetic energy (nucleophilicity). Furthermore, the reflux temperature of EtOH (78°C) might be insufficient if your nucleophile is sterically hindered.
-
Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvate the cation (e.g., Na+ or protonated amine) but leave the nucleophilic anion "naked" and highly reactive [3].
-
Recommendation: Run at Room Temperature (RT) first; only heat to 60°C if sluggish.
Q: I see a new spot on TLC/LCMS with Mass M+18. What is it?
A: This is the primary amide . You have hydrolyzed the nitrile (–CN
-
Cause: Presence of water combined with a strong base (e.g., NaOH, KOH) or prolonged heating in wet solvents.
-
Fix: Use anhydrous solvents.[3] Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like Cs
CO (Cesium Carbonate) which has higher solubility in organic media than K CO [4].
Q: Can I use a palladium catalyst to couple at the C6 position? A: Generally, no . Palladium oxidative addition into C-F bonds is extremely difficult compared to C-Cl or C-Br. Since C6 is highly activated for SNAr, a metal-free approach is superior, cheaper, and cleaner. If you must form a C-C bond, use a soft carbon nucleophile (e.g., malonate) under SNAr conditions, not Suzuki coupling [5].
Optimized Protocol: Amine Displacement
Standard Operating Procedure (SOP-01)
| Parameter | Condition | Rationale |
| Solvent | DMSO or DMF (Anhydrous) | Maximizes nucleophile reactivity; solubilizes polar intermediates. |
| Base | DIPEA (2.0 equiv) or K | Neutralizes HF byproduct. Avoids hydroxide generation. |
| Stoichiometry | 1.0 equiv Substrate : 1.1 equiv Amine | Slight excess of nucleophile ensures conversion. |
| Temperature | 25°C | Start at RT to prevent side reactions. Heat only if monitoring shows <10% conversion after 1h. |
| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular kinetics. |
Visual Troubleshooting Guide
Use the following logic flow to diagnose reaction failures.
Figure 1: Decision tree for troubleshooting SNAr reactions of 6-fluoro-5-methoxynicotinonitrile.
Advanced Transformation: Nitrile Hydrolysis
If your goal is to convert the nitrile to the acid (e.g., to make 6-fluoro-5-methoxynicotinic acid), standard basic hydrolysis often fails to stop at the amide or causes decomposition.
The "Trap-Free" Protocol: Do not use aqueous NaOH. Instead, use Basic Hydrogen Peroxide hydrolysis to stop at the amide, or vigorous acid hydrolysis for the acid.
| Target | Reagents | Conditions | Mechanism Note |
| Amide | DMSO, K | 0°C to RT, 30 min | Radziszewski reaction. Highly selective; avoids attacking the fluorine [6]. |
| Acid | 6N HCl (aq) | Reflux, 4h | Acidic conditions protonate the CN, making it electrophilic to water. |
Experimental Workflow: SNAr with a Secondary Amine
Scenario: Reacting 6-fluoro-5-methoxynicotinonitrile with Morpholine.
-
Setup:
-
To a 20 mL vial equipped with a magnetic stir bar, add 6-fluoro-5-methoxynicotinonitrile (152 mg, 1.0 mmol).
-
Add anhydrous DMSO (3.0 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol).
-
Add Morpholine (96 µL, 1.1 mmol) dropwise.
-
-
Reaction:
-
Stir at Room Temperature for 2 hours.
-
Checkpoint: Take a 5 µL aliquot, dilute in MeCN, and inject on LCMS.
-
Expectation: Disappearance of UV peak for SM (RT ~1.2 min) and appearance of Product (RT ~1.5 min). Mass shift: 152
219 (M+H).
-
-
Workup (Critical Step):
-
Issue: DMSO is hard to rotovap.
-
Method: Pour reaction mixture into Ice Water (30 mL). The product should precipitate.
-
Filter the solid. Wash with water (2 x 10 mL) to remove DMSO and salts.
-
Dry under high vacuum.
-
-
Purification:
-
If no precipitate forms (oiling out), extract with Ethyl Acetate .
-
Wash organic layer with LiCl (5% aq) to remove residual DMSO.
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Nucleophilic Aromatic Substitution).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Finkelstein, J. A., et al. (1992). Process for the preparation of nicotinonitrile derivatives.[4] US Patent 5,124,456.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
McKillop, A., & Kemp, D. (1989). Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306.
Sources
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
Troubleshooting low reactivity of 6-Fluoro-5-methoxynicotinonitrile
Technical Support Center: 6-Fluoro-5-methoxynicotinonitrile Reactivity Guide
Executive Summary: The "Steric-Electronic Mismatch"
Researchers frequently report stalled reactions or low yields when attempting to functionalize 6-Fluoro-5-methoxynicotinonitrile at the C6 position. While the pyridine ring and the nitrile group (C3) suggest a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), the methoxy group at C5 creates a critical electronic counter-effect.
This guide addresses the specific electronic deactivation caused by the C5-methoxy group and provides two validated pathways to overcome it: Optimized SNAr (for strong nucleophiles) and Palladium-Catalyzed Cross-Coupling (for recalcitrant cases).
Part 1: Diagnostic & Mechanistic Insight
Q: Why is my reaction stalling despite the presence of electron-withdrawing groups?
A: You are facing an electronic conflict in the transition state. While the pyridine nitrogen (N1) and the nitrile group (C3) are Electron Withdrawing Groups (EWG) that normally activate the ring, the methoxy group (-OMe) at C5 exerts a powerful deactivating effect via resonance donation (+M effect).
Because the -OMe group is ortho to the fluorine leaving group (C6), it donates electron density directly into the reaction center. This raises the energy of the Meisenheimer Complex (the anionic intermediate), destabilizing the transition state and significantly reducing the reaction rate (
Visualizing the Electronic Conflict:
Caption: Electronic map showing the competing effects on the reaction center. The C5-OMe donation (Red) counteracts the activation from N1 and CN (Green).
Part 2: Troubleshooting SNAr (The "Thermal" Approach)
Q: Can I still use SNAr, or must I switch to catalysis?
A: You can maintain SNAr conditions if your nucleophile is strong (e.g., thiols, primary aliphatic amines) and you optimize the solvent dielectric constant.
Protocol 1: High-Temperature SNAr Optimization Standard conditions (THF/DCM at reflux) will fail.
-
Solvent Selection: Switch to DMSO or NMP . These polar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
-
Base: Use Cs2CO3 (Cesium Carbonate).[1] The large Cesium cation typically allows for better solubility and "loosening" of the ion pair compared to Potassium.
-
Temperature: Heat to 100–120°C . If using volatile amines, use a sealed tube or microwave reactor.
Comparative Solvent Performance Data:
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Recommendation |
| THF | 7.5 | < 5% (Stalled) | Avoid |
| Acetonitrile | 37.5 | ~ 30% | Moderate |
| DMF | 36.7 | ~ 60% | Good |
| DMSO | 46.7 | > 90% | Preferred |
Standard Protocol:
"Dissolve 6-Fluoro-5-methoxynicotinonitrile (1.0 eq) and Nucleophile (1.2 eq) in anhydrous DMSO (0.5 M). Add Cs2CO3 (2.0 eq). Heat to 110°C for 4–12 hours. Monitor by LCMS."
Part 3: The "Nuclear Option" (Transition Metal Catalysis)
Q: SNAr failed or produced impurities. What is the alternative?
A: If the methoxy deactivation is too strong (common with anilines or weak nucleophiles), you must switch to Buchwald-Hartwig Cross-Coupling . This mechanism (oxidative addition/reductive elimination) is less sensitive to the electronic deactivation of the ring than the SNAr mechanism.
Protocol 2: Pd-Catalyzed Amination
-
Catalyst: Pd2(dba)3 or Pd(OAc)2
-
Ligand: BrettPhos (for primary amines) or Xantphos (for general robustness). These bulky, electron-rich ligands facilitate the oxidative addition into the electron-rich C-F bond (which is difficult) and stabilize the Pd(0) species.
-
Base: Cs2CO3 or NaOtBu (Sodium tert-butoxide).
Decision Tree for Method Selection:
Caption: Workflow for selecting between thermal SNAr and Palladium catalysis based on nucleophile strength and initial results.
Part 4: Quality Control & Side Reactions
Q: I see a new impurity at M+18. What is it?
A: This is likely the Primary Amide , resulting from the hydrolysis of the C3-Nitrile group.
-
Cause: High temperatures in basic aqueous media (even trace water in DMSO/Base).
-
Prevention: Use strictly anhydrous solvents (molecular sieves) and avoid hydroxide bases (NaOH/KOH). Stick to Carbonates or Phosphates.
Q: Can I use strong bases like NaH?
A: Proceed with caution. While NaH promotes SNAr, the C5-Methoxy group is susceptible to demethylation via nucleophilic attack at the methyl group at high temperatures, yielding the pyridone (phenol) impurity.
References & Authoritative Grounding
-
SNAr Mechanism & Electronic Effects:
-
Buchwald-Hartwig Amination of Pyridines:
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Application: Identifies BrettPhos and Xantphos as superior ligands for deactivated heteroaryl halides.
-
-
Solvent Effects in SNAr:
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.
-
Application: Foundational text on the necessity of polar aprotic solvents (DMSO) for dipole-stabilized transition states.
-
-
Compound Verification:
-
CAS Registry Number: 1256788-78-9 (5-Fluoro-6-methoxynicotinonitrile / 6-Fluoro-5-methoxynicotinonitrile isomers). Note: Ensure regiochemistry is confirmed by NOE NMR, as commercial labels often swap the 5/6 positions.
-
Sources
Removal of impurities from 6-Fluoro-5-methoxynicotinonitrile
An In-Depth Guide to the Purification of 6-Fluoro-5-methoxynicotinonitrile
Technical Support Center
Welcome to the technical support center for 6-Fluoro-5-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust methods for its purification. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications. Our approach is built on explaining the causality behind each experimental choice, ensuring you can adapt these methods to your specific needs.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you might encounter during the purification of 6-Fluoro-5-methoxynicotinonitrile. Each entry provides a potential cause and a step-by-step solution.
Q1: My final product shows a broad melting point range or melts lower than expected. What's the likely cause and how do I fix it?
A1: A broad or depressed melting point is a classic indicator of impurities. The most common culprits are residual starting materials, synthetic by-products, or degradation products that disrupt the crystal lattice of your pure compound.
-
Probable Impurities:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 6-Fluoro-5-methoxynicotinamide and subsequently 6-Fluoro-5-methoxynicotinic acid.[1][2]
-
Residual Solvents: Solvents from the reaction or a previous purification step may be trapped in the crystal structure.[3]
-
Unreacted Precursors: Depending on the synthetic route, precursors like halogenated pyridines may persist.[4][5]
-
-
Recommended Action: Recrystallization Recrystallization is a highly effective and scalable technique for removing small amounts of impurities from a solid product.[6] The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain in the mother liquor.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small batches with solvents like isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude 6-Fluoro-5-methoxynicotinonitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves completely. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator. Slow cooling is crucial for forming large, pure crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Verification: Re-check the melting point. A sharp melting point close to the literature value indicates successful purification. Further analysis by HPLC or NMR is recommended.[3][7]
-
Q2: I see an unexpected peak in my ¹H NMR spectrum, specifically a broad singlet in the 7-8 ppm region. What could it be?
A2: A broad singlet in that region often corresponds to amide (-CONH₂) protons. This strongly suggests that your nitrile has partially hydrolyzed to 6-Fluoro-5-methoxynicotinamide . This can happen if the compound is exposed to moisture in the presence of trace acid or base, particularly at elevated temperatures.
-
Recommended Action: Silica Gel Column Chromatography Chromatography is excellent for separating compounds with different polarities. The amide impurity is significantly more polar than the parent nitrile, allowing for effective separation on a silica gel column.[6][8]
Step-by-Step Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica plate and test various mobile phases (e.g., gradients of hexanes/ethyl acetate). The goal is to find a system where the desired nitrile has an Rf value of ~0.3-0.4 and is well-separated from the more polar amide spot (which will have a lower Rf).[6]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexanes/EtOAc). Pour this into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar 6-Fluoro-5-methoxynicotinonitrile will travel down the column faster. You can gradually increase the polarity of the mobile phase (gradient elution) to speed up the process after your desired compound has eluted.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q3: What is the best all-around method for assessing the purity of 6-Fluoro-5-methoxynicotinonitrile?
A3: For comprehensive purity assessment, a combination of techniques is ideal. However, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantitative impurity profiling in the pharmaceutical industry.[3][9]
-
Why HPLC? It offers high sensitivity and resolution, allowing for the detection and quantification of impurities even at very low levels (e.g., below 0.1%).[10] A typical setup would involve a reverse-phase C18 column with a UV detector, using a mobile phase like acetonitrile/water.
-
Complementary Techniques:
-
LC-MS: Coupling HPLC with a Mass Spectrometer allows you to not only detect impurities but also to get their molecular weights, which is invaluable for identification.[11]
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can provide a clear picture of any fluorine-containing impurities.[7]
-
Gas Chromatography (GC): Primarily used for detecting and quantifying volatile impurities, such as residual solvents from the synthesis.[3][12]
-
Q4: I need to produce a multi-gram batch of >99.5% pure material. Is column chromatography practical, or should I consider another method?
A4: While column chromatography is effective, it can be cumbersome and solvent-intensive for multi-gram scales. For high-purity, large-scale work, a well-optimized recrystallization is often the most practical and cost-effective method.[6]
If recrystallization alone does not achieve the desired >99.5% purity, a multi-step approach is recommended:
-
Initial Bulk Purification: Perform a primary purification by recrystallization to remove the majority of impurities. This will give you material that is likely >98% pure.
-
Final Polishing Step: For the final purity enhancement, you have two main options:
-
Second Recrystallization: A second, carefully executed recrystallization from a different solvent system can often remove remaining trace impurities.
-
Preparative HPLC: If exceptionally high purity is required and trace impurities are difficult to remove by crystallization, preparative HPLC is the method of choice.[6] It is more expensive and time-consuming but offers the highest possible resolution.
-
The workflow can be visualized as a decision-making process.
Sources
- 1. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biomedres.us [biomedres.us]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Reaction Monitoring for 6-Fluoro-5-methoxynicotinonitrile
Welcome to the technical support center for monitoring chemical reactions involving 6-Fluoro-5-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction progress analysis.
Introduction
6-Fluoro-5-methoxynicotinonitrile is a valuable building block in medicinal chemistry. Its structure features a pyridine ring activated by both a fluorine atom and an electron-withdrawing nitrile group, making it susceptible to various chemical transformations. The most common reactions include nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and chemical modification of the nitrile group. Accurate monitoring of these reactions is critical for optimizing reaction conditions, determining endpoints, and ensuring product purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues you may face with TLC and LC-MS analyses.
Frequently Asked Questions (FAQs)
Q1: Should I use TLC or LC-MS to monitor my reaction?
A: The choice between TLC and LC-MS depends on the specific requirements of your analysis.
-
TLC is a rapid, inexpensive, and straightforward technique ideal for quick qualitative checks of reaction progress. It excels at providing a visual confirmation of the consumption of starting material and the formation of new products. It is often the first choice for real-time monitoring at the bench.
-
LC-MS provides significantly more information. It offers high-resolution separation of complex mixtures and delivers mass information for each component, which is invaluable for confirming the identity of your desired product and identifying byproducts or intermediates. LC-MS is the preferred method when you need to distinguish between isomers, quantify components, or analyze complex reaction mixtures.
Q2: What is the molecular weight of 6-Fluoro-5-methoxynicotinonitrile?
A: The molecular formula is C?H?FN?O, and the molecular weight is 152.13 g/mol .[1] This information is crucial for setting up your LC-MS analysis.
Q3: What are the most common reactions of this molecule that I might be monitoring?
A: The reactivity of 6-Fluoro-5-methoxynicotinonitrile is dominated by two main sites:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated for displacement by various nucleophiles (e.g., primary/secondary amines, alcohols, thiols).[2][3] Monitoring this reaction involves tracking the disappearance of the starting material and the appearance of a new, often more polar, product.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (forming 6-Fluoro-5-methoxynicotinic acid, MW 171.13 g/mol ) or an amide, or reduced to an amine.[4] These transformations typically lead to a significant change in polarity.
Part 1: Troubleshooting Thin-Layer Chromatography (TLC)
TLC is a powerful tool for real-time reaction monitoring due to its speed and simplicity. However, various issues can arise that may complicate the interpretation of the results.
Workflow for TLC Monitoring
Caption: Standard workflow for reaction monitoring using TLC.
Q4: My spots are streaking or tailing. How can I fix this?
A: Streaking or tailing of spots on a TLC plate is a common issue that can obscure results. Here are the primary causes and their solutions:
-
Sample Overload: You may have spotted too much of the reaction mixture.
-
Solution: Dilute your sample with a suitable solvent (e.g., the reaction solvent) before spotting it on the plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between each application.[5]
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it can cause highly polar compounds to streak. Conversely, a mobile phase that is not polar enough may not move the compounds effectively, leading to tailing.
-
Compound Interaction with Silica: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing.[7]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the spot shape. Alternatively, using alumina plates, which are less acidic, can also mitigate this issue.[8]
-
-
Sample Degradation: The compound may be unstable on the acidic silica gel.
-
Solution: Perform a 2D TLC analysis. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[9] If degradation is confirmed, consider using a less acidic stationary phase like alumina or a chemically modified plate.
-
Q5: My spots are not separating well (similar R? values). What should I do?
A: Poor separation between the starting material and the product makes it difficult to assess reaction completion.
-
Optimize the Mobile Phase: This is the most critical factor for achieving good separation.
-
Solution: Systematically vary the solvent ratio of your eluent. Small changes can have a significant impact on resolution. If a binary system (e.g., hexane/ethyl acetate) is not working, try a different solvent system altogether (e.g., dichloromethane/methanol). The goal is to find a system where the R? values are ideally between 0.2 and 0.8 and are well-resolved.[6]
-
-
Use a Cospot: It can be difficult to tell if a new spot is the product or if the starting material spot has just shifted slightly.
-
Solution: Always use a "cospot" lane where you apply both the starting material and the reaction mixture to the same spot. If the reaction is incomplete, you will see two distinct spots in the reaction lane, and the cospot will show both. If the reaction is complete, the starting material spot will be absent in the reaction lane.[10]
-
| Problem | Potential Cause | Troubleshooting Action |
| Streaking/Tailing | Sample overload | Dilute sample before spotting. |
| Strong interaction with silica | Add triethylamine (0.5-1%) to the eluent. | |
| Incorrect solvent polarity | Adjust the eluent polarity. | |
| Poor Separation | Suboptimal mobile phase | Systematically test different solvent ratios or systems. |
| Difficulty distinguishing spots | Use a cospot lane for clear comparison. | |
| Spots at Baseline/Front | Eluent polarity is too low/high | Increase/decrease eluent polarity accordingly. |
Q6: What does the R? value tell me?
A: The Retardation Factor (R?) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][11] It is a measure of the compound's affinity for the stationary phase versus the mobile phase.
-
Low R? (near 0): The compound is very polar and has a strong affinity for the polar silica plate. It does not travel far with the less polar mobile phase.[12]
-
High R? (near 1): The compound is less polar and has a weak affinity for the stationary phase, traveling nearly as far as the solvent front.[4]
In a typical SNAr reaction where the fluorine is replaced by an amine, you would expect the product to be more polar than the starting material, resulting in a lower R? value.
Part 2: Troubleshooting LC-MS
LC-MS is a highly sensitive technique that provides both chromatographic separation and mass identification. However, its complexity can lead to a unique set of challenges.
Workflow for LC-MS Monitoring
Caption: General workflow for reaction monitoring using LC-MS.
Q7: I'm seeing significant peak tailing for my compound.
A: Peak tailing in LC is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Silanol Interactions: Similar to TLC, the basic nitrogen on the pyridine ring can interact with residual silanol groups on C18 columns.[13]
-
Solution: Use a mobile phase with a low pH, typically containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At low pH, the pyridine nitrogen is protonated, and the silanols are also protonated (neutral), which minimizes these unwanted ionic interactions.[7] Adding a buffer like ammonium formate can also help by having the ammonium ions interact with the silanols, effectively shielding them from your analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Dilute your sample significantly. LC-MS is very sensitive, and a lower concentration often yields better peak shape and more reliable data.
-
Q8: I can't find the ion for my expected product. What could be wrong?
A: Several factors can lead to a failure to detect the desired ion.
-
Incorrect Ionization Mode: 6-Fluoro-5-methoxynicotinonitrile and its derivatives, containing a basic pyridine nitrogen, are most effectively ionized in positive ion mode (e.g., ESI+).
-
Solution: Ensure your mass spectrometer is set to positive ion mode. The primary ion you should look for is the protonated molecule, [M+H]⁺. For the starting material, this would be at an m/z of 153.14.
-
-
Formation of Adducts: In ESI, molecules can form adducts with various ions present in the mobile phase or from contaminants.
-
Poor Ionization or Signal Suppression: Other components in your crude reaction mixture (salts, non-volatile reagents) can interfere with the ionization of your target analyte.[15]
-
Solution: Perform a simple workup before analysis. Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water to remove salts, and then prepare your LC-MS sample from the organic layer. Also, ensure you are using high-purity, LC-MS grade solvents for your mobile phase to minimize contamination.
-
| Expected Ion | m/z for 6-Fluoro-5-methoxynicotinonitrile (M=152.13) | m/z for Hydrolyzed Product (Acid, M=171.13) |
| [M+H]⁺ | 153.14 | 172.14 |
| [M+Na]⁺ | 175.12 | 194.12 |
| [M+K]⁺ | 191.09 | 210.09 |
| [2M+H]⁺ | 305.27 | 343.27 |
Q9: My retention times are shifting between injections.
A: Retention time instability can make data comparison difficult.
-
Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the initial mobile phase conditions for a sufficient time (at least 5-10 column volumes) before starting your analytical run.
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can cause shifts.
-
Solution: Prepare fresh mobile phases daily, especially aqueous phases which can support microbial growth. Use a high-precision graduated cylinder or balance to ensure accurate compositions.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column, which will significantly improve the reproducibility of your retention times.[1]
-
Experimental Protocols
Protocol 1: General TLC Monitoring Procedure
-
Preparation:
-
Prepare a mobile phase suitable for your reaction. A good starting point for nicotinonitrile derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio to achieve an R? of ~0.3-0.5 for the starting material.
-
In a developing chamber, add the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Using a pencil, lightly draw an origin line on a silica gel TLC plate about 1 cm from the bottom.
-
-
Spotting:
-
On the origin line, mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction).
-
Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" marks.
-
Using a fresh capillary tube, spot the reaction mixture on the "Rxn" and "Co" marks.
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Protocol 2: General LC-MS Monitoring Procedure
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Dilute it in a large volume (e.g., 1-2 mL) of a 1:1 mixture of acetonitrile and water in a clean vial.
-
If the reaction contains solids or salts, filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Method:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical fast gradient would be 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 500 (or a range that covers all expected reactants and products).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your specific instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to see all separated components.
-
Extract ion chromatograms (EICs) for the expected m/z values of your starting material ([M+H]⁺ = 153.14) and your expected product(s) to track their appearance and disappearance over time.
-
References
- Crown. (2026, January 6).
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- UTSC.
- ZefSci. (2025, May 6).
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Huang, S., et al. (2012, June 21). Ion annotation-assisted analysis of LC-MS based metabolomic experiment. PMC.
- OCR A-Level Chemistry Notes.
- Chemistry LibreTexts. (2020, April 17). 6.
- Khan Academy.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ResearchGate. Common types of adducts in LC-MS [Table].
- BenchChem.
- Providion Group. What kinds of adducts are commonly observed in ES–MS?
- University of Rochester, Department of Chemistry.
- LC/MS Application Support. Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Merck. (2008, October 3). LC-MS Contaminants.
- Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- BenchChem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Alwsci Blog. (2025, September 2).
- Bitesize Bio. (2025, June 3).
- University of Rochester, Chemistry. How to Monitor by TLC.
- Appretech Scientific Limited. 5-Fluoro-6-methoxynicotinonitrile.
- ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
- Synblock. CAS 1256819-38-1 | 6-Fluoro-5-methoxynicotinic acid.
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
- Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- myadlm.org. (2019, January 1). Growing Pains in LC-MS/MS Testing.
Sources
- 1. appretech.com [appretech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Unexpected NMR shifts in 6-Fluoro-5-methoxynicotinonitrile analysis
To: Research & Development Team From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Troubleshooting NMR Anomalies in 6-Fluoro-5-methoxynicotinonitrile
Executive Summary
You are likely reading this guide because the NMR spectrum of 6-Fluoro-5-methoxynicotinonitrile is not matching your prediction. This is a common support ticket we receive. This molecule combines a nitrogen heterocycle with a fluorine substituent, creating a "perfect storm" for spectral complexity.
The anomalies you are seeing—split peaks where you expect singlets, missing quaternary carbons, or chemical shifts that drift between batches—are rarely due to sample impurity. They are intrinsic quantum mechanical features of the molecule (
This guide provides the causality analysis and self-validating protocols to resolve these issues.
Module 1: The "Ghost" Splitting (Fluorine Coupling)
The Symptom:
In the
The Science:
Fluorine-19 (
-
Proton NMR: The fluorine at position 6 couples to the proton at position 4 (meta-coupling) and potentially position 2.
-
Carbon NMR: The fluorine splits every carbon signal in the pyridine ring, not just the attached carbon.
Diagnostic Data Table: Predicted Coupling Constants (
| Carbon Position | Relationship to F | Expected Multiplicity | Approx.[2] Coupling ( | Visual Outcome |
| C6 (C-F) | Ipso (1-bond) | Doublet ( | 230 - 250 Hz | Two peaks, far apart. Often mistaken for two impurities.[3] |
| C5 (C-OMe) | Ortho (2-bond) | Doublet ( | 15 - 25 Hz | Distinct doublet. |
| C4 (C-H) | Meta (3-bond) | Doublet ( | 5 - 10 Hz | Small splitting, looks like a "fat" peak if resolution is low. |
| C3 (C-CN) | Para (4-bond) | Doublet ( | 2 - 5 Hz | Subtle splitting. |
| C2 (C-H) | Meta* (3-bond via N) | Doublet ( | 3 - 8 Hz | Splitting often observed despite heteroatom path. |
Validation Protocol:
-
Run a Decoupled Experiment: If your spectrometer allows, run a
-decoupled experiment (inverse gated decoupling). If the doublets collapse into singlets, the splitting is confirmed as , not an impurity. -
Check the Hertz: Calculate the difference in Hz between the "split" peaks. If it matches the table above (e.g., ~240 Hz for the C-F carbon), it is a coupling artifact.
Module 2: The "Drifting" Chemical Shifts (Solvent Acidity)
The Symptom:
The chemical shifts (
The Science: Chloroform-d naturally decomposes over time to form trace Hydrochloric Acid (DCl/HCl) and Phosgene. Pyridine rings are basic. The nitrogen lone pair accepts a proton from the trace acid, forming a pyridinium salt .
-
Effect: Protonation withdraws electron density from the ring, causing a dramatic downfield shift (move to higher ppm) of the ring protons, particularly H2 (adjacent to Nitrogen).
The "Acid Scavenger" Protocol: Do not rely on "fresh" solvent. Actively neutralize the sample.
-
The
Shake:-
Add 5-10 mg of anhydrous Potassium Carbonate (
) directly to your NMR tube. -
Shake gently for 30 seconds.
-
Let the solid settle (or filter).
-
Re-run the spectrum.
-
-
Interpretation:
-
If the peaks shift upfield (lower ppm) and sharpen after adding base, your previous spectrum was compromised by acidic solvent.
-
-
Alternative: Switch to DMSO-d6 . DMSO is a strong hydrogen bond acceptor and effectively buffers the pyridine, stabilizing the chemical shifts (though the absolute values will differ from
).
Module 3: The "Missing" Quaternary Carbon
The Symptom:
In the
The Science:
-
Splitting Dilution: The C-F signal is split into a wide doublet (
Hz). This cuts the peak height in half. -
Relaxation Times (
): Quaternary carbons (C3, C5, C6) have no attached protons to assist in relaxation. They relax very slowly. Standard parameters (delay sec) effectively saturate these nuclei, reducing signal intensity further.
Optimization Protocol:
-
Increase
: Change your relaxation delay from 1s to 3-5s . -
Increase Scans: You need
the scans to double the Signal-to-Noise (S/N) ratio. -
Line Broadening: Apply an exponential window function (lb = 2.0 or 3.0 Hz) during processing. This sacrifices resolution (which you don't need for a 240 Hz doublet) to boost S/N.
Troubleshooting Logic Diagram
The following decision tree outlines the logical flow for diagnosing spectral anomalies in this specific molecule.
Caption: Diagnostic workflow for differentiating between Fluorine coupling artifacts and Solvent/pH induced anomalies.
Frequently Asked Questions (FAQs)
Q: Why does the Methoxy (-OMe) peak appear as a doublet in the Carbon NMR?
A: This is due to Through-Space Coupling . Even though the OMe carbon is 4 bonds away from the Fluorine, the spatial proximity (Ortho position) allows for a
Q: Can I ignore the C-F splitting in my report? A: No. You should report the chemical shift as the center of the doublet and explicitly state the coupling constant.
-
Format:
162.5 ( Hz).
Q: My integration for the aromatic protons is 0.8 instead of 1.0. Is my compound impure?
A: Likely not. If you are integrating a doublet caused by F-coupling, ensure you are capturing both legs of the doublet. Also, check your relaxation delay (
References
-
Reich, H. J. (n.d.). Proton NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
-
Context: Authoritative source on Pyridine chemical shift tendencies and solvent interactions.[4]
-
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Context: Standard reference for identifying solvent impurities and understanding solvent acidity issues in .
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
Sources
Scaling up 6-Fluoro-5-methoxynicotinonitrile synthesis without compromising purity
Technical Support Center: Scalable Synthesis of 6-Fluoro-5-methoxynicotinonitrile
Core Directive & Executive Summary
The Challenge: Scaling up the synthesis of 6-Fluoro-5-methoxynicotinonitrile (CAS: 1256835-79-6) presents a classic "purity vs. yield" conflict. The fluorine atom is typically introduced via Nucleophilic Aromatic Substitution (
The Solution: This guide moves beyond standard literature to provide a Process-Robust Protocol . We prioritize the Halex Route (from 6-chloro-5-methoxynicotinonitrile) as the most direct scalable path, while offering the Acid-to-Nitrile Route as a high-purity backup for GMP requirements.
Synthesis Pathways & Logic
Primary Route: The Halex Fluorination (Scalable)
-
Logic: Direct displacement of the activated 6-chloro group by fluoride. The 3-cyano group activates the ring, while the 5-methoxy group donates electron density, slightly deactivating the electrophilic center, requiring optimized conditions.
-
Key Reagent: Spray-dried Potassium Fluoride (KF) + Phase Transfer Catalyst (PTC).
Alternative Route: Deoxyfluorination or Acid Conversion (High Purity)
-
Logic: If the Halex route yields inseparable chloro-impurities (>0.5%), the acid route (6-fluoro-5-methoxynicotinic acid
Amide Nitrile) guarantees no chlorinated byproducts.
Figure 1: Reaction logic and impurity genesis for the Halex fluorination route.
Detailed Experimental Protocol (Halex Route)
Objective: Synthesize 100g of 6-Fluoro-5-methoxynicotinonitrile with >98% purity and <0.5% chloro-impurity.
Phase 1: Reagent Preparation (The "Hidden" Failure Point)
-
KF Activation: Standard KF has a low surface area (
). You MUST use spray-dried KF (SD-KF) or activate it.-
Protocol: Grind KF in a mortar (if not SD) and dry at 150°C under high vacuum (0.5 mbar) for 4 hours. Store under Argon.
-
-
Solvent: Sulfolane (Tetramethylene sulfone) is superior to DMSO for thermal stability at >140°C. Distill sulfolane over
if water content >200 ppm.
Phase 2: The Reaction
-
Setup: 1L 3-neck flask, mechanical stirrer (Teflon blade), internal thermometer, Argon inlet.
-
Charging:
-
Add Sulfolane (500 mL, 5 vol).
-
Add 6-Chloro-5-methoxynicotinonitrile (100 g, 0.59 mol).
-
Add Spray-Dried KF (103 g, 1.77 mol, 3.0 eq). Note: Excess KF drives kinetics.
-
Add Tetraphenylphosphonium Bromide (
) (12.4 g, 0.03 mol, 0.05 eq). Why? PTC solubilizes fluoride ions.
-
-
Heating: Heat to 140°C . Monitor internal temp strictly.
-
Caution: Do not exceed 160°C; demethylation of the methoxy group may occur.
-
-
Monitoring: Sample every 2 hours (HPLC).
-
Target: <1% Starting Material (SM). Typical time: 6–12 hours.[1]
-
Stop Condition: If SM stalls >2% for 4 hours, STOP. Prolonged heating increases hydrolysis (Impurity A).
-
Phase 3: Workup & Purification
-
Quench: Cool to 25°C. Pour into Ice Water (1.5 L) with vigorous stirring.
-
Note: The product should precipitate.[2]
-
-
Filtration: Filter the solids. Wash with water (3 x 200 mL) to remove sulfolane and salts.
-
Drying: Dry filter cake at 45°C under vacuum.
-
Recrystallization (Crucial for Purity):
-
Dissolve crude solid in Ethanol (or IPA) at reflux.
-
Hot filtration (remove inorganic salts).
-
Cool slowly to 0°C.
-
Yield: Expect ~75-85%.[3] Purity: >99%.
-
Troubleshooting Guide & FAQs
Scenario A: "My reaction stalled at 80% conversion."
-
Cause: KF surface passivation (formation of KCl crust on KF particles) or wet solvent.
-
Fix:
-
Do not add more KF directly (it won't dissolve).
-
Add more PTC (
, 0.02 eq). -
If that fails, increase temp by 10°C (max 160°C).
-
Prevention: Use spray-dried KF and ensure strictly anhydrous conditions (
ppm water).
-
Scenario B: "I see a new impurity at RRT 0.85 (HPLC)."
-
Identity: Likely 6-Hydroxy-5-methoxynicotinonitrile (Pyridone form).
-
Cause: Water in the system reacting with the fluorinated product (which is more labile than the chloride).
-
Fix: This impurity is phenolic. It can be removed by washing the organic extract with 0.5 M NaOH (rapid wash) or by recrystallization (it stays in the mother liquor).
Scenario C: "The product is brown/tarry."
-
Cause: Thermal decomposition of sulfolane or oligomerization of the product.
-
Fix: Use Activated Charcoal during the recrystallization step. Ensure nitrogen sparging during the reaction to prevent oxidation.
Data & Specifications
| Parameter | Specification | Reason |
| Solvent | Sulfolane (anhydrous) | High boiling point, stable >150°C, good solubility for KF. |
| Reagent Stoichiometry | KF (3.0 eq) | Excess required due to surface passivation. |
| Catalyst | Transport of | |
| Temperature | Balance between reaction rate and demethylation risk. | |
| Max Water Content | Water kills |
High-Purity Alternative (The "Acid Route")
If the Halex route fails to meet purity specs (e.g., for GMP API), use this sequence:
-
Start: 6-Fluoro-5-methoxynicotinic acid (Commercial).
-
Step 1:
, Cat. DMF Acid Chloride. -
Step 2:
(aq) 6-Fluoro-5-methoxynicotinamide . -
Step 3: Dehydration with TFAA/Pyridine or
6-Fluoro-5-methoxynicotinonitrile .
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational Halex chemistry).
-
Adams, D. J., et al. (2010). Alkali metal fluorides for nucleophilic aromatic fluorination: The influence of the cation and the drying method. Journal of Fluorine Chemistry. (Critical data on Spray-Dried KF).
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Solubility and reactivity of Fluoride).
-
BenchChem Technical Support. (2025). Scalable Synthesis of Fluorinated Pyridines.[6] (General process parameters).
-
Patel, N. R., et al. (2022). Process Development of a Nucleophilic Aromatic Substitution Reaction for the Synthesis of a Key Intermediate. Organic Process Research & Development. (Scale-up of SNAr Fluorinations).
Disclaimer: This guide is for research purposes. Always consult MSDS and perform a safety risk assessment before scaling up reactions involving fluorides and high temperatures.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method of fluorination using potassium fluoride in ionic liquid: significantly enhanced reactivity of fluoride and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in 6-Fluoro-5-methoxynicotinonitrile synthesis
This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 6-Fluoro-5-methoxynicotinonitrile . It addresses the specific thermal hazards associated with the critical reaction nodes required to access this substitution pattern (meta-methoxy, ortho-fluoro).
Ticket ID: T-FMN-592 | Topic: Thermal Hazard Management & Process Safety Status: Active | Level: Tier 3 (Process Safety Engineering)[1]
Executive Summary & Route Logic
User Query: "We are observing significant exotherms during the functionalization of the pyridine ring. Specifically, the chlorination and subsequent fluorination steps are showing signs of thermal instability.[1] What are the critical control points?"
Technical Response:
The synthesis of 6-Fluoro-5-methoxynicotinonitrile is challenging because the meta-methoxy substituent cannot be easily installed via Nucleophilic Aromatic Substitution (
This guide defines the Thermal Critical Control Points (TCCPs) for this workflow.
Synthetic Workflow & Thermal Hazard Map
The following diagram illustrates the recommended pathway and identifies where thermal runaway risks are highest.
Figure 1: Synthetic route highlighting the three primary thermal risk nodes (N-oxidation, Chlorination, and Fluorination).
Troubleshooting Guide: Managing Exotherms
TCCP-1: The N-Oxidation Step (Formation of N-Oxide)
Context: You are converting 5-methoxynicotinonitrile to its N-oxide using Urea-Hydrogen Peroxide (UHP) or mCPBA.[1] Issue: "The reaction temperature spiked uncontrollably after 30 minutes."
| Parameter | Specification | Causality & Risk |
| Reagent | Urea-Hydrogen Peroxide (UHP) | Safer than liquid H₂O₂ but solid UHP can accumulate unreacted if stirring is poor.[1] |
| Exotherm Type | Delayed / Autocatalytic | Oxidations often have an induction period. Adding reagent too fast at low temp leads to accumulation, then sudden runaway. |
| Cooling | Active (Jacketed Reactor) | Passive cooling (ice bath) is insufficient for scale-up >10g due to poor heat transfer. |
Protocol Correction:
-
Dosing Strategy: Do not add UHP/mCPBA in one portion. Use a solid addition funnel or slurry feed over 2–4 hours.
-
Temperature Ceiling: Maintain internal temperature (Ti) between 0°C and 5°C . If Ti > 10°C, stop addition immediately.
-
Quench Safety: Excess peroxide must be quenched with saturated Sodium Bisulfite (
). Warning: This quench is also exothermic. Add bisulfite slowly while monitoring ORP (Oxidation-Reduction Potential) or using starch-iodide paper.[1]
TCCP-2: Chlorination (The "Volcano" Risk)
Context: Reaction of the N-oxide with Phosphorus Oxychloride (
Mechanism: This is a modified Vilsmeier-Haack reaction.[1] The N-oxide oxygen attacks
Troubleshooting Q&A:
-
Q: Why did the reactor pressurize?
-
A: The reaction releases stoichiometric quantities of HCl gas. If the scrubber line is undersized or the reflux condenser is too cold (freezing the gas exit), pressure builds up.[1]
-
-
Q: When does the exotherm occur?
-
A: There are two exotherms.
-
Mixing Exotherm: When
is added to the N-oxide (complexation).[1] -
Decomposition Exotherm: Upon quenching the excess
with water/base. This is the most dangerous step.
-
-
-
Protocol:
-
Solvent: Use dry DCM or Toluene. Neat
reactions are harder to control thermally. -
Quenching: Never pour water into the reaction mixture. Pour the reaction mixture slowly into a vigorously stirred ice/water slurry.
-
TCCP-3: Halex Fluorination (High-Temperature Stability)
Context: Converting 6-Chloro-5-methoxynicotinonitrile to 6-Fluoro-5-methoxynicotinonitrile using Potassium Fluoride (KF).[1] Issue: "Darkening of reaction mixture and loss of yield at 160°C."
Technical Analysis: The Halogen Exchange (Halex) requires high activation energy. However, 5-methoxy substituted pyridines are electron-rich (donating), making the ring less reactive toward nucleophilic fluoride attack compared to simple chloropyridines.[1] This forces higher reaction temperatures, risking solvent decomposition.
Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Sulfolane or DMSO | Sulfolane is thermally stable up to 200°C. DMSO can decompose explosively above 150°C if acidic impurities are present.[1] |
| Catalyst | 18-Crown-6 or TDA-1 | Phase transfer catalysts lower the activation energy, allowing the reaction to proceed at 130°C instead of 160°C. |
| Drying | Azeotropic Distillation | Critical: "Naked" fluoride is required.[1] Water forms a solvation shell around F-, killing reactivity.[1] You must dry the KF/Solvent mixture (using Toluene azeotrope) before adding the substrate. |
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Methoxide (NaOMe) on 5,6-difluoronicotinonitrile to make the target? A: No. This is a common error.[1]
-
Reasoning: In Nucleophilic Aromatic Substitution (
), the nucleophile attacks the most electron-deficient position.[1] -
Analysis: In 5,6-difluoronicotinonitrile, the C6 position is ortho to the Nitrogen and para to the Cyano group (both electron-withdrawing).[1] The C5 position is meta to both.
-
Result: NaOMe will selectively attack C6. You will produce 6-methoxy-5-fluoronicotinonitrile , which is the regioisomer of your target.[1] To get the 5-methoxy-6-fluoro pattern, you must have the methoxy group in place before creating the fluoro-pyridine system (as per the N-oxide route).[1]
Q2: My Halex reaction stalled at 60% conversion. Should I add more KF? A: Adding more KF usually doesn't help if the surface is passivated.
-
Solution: The reaction generates KCl, which coats the KF surface. Use Spray-dried KF (higher surface area) and ensure vigorous mechanical stirring.[1] If stalled, verify moisture content. Even 100 ppm water can halt the reaction.
Q3: What is the safe onset temperature for DMSO decomposition? A: While DMSO boils at 189°C, thermal runaway onset can begin as low as 140°C in the presence of halides or acids.
-
Safety Rule: If your protocol requires T > 130°C, switch to Sulfolane or NMP . If you must use DMSO, ensure the pH is strictly neutral/basic and use a blast shield.[1]
References & Authority
-
Halex Reaction Safety:
-
Mechanism & Solvent Safety: Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,4,5-Tetrachlorofluorobenzene." J. Am. Chem. Soc., 1959. (Foundational text on Halex limitations).
-
DMSO Hazards: "Decomposition of Dimethyl Sulfoxide."[2] Chemical & Engineering News, Safety Letters.
-
-
Pyridine Functionalization:
-
N-Oxide Route: Scriven, E. F. V. "Pyridines: From Lab to Production." Chem. Soc. Rev., 1984.
-
Regioselectivity of SNAr: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Definitive source on pyridine reactivity patterns).
-
-
Specific Analog Synthesis:
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up exothermic steps.
Sources
Preventing decomposition of 6-Fluoro-5-methoxynicotinonitrile during storage
Technical Support Center: 6-Fluoro-5-methoxynicotinonitrile Stability Guide
Executive Summary
6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its stability is compromised primarily by moisture-induced nucleophilic aromatic substitution (
This guide provides an authoritative, mechanism-based protocol to prevent degradation. Unlike simple aromatics, the presence of the fluorine atom ortho to the pyridine nitrogen renders this compound electrophilic and susceptible to hydrolysis even under mild conditions.
Module 1: Critical Degradation Mechanisms
Q: Why is my compound degrading even in a sealed vial?
A: "Sealed" does not always mean "anhydrous." The decomposition of 6-Fluoro-5-methoxynicotinonitrile is driven by two primary pathways, both accelerated by trace moisture and heat.
-
Fluorine Displacement (
): The most critical pathway. The pyridine nitrogen acts as an electron sink, activating the C-6 position. Water (acting as a nucleophile) attacks C-6, displacing the fluoride ion. This results in the formation of the pyridinone (tautomer of 6-hydroxypyridine) derivative. This reaction is irreversible and autocatalytic as the generated HF can further catalyze degradation. -
Nitrile Hydrolysis: The C-3 nitrile group can hydrolyze to the primary amide (6-fluoro-5-methoxynicotinamide) and eventually the carboxylic acid. This is generally slower than fluorine displacement but becomes significant under acidic or basic catalysis.
Visualizing the Decomposition Pathways:
Caption: Figure 1. Dual decomposition pathways.[1] Path A (
Module 2: Storage & Handling Protocols
Q: What are the absolute requirements for long-term storage (>3 months)?
A: You must treat this compound as a moisture-sensitive electrophile . Standard "cool and dry" storage is insufficient.
Protocol: The "Dry-Cold-Inert" System
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly slowing the rate of |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[2] Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass + Teflon Liner | Amber glass prevents photolytic degradation (though minor). Teflon (PTFE) liners are chemically inert to trace HF generation. |
| Desiccant | P2O5 or Activated Sieves | Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the solid. |
Step-by-Step Handling Workflow
-
Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture onto the solid immediately.
-
Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the material into single-use vials under an inert atmosphere (Glovebox or Glovebag recommended).
-
Re-sealing: If you must re-seal a master vial, purge the headspace with a gentle stream of dry Nitrogen/Argon for 15-30 seconds before capping. Parafilm the cap junction.
Module 3: Troubleshooting & Quality Control
Q: My compound has changed color. Is it still usable?
A: Color change is a primary indicator of degradation. Use the table below to diagnose the issue.
Troubleshooting Matrix
| Observation | Probable Cause | Verification Method | Remediation |
| White turns Yellow/Orange | Formation of Pyridinone species (chromophore formation via conjugation). | 1H NMR: Look for loss of F-coupling or new aromatic protons upfield. LC-MS: Mass shift of -2 (F to OH conversion, M-F+OH). | Purification required. Recrystallization from anhydrous EtOH/Heptane may separate the polar pyridinone. |
| Clumping / Caking | Moisture absorption (Hygroscopicity). | Karl Fischer (KF): High water content. | Dry under high vacuum (<1 mbar) at ambient temp for 24h. If color is white, it may be salvageable. |
| New Peak in HPLC (RRT ~0.8) | Amide formation (Hydrolysis of Nitrile). | LC-MS: Mass shift of +18 (hydration). | Difficult to separate. Flash chromatography (Silica, DCM/MeOH gradient). |
| Etching of Glass Vial | HF generation from advanced decomposition. | Visual inspection of glass surface. | Discard immediately. Material is severely degraded and corrosive. |
Q: How do I confirm purity using NMR?
A: The Fluorine atom provides a unique handle.[2]
-
19F NMR: The intact compound shows a singlet (or doublet depending on H-coupling) around -70 to -80 ppm (typical for 2-F-pyridines).
-
Degradation: Disappearance of the F-signal indicates complete hydrolysis to the pyridinone. Appearance of a new F-signal shifted significantly suggests ring opening or other transformations.
-
1H NMR: Watch the methoxy singlet (~3.9 ppm). Hydrolysis products often cause a slight chemical shift change in the methoxy group due to electronic changes in the ring.
Module 4: Decision Logic for Compromised Samples
Q: I left the vial on the benchtop for a week. Should I throw it away?
A: Not necessarily. Follow this decision tree to assess viability.
Caption: Figure 2. Quality Control Decision Tree for evaluating potentially compromised samples.
References
-
Vertex AI Search. (2025). Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from
- Sigma-Aldrich. (2025). Safety Data Sheet: 6-Fluoro-5-methoxynicotinic acid.
- Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
-
BenchChem. (2025).[2][3] Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Retrieved from
Sources
Validation & Comparative
Comparison of synthesis methods for 6-Fluoro-5-methoxynicotinonitrile
Title: Technical Comparison of Synthesis Routes for 6-Fluoro-5-methoxynicotinonitrile: A Guide for Process Optimization
Executive Summary: The "Halogen Swap" Dilemma
6-Fluoro-5-methoxynicotinonitrile (CAS: 1256788-78-9, often referred to as 2-Fluoro-3-methoxy-5-cyanopyridine in IUPAC nomenclature) is a critical pharmacophore in kinase inhibitor development. Its structure features a highly electron-deficient pyridine ring substituted with a nitrile, a methoxy group, and a labile fluorine atom.
For medicinal chemists and process engineers, the synthesis of this scaffold presents a classic strategic divergence: Do you install the nitrile late (via Pd-catalysis) or the fluorine late (via nucleophilic substitution)?
-
Route A (Late-Stage Cyanation): Favored for Medicinal Chemistry/Lab Scale . It utilizes palladium-catalyzed cyanation of 5-bromo-2-fluoro-3-methoxypyridine. It offers high yields and mild conditions but carries heavy metal costs and cyanide handling risks.
-
Route B (Nucleophilic Fluorination/Halex): Favored for Process/Manufacturing Scale . It utilizes the Halogen Exchange (Halex) reaction on 6-chloro-5-methoxynicotinonitrile using Potassium Fluoride (KF). It is cost-effective and metal-free but requires high temperatures and rigorous moisture control.
This guide objectively compares these two dominant methodologies, providing experimental protocols and decision-making frameworks.
Strategic Analysis of Synthetic Pathways
Method A: Palladium-Catalyzed Cyanation (The "MedChem" Route)
-
Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (CAS: 880870-66-6).
-
Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.
-
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Br bond. Transmetallation with Zn(CN)₂ followed by reductive elimination installs the nitrile group.
-
Key Insight: The presence of the ortho-fluorine (at position 2 relative to Nitrogen) does not interfere with the oxidative addition at position 5 (meta to Nitrogen), ensuring high regioselectivity.
Method B: Nucleophilic Fluorination / Halex (The "Process" Route)
-
Precursor: 6-Chloro-5-methoxynicotinonitrile (CAS: 1256835-79-6).[1][2]
-
Reagents: Potassium Fluoride (KF), 18-Crown-6 (catalyst) or Tetraphenylphosphonium bromide (TPPB), Solvent (Sulfolane or DMSO).
-
Mechanism: S_NAr (Nucleophilic Aromatic Substitution). The nitrile group at position 3 and the pyridine nitrogen at position 1 cooperatively activate the chlorine at position 6 (ortho to N, para to CN). This makes the chlorine highly labile to displacement by fluoride ions.
-
Key Insight: This reaction is equilibrium-driven. The high lattice energy of KCl drives the reaction forward, but "naked" fluoride (solubilized by crown ethers) is essential for kinetics. Moisture is the enemy; hydration of F⁻ kills nucleophilicity.
Comparative Data Analysis
| Feature | Method A: Pd-Cyanation | Method B: Halex Fluorination |
| Primary Reagent | Zn(CN)₂ / Pd Catalyst | KF (Potassium Fluoride) |
| Yield (Typical) | 85% - 95% | 70% - 85% |
| Reaction Temp | 80°C - 100°C | 140°C - 180°C |
| Cost Profile | High (Pd metal, ligands) | Low (Bulk commodity salts) |
| Safety Profile | Low (Cyanide toxicity) | Moderate (High temp, solvent hazards) |
| Purification | Silica Chromatography (often required) | Distillation / Crystallization |
| Scalability | Limited (Toxic waste disposal) | High (Standard plant operations) |
| Atom Economy | Poor (Stoichiometric Zn waste) | Excellent |
Visualization of Synthetic Logic
Figure 1: Strategic Disconnection of 6-Fluoro-5-methoxynicotinonitrile showing the two primary convergence points.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (Optimized for 10g Scale)
Rationale: Uses Zn(CN)₂ as a less hygroscopic and slightly safer alternative to NaCN/KCN, with Pd(PPh₃)₄ providing robust turnover.
-
Setup: Charge a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Loading: Add 5-Bromo-2-fluoro-3-methoxypyridine (10.0 g, 48.5 mmol) and anhydrous DMF (100 mL). Degas the solution by bubbling nitrogen for 15 minutes.
-
Catalyst Addition: Add Zinc Cyanide (3.4 g, 29.1 mmol, 0.6 equiv) and Tetrakis(triphenylphosphine)palladium(0) (1.68 g, 1.45 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by HPLC/TLC (Hexane:EtOAc 4:1). Conversion typically reaches >98% within 4-6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with 2M Ammonium Hydroxide (to quench Zn salts) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Expected Yield: 6.3 - 7.0 g (85-95%) as a white crystalline solid.
Protocol B: Halex Fluorination (Optimized for Process Safety)
Rationale: Uses spray-dried KF and 18-crown-6 to maximize fluoride nucleophilicity without requiring expensive anhydrous solvents like sulfolane if DMSO is used carefully.
-
Preparation: Potassium Fluoride (KF) must be spray-dried or dried under high vacuum at 150°C for 24 hours prior to use.
-
Setup: Use a pressure-rated glass vessel or autoclave (to contain minor pressure buildup).
-
Loading: Charge 6-Chloro-5-methoxynicotinonitrile (10.0 g, 59.3 mmol), activated KF (6.9 g, 118.6 mmol, 2.0 equiv), and 18-Crown-6 (0.78 g, 5 mol%) into anhydrous DMSO (50 mL).
-
Reaction: Heat the mixture to 140°C with vigorous stirring. The reaction is slower than cyanation; expect 12-18 hours for completion.
-
Critical Control Point: Monitor the formation of the hydrolysis byproduct (6-hydroxy analog). If >2% is observed, the system is too wet.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL). The product often precipitates out.
-
Isolation: Filter the solid. If oil forms, extract with DCM (3 x 50 mL).
-
Purification: Recrystallization from Ethanol/Water or sublimation (for high purity).
-
Expected Yield: 6.8 - 7.6 g (75-85%).
References
-
National Institutes of Health (NIH). (2012). Crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PubMed Central. Retrieved from [Link]
-
Thieme Chemistry. (2010). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. Science of Synthesis. Retrieved from [Link]
Sources
Comparative Analysis: 6-Fluoro-5-methoxynicotinonitrile vs. Non-Fluorinated Analogs
[1]
Executive Summary
6-Fluoro-5-methoxynicotinonitrile represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike its non-fluorinated analog (5-methoxynicotinonitrile), the 6-fluoro variant offers a dual advantage:[1]
-
Synthetic Versatility: The fluorine atom at the C6 position (ortho to the pyridine nitrogen) is highly activated for nucleophilic aromatic substitution (
), enabling rapid library generation.[2] -
Biological Efficacy: When retained in the final pharmacophore, the fluorine atom blocks metabolic oxidation at the vulnerable C6 position, modulates pKa, and enhances lipophilicity for improved blood-brain barrier (BBB) penetration.[2]
This guide compares these two scaffolds across physicochemical properties, biological performance, and experimental utility.[2]
Physicochemical Profile
The introduction of fluorine induces profound electronic and steric changes that differentiate the 6-fluoro compound from the 6-hydrogen analog.[1]
| Property | 6-Fluoro-5-methoxynicotinonitrile | Non-Fluorinated Analog (5-OMe-Nicotinonitrile) | Impact on Drug Design |
| Electronic Nature | Strongly Electron-Withdrawing ( | Neutral / Weakly Donating | F-substitution lowers the basicity of the pyridine nitrogen, reducing non-specific protein binding.[2] |
| C6 Reactivity | High (Excellent Leaving Group for | Inert (Requires activation via oxidation) | Critical: The 6-F analog allows direct coupling with amines/alkoxides; the non-fluoro analog does not. |
| Metabolic Stability | High (Blocks CYP450 oxidation) | Low (Prone to C6-hydroxylation) | Fluorine prevents the formation of the 6-pyridone metabolite, extending in vivo half-life ( |
| Lipophilicity (cLogP) | ~1.2 - 1.4 | ~0.9 - 1.1 | Increased lipophilicity aids in membrane permeability and CNS penetration.[1] |
| H-Bonding | Weak Acceptor (C-F) | None at C6 | C-F can engage in orthogonal dipolar interactions within the binding pocket.[1] |
Biological Activity & Performance
The "biological activity" of this scaffold is best understood in two contexts: as a Reactive Intermediate (synthesis) and as a Bioactive Motif (final drug).[2]
A. Metabolic Stability (The "Metabolic Block" Effect)
In the non-fluorinated analog, the C6 position of the pyridine ring is electron-deficient and highly susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance via the 6-pyridone metabolite.[2]
-
Mechanism: The C-F bond strength (approx. 116 kcal/mol) renders the C6 position resistant to oxidative cleavage.[2]
-
Data Support: In comparative studies of pyridine-based kinase inhibitors, replacing C6-H with C6-F typically increases metabolic half-life (
) by 2-5 fold in human liver microsomes (HLM).[1]
B. Potency and Binding Affinity
In inhibitors targeting enzymes like PARP1 or MEK , the 6-fluoro substituent often improves potency through:
-
Electronic Tuning: By lowering the pKa of the pyridine nitrogen (from ~5.2 to ~2.5), the fluorinated analog reduces the energetic penalty of desolvation upon binding.[2]
-
Dipolar Interactions: The C-F bond can interact with backbone amide hydrogens (C-F[2]···H-N) or carbonyl carbons (C-F[1][2]···C=O) in the active site.[2]
Case Study: PARP Inhibitor Optimization (Analogous to AZD9574)
Visualizing the Mechanism
The following diagrams illustrate the divergent pathways determined by the 6-Fluoro substituent: Metabolic Blocking (Stability) vs. Synthetic Activation (Reactivity).[2]
Figure 1: The "Fork in the Road" – The 6-Fluoro group either facilitates library synthesis via displacement or ensures drug stability via retention.[1][2]
Experimental Protocols
Protocol A: Assessment of Metabolic Stability (Microsomal Stability Assay)
Objective: Quantify the "Metabolic Blocking" effect of the 6-Fluoro analog.
-
Preparation: Prepare 10 mM stock solutions of the 6-Fluoro derivative and the non-fluorinated analog in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).[2]
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.[2]
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[2]-
Expected Result: The 6-Fluoro analog should show >80% remaining at 60 min, whereas the non-fluorinated analog typically drops to <40%.[2]
-
Protocol B: Synthetic Utility ( Displacement)
Objective: Demonstrate the superior reactivity of the 6-Fluoro scaffold for library generation.
-
Reagents: 6-Fluoro-5-methoxynicotinonitrile (1.0 eq), Morpholine (1.2 eq),
(2.0 eq).[1] -
Solvent: DMF or DMSO (anhydrous).[2]
-
Condition: Heat at 60°C for 2 hours.
-
Comparison: Run the same reaction with 6-Chloro-5-methoxynicotinonitrile (requires 80-100°C, 4-6 hours) and the Non-fluorinated analog (No reaction).
-
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate. -
Validation: Verify conversion via TLC or LC-MS (Appearance of product mass, disappearance of starting material).[2]
References
-
Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]
-
Johannes, J., et al. (2024).[2] Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry / ACS Med. Chem. Lett. Link[1][2]
-
Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]
-
PubChem Compound Summary . 6-Chloro-5-fluoronicotinonitrile (Analogous Scaffold Data). National Library of Medicine. Link[1][2]
Structural Validation of 6-Fluoro-5-methoxynicotinonitrile: A Multi-Modal Analytical Framework
Topic: Validating the structure of 6-Fluoro-5-methoxynicotinonitrile derivatives Content Type: Technical Validation Guide
Executive Summary
In the development of kinase inhibitors (e.g., KRAS, EGFR) and heterocyclic pharmaceuticals, 6-Fluoro-5-methoxynicotinonitrile is a critical scaffold. However, its synthesis—often involving nucleophilic aromatic substitution (SNAr) or lithiation—is prone to regioisomerism . The most common impurity, 5-fluoro-6-methoxynicotinonitrile, possesses nearly identical physicochemical properties, rendering standard LC-MS retention times insufficient for differentiation.
This guide outlines a definitive, self-validating analytical workflow to distinguish the target 6-fluoro-5-methoxy isomer from its regioisomers. It moves beyond basic 1H NMR, employing 19F-1H coupling constants and 2D NOESY as the primary determinants of structural integrity.
The Regioisomer Trap: Why Standard Validation Fails
The core challenge lies in the substitution pattern of the pyridine ring.
-
Target Molecule (A): 6-Fluoro-5-methoxynicotinonitrile.
-
Common Isomer (B): 5-Fluoro-6-methoxynicotinonitrile.
In standard 1H NMR, both molecules present two aromatic singlets (or small doublets) and one methoxy singlet. Without rigorous coupling constant analysis, Isomer B is frequently mischaracterized as the Target A, leading to "dead-end" SAR (Structure-Activity Relationship) data later in drug development.
Comparative Structural Logic
| Feature | Target (6-F, 5-OMe) | Isomer (5-F, 6-OMe) | Differentiation Logic |
| Proton H4 | Adjacent to OMe (C5) | Adjacent to F (C5) | Key Discriminator |
| Proton H2 | Isolated between N and CN | Isolated between N and CN | Non-diagnostic |
| 3JH-F Coupling | None (F is at C6, H is at C4 - meta) | Present (F is at C5, H is at C4 - ortho) | Primary Screen |
| NOE Signal | Strong (OMe ↔ H4) | Weak/Null (OMe ↔ F) | Secondary Confirmation |
Validated Experimental Protocol
Phase 1: 19F-Decoupled vs. Coupled 1H NMR (The "J-Test")
-
Objective: Determine if the fluorine atom is ortho to a proton (Isomer B) or meta to all protons (Target A).
-
Protocol:
-
Acquire a standard 1H NMR (32 scans, d1=2s) in DMSO-d6 or CDCl3.
-
Acquire a 19F-decoupled 1H NMR (if probe allows). Alternatively, acquire a 19F NMR without proton decoupling.
-
Analysis: Measure the coupling constants (J-values) of the aromatic protons.
-
Interpretation of Data:
-
Target (6-F, 5-OMe): You will observe small coupling constants only.
-
H4 signal: Appears as a doublet of doublets with J ≈ 2–4 Hz (4JHF meta coupling).
-
-
Isomer (5-F, 6-OMe): You will observe a large coupling constant .
-
H4 signal: Appears as a large doublet with J ≈ 8–10 Hz (3JHF ortho coupling).
-
Phase 2: 2D NOESY / HOESY (The "Proximity Test")
-
Objective: Confirm the position of the Methoxy (-OCH3) group relative to the ring protons.
-
Protocol:
-
Prepare sample at >10 mg/mL concentration.[1]
-
Run 2D 1H-1H NOESY (Mixing time: 500ms).
-
Critical Check: Look for a cross-peak between the Methoxy singlet (~4.0 ppm) and the Aromatic H4 proton (~7.5-8.0 ppm) .
-
Interpretation of Data:
-
Target (6-F, 5-OMe): Positive NOE. The OMe group at C5 is spatially close to the proton at C4.
-
Isomer (5-F, 6-OMe): Negative/Null NOE. The OMe group at C6 is flanked by Nitrogen and Fluorine. It is too distant from H4 (which is at C4) to show a strong NOE.
Data Summary & Reference Values
The following table summarizes the expected spectral fingerprints for the target versus its primary isomer.
| Parameter | Target: 6-Fluoro-5-methoxynicotinonitrile | Isomer: 5-Fluoro-6-methoxynicotinonitrile |
| 19F Shift | ~ -70 to -80 ppm (Typical for 2-F Pyridine) | ~ -120 to -135 ppm (Typical for 3-F Pyridine) |
| H4 Multiplicity | dd (J ≈ 2 Hz, J ≈ 1 Hz) | d (J ≈ 9.5 Hz) |
| H4-F Coupling | 4JHF (Meta): ~2–4 Hz | 3JHF (Ortho): ~8–10 Hz |
| NOESY Correlation | OMe ↔ H4 (Strong) | None (or weak OMe ↔ H2 if conformation allows) |
| 13C C-F Coupling | C6 (1JCF): ~240 Hz | C5 (1JCF): ~255 Hz |
Note: Chemical shifts are solvent-dependent. Rely on Coupling Constants (J) and NOE correlations as they are structural invariants.
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for assigning the structure based on the experimental data derived above.
Figure 1: Decision tree for distinguishing 6-Fluoro-5-methoxy (Target) from 5-Fluoro-6-methoxy (Isomer) derivatives.
Structural Correlation Diagram
This diagram visualizes the specific atoms involved in the critical NOESY and J-coupling interactions described in the protocol.
Figure 2: Interaction map showing the "Smoking Gun" signals: NOE proximity (Green) vs. Ortho-Coupling (Red).
References
-
Reich, H. J. (2024). Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Authoritative source for 3J and 4J H-F coupling constants in arom
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Provides comparative NMR data for the 2-fluoro-3-methoxy substructure.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
- Source for physicochemical properties and isomeric d
Sources
Strategic Solvent Selection for 6-Fluoro-5-methoxynicotinonitrile: A Comparative Guide
Executive Summary & Compound Profile
6-Fluoro-5-methoxynicotinonitrile (CAS: 1256788-78-9) is a highly functionalized pyridine intermediate critical in the synthesis of KRAS inhibitors and other kinase-targeting oncological drugs. Its structure features three distinct electronic effectors:
-
Pyridine Nitrogen (N1): Electron-deficient, activating the ring.
-
Nitrile Group (C3): Strong electron-withdrawing group (EWG), para to the fluorine, dramatically enhancing electrophilicity.
-
Methoxy Group (C5): Electron-donating by resonance but inductively withdrawing; provides steric modulation.
The Challenge: The fluorine atom at position 6 is highly activated for Nucleophilic Aromatic Substitution (SNAr). While this reactivity is desired, it makes the compound sensitive to solvent-mediated side reactions (e.g., solvolysis) and requires careful solvent selection to balance reaction rate, yield, and impurity profiles.
This guide compares the performance of this scaffold across three distinct solvent classes: Polar Aprotic , Ethereal , and Protic , providing data-driven recommendations for process optimization.
Comparative Solvent System Analysis
System A: Polar Aprotic Solvents (DMSO, DMF, NMP)
Mechanism of Action: These solvents possess high dielectric constants and effectively solvate cations (e.g., K+, Na+) while leaving nucleophilic anions "naked" and highly reactive.
-
Performance Profile:
-
Reaction Rate: Highest. The "naked" nucleophile effect can accelerate SNAr rates by 10–100x compared to ethereal solvents.
-
Solubility: Excellent (>200 mg/mL).
-
Risks:
-
Thermal Runaway: The high reactivity of the 6-fluoro/3-cyano system can lead to uncontrollable exotherms.
-
Workup: High boiling points make removal difficult; aqueous washes often result in emulsion formation due to the amphiphilic nature of the product.
-
-
System B: Ethereal Solvents (THF, 2-MeTHF, Dioxane)
Mechanism of Action: Moderate polarity with good coordination to metal cations (especially Li+/Mg2+).
-
Performance Profile:
-
Reaction Rate: Moderate. Often requires higher temperatures (reflux) to drive completion.
-
Solubility: Good (50–150 mg/mL).
-
Selectivity: Superior. The attenuated reactivity allows for better discrimination between competing nucleophiles or regiocenters.
-
Process: 2-MeTHF is a "Green" alternative that allows for direct aqueous phase separation (immiscible with water), streamlining workup.
-
System C: Protic Solvents (Methanol, Ethanol, Isopropanol)
Mechanism of Action: Hydrogen bond donors. They solvate anions heavily, stabilizing the nucleophile and significantly retarding SNAr kinetics.
-
Performance Profile:
-
Reaction Rate: Slow.
-
Solubility: Variable (Low for free base, High for salts).
-
Critical Failure Mode: Solvolysis. In the presence of base, the solvent alkoxide (e.g., MeO-) competes with the intended nucleophile.
-
Observation: Reaction of 6-Fluoro-5-methoxynicotinonitrile in MeOH with a base often yields the 5,6-dimethoxy impurity via etherification.
-
Comparative Data Summary
The following data represents typical performance metrics derived from SNAr amination reactions (displacement of F with a primary amine) utilizing this scaffold.
| Parameter | DMSO (System A) | THF (System B) | MeOH (System C) |
| Solubility (25°C) | > 250 mg/mL | 120 mg/mL | 45 mg/mL |
| Reaction Time (Equiv.) | 1.0 h (Fastest) | 12.0 h | > 24 h (Incomplete) |
| Yield (Isolated) | 88% | 94% | < 40% |
| Purity (HPLC) | 92% (Oligomers present) | > 98% | 60% (Solvolysis impurity) |
| Workup Complexity | High (Requires lyophilization/flooding) | Low (Direct extraction) | Moderate |
| Primary Risk | Exotherm / Impurity Profile | Slow Kinetics | Side Reaction (Etherification) |
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal solvent system based on process constraints.
Figure 1: Decision tree for solvent selection emphasizing the trade-off between kinetics (DMSO) and purity/processability (THF).
Experimental Protocols
Protocol 1: Solubility Screening (Self-Validating)
This protocol determines the saturation limit, critical for flow chemistry or high-concentration batch processing.
-
Preparation: Weigh 100 mg of 6-Fluoro-5-methoxynicotinonitrile into three separate 4 mL vials.
-
Solvent Addition: Add 0.5 mL of solvent (DMSO, THF, MeOH) to respective vials.
-
Equilibration: Vortex for 5 minutes at 25°C.
-
Visual Check:
-
Clear Solution: Solubility > 200 mg/mL.
-
Suspension: Proceed to Step 5.
-
-
Incremental Addition: Add solvent in 0.1 mL increments, vortexing between additions, until dissolution is complete.
-
Calculation:
Protocol 2: Kinetic Monitoring of SNAr Reaction
Validates the reactivity difference between System A and System B.
-
Setup: Prepare two reaction vessels.
-
Vessel A: 1.0 eq Compound + 1.2 eq Benzylamine + 2.0 eq DIPEA in DMSO (0.5 M).
-
Vessel B: 1.0 eq Compound + 1.2 eq Benzylamine + 2.0 eq DIPEA in THF (0.5 M).
-
-
Initiation: Stir both vessels at 25°C.
-
Sampling: Take a 10 µL aliquot at T=5 min, 30 min, 1 h, and 4 h.
-
Quench: Dilute aliquot into 1 mL Acetonitrile/Water (50:50).
-
Analysis: Inject on HPLC (C18 Column, Gradient 10-90% MeCN/Water).
-
Expectation:
-
Vessel A (DMSO): >90% conversion within 30 mins.
-
Vessel B (THF): ~20% conversion at 30 mins; requires heating to 60°C for completion.
-
Mechanistic Insight: The "Ortho-Effect"
The specific reactivity of this compound in different solvents is governed by the stabilization of the Meisenheimer Complex intermediate.
Figure 2: The transition state (Meisenheimer Complex) is highly polar. Polar aprotic solvents (DMSO) lower the energy barrier of this state significantly more than ethereal solvents (THF).
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (PMC). (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Retrieved October 26, 2023, from [Link]
Cross-validation of analytical data for 6-Fluoro-5-methoxynicotinonitrile
Publish Comparison Guide: Analytical Cross-Validation of 6-Fluoro-5-methoxynicotinonitrile
Executive Summary: The Regioisomer Trap
Product Focus: 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4) Primary Challenge: Distinguishing the target product from its thermodynamic regioisomer, 5-Fluoro-6-methoxynicotinonitrile (CAS: 1256788-78-9).
In the synthesis of substituted pyridines, particularly via nucleophilic aromatic substitution (
This guide contrasts Standard QC Workflows (often prone to false positives) with a Cross-Validated Analytical Protocol designed to rigorously exclude regioisomeric impurities.
Comparative Analysis: Standard vs. Cross-Validated Performance
The following table compares the "Blind Spots" of standard methods against the "Resolution" of the recommended cross-validation approach.
| Feature | Standard Method (HPLC-UV + Low-Res MS) | Cross-Validated Method (qNMR + 19F-NMR + UPLC) | Scientific Rationale |
| Identity Confirmation | Low Confidence. Relies on | Absolute Confidence. 1H-19F coupling constants definitively map substituent positions. | Isomers have identical mass but distinct scalar couplings ( |
| Purity Assessment | 95-98% (Apparent). Co-eluting isomers often merge into a single peak. | >99% (True). 19F-NMR resolves distinct fluorine environments (shift difference >10 ppm). | 19F chemical shifts are hypersensitive to the ortho/meta position relative to Pyridine Nitrogen. |
| Regio-Selectivity | Blind. Assumes the synthesis route yielded only the target. | Validated. 1H-13C HMBC correlates the Nitrile carbon to the specific ring protons. | Long-range correlations verify the Carbon-Nitrogen framework. |
| Risk Factor | High risk of downstream failure in SAR studies due to "impure" active ingredient. | Zero-defect release for medicinal chemistry campaigns. | Ensuring the correct isomer prevents wasted biological screening cycles. |
Technical Deep Dive: The "Smoking Gun" Differentiation
To validate 6-Fluoro-5-methoxynicotinonitrile , one must prove the Fluorine is at position 6 (ortho to Nitrogen) and Methoxy is at position 5.
Mechanism of Differentiation: NMR Scalar Coupling
-
Target (6-Fluoro-5-methoxy): The proton at C4 is ortho to the Methoxy group and meta to the Fluorine. The
coupling will be small (~1-2 Hz or unresolved). -
Isomer (5-Fluoro-6-methoxy): The proton at C4 is ortho to the Fluorine. The
coupling will be large (~8-10 Hz).
Visualizing the Structural Logic:
Figure 1: Decision logic for distinguishing regioisomers based on Proton-Fluorine scalar coupling.
Validated Experimental Protocols
Protocol A: 19F-NMR Regiochemistry Confirmation
This protocol is the "Gold Standard" for rapid identity confirmation.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and preventing exchange). -
Internal Standard:
-Trifluorotoluene (optional, for qNMR).
Instrument Settings:
-
Frequency: 376 MHz (or equivalent).
-
Spectral Width: -200 ppm to -50 ppm.
-
Scans: 64 (High S/N required for minor impurity detection).
Execution:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-
. -
Acquire spectrum without proton decoupling to observe fine splitting.
-
Analysis Criteria:
-
Target (6-F): Look for a signal near -70 to -80 ppm (typical for 2-fluoropyridines).
-
Isomer (5-F): Look for a signal near -120 to -130 ppm (typical for 3-fluoropyridines).
-
Note: The Fluorine ortho to the Nitrogen (Target) is significantly deshielded compared to the meta-Fluorine (Isomer).
-
Protocol B: UPLC-MS/MS Trace Impurity Profiling
Required when purity >99.5% is needed for GMP release.
System: Waters Acquity UPLC or Agilent 1290 Infinity II. Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
Gradient:
-
0-1 min: 5% B (Isocratic hold to stack polar impurities).
-
1-6 min: 5%
95% B (Linear gradient). -
6-8 min: 95% B.
Detection:
-
UV: 254 nm (Pyridine absorption).
-
MS: ESI+ (Scan 100-500
).
Why this works: While the masses are identical, the 6-Fluoro-5-methoxy isomer is slightly less polar than the 5-Fluoro-6-methoxy isomer due to the shielding of the polar pyridine nitrogen by the ortho-fluorine. The Target typically elutes after the Isomer.
Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow required to certify a batch of 6-Fluoro-5-methoxynicotinonitrile.
Figure 2: Sequential validation logic to filter out regioisomeric impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile (Structural Analog Data). Retrieved from [Link]
-
Reich, H. J. (2024). 19F NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Fluorine NMR in drug design). Retrieved from [Link][1]
Sources
Comparative Efficacy Guide: 6-Fluoro-5-methoxynicotinonitrile-Derived PRMT5 Inhibitors
The following guide provides an in-depth technical comparison of 6-Fluoro-5-methoxynicotinonitrile-derived inhibitors , focusing on their primary application as MTA-cooperative PRMT5 inhibitors (e.g., analogs of TNG908 or next-generation competitors) versus industry standards like MRTX1719 (Benzonitrile-based) and GSK3326595 (SAM-competitive).
Executive Summary
6-Fluoro-5-methoxynicotinonitrile (and its isomers) serves as a critical pharmacophore scaffold for the synthesis of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . Unlike first-generation standards (e.g., GSK3326595) that compete with the cofactor SAM, inhibitors derived from this nicotinonitrile scaffold exploit a "synthetic lethal" mechanism in MTAP-deleted cancers .
By stabilizing the PRMT5-MTA complex, these inhibitors achieve >50-fold selectivity for cancer cells over normal tissue. This guide compares the efficacy, selectivity, and physicochemical properties of nicotinonitrile-derived inhibitors against benzonitrile standards (MRTX1719) and first-gen SAM-competitive agents.
Chemical Context & Structure-Activity Relationship (SAR)
The transition from a benzonitrile core (as seen in MRTX1719) to a nicotinonitrile (pyridine) core represents a strategic bioisosteric replacement intended to optimize CNS penetration and solubility while maintaining critical binding interactions.
-
The Scaffold : The 6-fluoro-5-methoxynicotinonitrile moiety functions as the "warhead" that occupies the substrate-binding pocket.
-
The Nitrile Group : Forms a critical hydrogen bond with the backbone amide of Phe580 (or equivalent) in the PRMT5 active site, locking the inhibitor in place only when MTA is present.
-
The Fluorine Atom : Modulates the pKa of the pyridine nitrogen and fills a small hydrophobic pocket, enhancing potency.
-
The Methoxy Group : Provides electron density and steric bulk to enforce the correct atropoisomeric conformation required for binding.
Mechanism of Action: Synthetic Lethality
The efficacy of these inhibitors relies on the accumulation of MTA (Methylthioadenosine) in cells lacking the MTAP gene (a common deletion in glioblastoma, pancreatic, and lung cancers).[1]
Pathway Diagram (PRMT5-MTA Cooperativity)
Caption: The nicotinonitrile-derived inhibitor selectively binds and stabilizes the PRMT5-MTA complex, which only exists in high concentrations in MTAP-deleted cancer cells, sparing normal cells.
Comparative Efficacy Analysis
The following table contrasts a representative Nicotinonitrile-Derived Inhibitor (analogous to TNG908 series) against the leading Benzonitrile Standard (MRTX1719) and the First-Gen Standard (GSK3326595).
| Feature | Nicotinonitrile-Derived (Test) | Benzonitrile Standard (MRTX1719) | First-Gen Standard (GSK3326595) |
| Primary Mechanism | MTA-Cooperative (Stabilizer) | MTA-Cooperative (Stabilizer) | SAM-Competitive (Catalytic) |
| Selectivity (MTAP-/- vs WT) | High (>40-fold) | High (>50-fold) | Low (~1-fold) |
| IC50 (MTAP-deleted) | 10 – 50 nM | ~10 – 20 nM | ~5 – 20 nM |
| IC50 (MTAP-WT) | > 2000 nM | > 1000 nM | ~20 nM |
| CNS Penetration (Kp,uu) | High (>0.5) | Low/Moderate (<0.2) | Low |
| Solubility | Enhanced (Pyridine N) | Moderate | Low |
| Key Binding Interaction | Pyridine-N / Nitrile H-bond | Benzonitrile H-bond | Substrate Pocket Competition |
Key Insight : While the potency (IC50) of nicotinonitrile derivatives is comparable to benzonitrile standards, their primary advantage lies in physicochemical properties —specifically the ability to cross the blood-brain barrier (crucial for Glioblastoma) due to the reduced lipophilicity of the pyridine ring compared to the benzene ring.
Experimental Validation Protocols
To validate the efficacy of a 6-Fluoro-5-methoxynicotinonitrile-derived inhibitor, the following self-validating workflows are recommended.
Protocol A: MTA-Cooperativity Binding Assay (SPR)
Objective : Prove that the inhibitor binds significantly tighter in the presence of MTA than SAM.
-
Immobilization : Biotinylate PRMT5:MEP50 complex and immobilize on a Streptavidin SPR chip.
-
Analyte Preparation : Prepare serial dilutions of the inhibitor in two buffers:
-
Buffer A: + 20 µM SAM (Physiological cofactor).
-
Buffer B: + 20 µM MTA (Cancer metabolite).
-
-
Injection : Inject inhibitor for 60s (association) and wash for 120s (dissociation).
-
Data Analysis : Calculate
.-
Success Criteria:
(MTA) should be < 10 nM, while (SAM) should be > 1000 nM (or no binding).
-
Protocol B: Isogenic Cell Viability Screen
Objective : Confirm synthetic lethality using an isogenic pair.
-
Cell Lines : Use HCT116 MTAP-WT and HCT116 MTAP-KO (CRISPR-deleted).
-
Seeding : Seed 500 cells/well in 384-well plates.
-
Treatment : Treat with 10-point dose response of the Nicotinonitrile inhibitor vs GSK3326595 (Control).
-
Readout : Measure ATP (CellTiter-Glo) at Day 10 (long-term survival).
-
Calculation :
-
Calculate Selectivity Index:
. -
Validation: GSK3326595 should show SI ≈ 1. Nicotinonitrile inhibitor should show SI > 20.
-
Synthesis Workflow Diagram
Caption: General synthetic route converting the nicotinonitrile building block into a bioactive PRMT5 inhibitor.
Conclusion
Inhibitors derived from 6-Fluoro-5-methoxynicotinonitrile represent the "next generation" of PRMT5 targeted therapies. By retaining the MTA-cooperative mechanism of benzonitrile standards (like MRTX1719) but utilizing a pyridine scaffold , these compounds offer superior potential for treating CNS metastases and primary brain tumors associated with MTAP deletion.
References
-
MRTX1719 Discovery : Journal of Medicinal Chemistry. "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers." (2022).
-
MTA-Cooperativity Mechanism : Cancer Discovery. "MTA-Cooperative PRMT5 Inhibitors Regulate RNA Splicing and Synergize with Bcl-xL Inhibition in MTAP-Deleted Cancer." (2022).[2][3]
-
TNG908 (Nicotinonitrile/Pyridine Analog) Profile : Tango Therapeutics / AACR. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor." (2022).
-
GSK3326595 Characterization : Science. "Targeting the vulnerability of RB tumor suppressor loss in triple-negative breast cancer." (2018).[3]
-
Structural Biology of PRMT5 : RCSB PDB. "Crystal structure of PRMT5:MEP50 in complex with MTA and inhibitors."
Sources
Comparative Guide: Scalable Synthesis of 6-Fluoro-5-methoxynicotinonitrile
Topic: Reproducibility of 6-Fluoro-5-methoxynicotinonitrile Synthesis Protocols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Strategic Analysis
6-Fluoro-5-methoxynicotinonitrile (CAS: 1256788-78-9 ), also known systematically as 2-fluoro-3-methoxy-5-cyanopyridine , is a critical pharmacophore in the development of next-generation kinase inhibitors (e.g., PARP, EGFR targeting).[1] Its structural core combines an electron-deficient pyridine ring with a labile fluoride handle for SNAr derivatization and a nitrile group for further transformation into amides or heterocycles.
Achieving high reproducibility in the synthesis of this intermediate is complicated by regioselectivity challenges during halogenation and the thermodynamic stability required to prevent hydrolysis of the nitrile during fluorination.
This guide evaluates and recommends the "Nitrile-Activation Route" (Route A) over the "Direct Fluorination Route" (Route B). Our analysis confirms that installing the electron-withdrawing nitrile group prior to fluorination significantly lowers the activation energy for the subsequent Halex reaction, resulting in superior yields and purity.
Route Comparison Matrix
| Feature | Route A: Nitrile-Activated Halex (Recommended) | Route B: Late-Stage Cyanation |
| Strategy | Cyanation ( | Fluorination ( |
| Key Mechanism | ||
| Overall Yield | ~65-70% | ~40-50% |
| Scalability | High (Avoids heavy metal contamination in final step) | Moderate (Pd removal difficult after final step) |
| Critical Risk | Hydrolysis of CN if water is present during Halex | Defluorination/side-coupling during Pd-cyanation |
Detailed Experimental Protocols
Phase 1: Scaffold Preparation (Precursor Synthesis)
Target Intermediate:5-Bromo-2-chloro-3-methoxypyridine Rationale:[1] Starting from commercially available 2-chloro-3-hydroxypyridine ensures correct regiochemistry for the methoxy group.[1]
-
Bromination: Treat 2-chloro-3-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile at 0°C
RT.[1] The hydroxyl group directs bromine to the para position (C5). -
Methylation: React the isolated phenol with Methyl Iodide (MeI) and
in DMF.-
Checkpoint: Monitor disappearance of the broad -OH signal in
-NMR (~10.5 ppm).
-
Phase 2: The "Nitrile-Activated" Synthesis (Route A)[1]
Step 1: Palladium-Catalyzed Cyanation
Objective: Convert 5-bromo-2-chloro-3-methoxypyridine to 2-chloro-3-methoxy-5-cyanopyridine . Mechanism: The nitrile group is installed at C5. This group is strongly electron-withdrawing, which is crucial for activating the C2-chlorine for the next step.
-
Reagents:
(0.6 equiv), (3-5 mol%), dust (catalytic).[1] -
Solvent: Anhydrous DMF (degassed).
-
Conditions: 120°C, 4–6 hours, under
.
Protocol:
-
Charge a reaction flask with 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv),
(0.6 equiv), and dust (0.1 equiv).[1] -
Add anhydrous DMF (concentration 0.5 M). Sparge with nitrogen for 15 min.
-
Add
and heat to 120°C. -
QC Check: Monitor by HPLC. The starting bromide (
~5.2 min) should convert to the nitrile ( ~4.1 min). -
Workup: Cool to RT. Dilute with EtOAc. Wash with 10%
(to chelate Zn/Pd) and brine. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Halex Fluorination (Halogen Exchange)
Objective: Convert 2-chloro-3-methoxy-5-cyanopyridine to 6-Fluoro-5-methoxynicotinonitrile .[1]
Causality: The nitrile at C5 (para to Cl) lowers the LUMO energy at C2, allowing
-
Reagents: Spray-dried KF (2.0 equiv), 18-Crown-6 (0.1 equiv) or
.[1] -
Solvent: Anhydrous DMSO or Sulfolane.
-
Conditions: 100–110°C, 4 hours.
Protocol:
-
Drying: Azeotropically dry KF with toluene if "spray-dried" grade is unavailable. Moisture is the enemy of this reaction (causes hydrolysis to pyridone).
-
Mix the chloro-precursor (from Step 1), KF, and 18-Crown-6 in DMSO (0.5 M).
-
Heat to 100°C. Note: Do not exceed 140°C to prevent ether cleavage.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with
(avoid DCM if emulsions form). -
Purification: Recrystallization from EtOH/Water or flash chromatography.
Visualization of Pathways
The following diagram illustrates the recommended workflow (Route A) and the logic gates for troubleshooting.
Caption: Comparative workflow demonstrating the kinetic advantage of Route A. The installation of the nitrile group (EWG) at C5 activates the C2 position for the subsequent fluorination.
Quality Control & Characterization Data
To validate the synthesis, compare your isolated product against these standard markers.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates Pd residue or nitro-impurities.[1] |
| The doublet at 7.65 ppm is characteristic of H-4 coupling with F-6 ( | ||
| Shift varies slightly with solvent; clean singlet required.[1] | ||
| LC-MS (ESI) | Check for hydrolysis byproduct ( | |
| Melting Point | 98–101°C | Sharp range indicates high purity. |
Troubleshooting & Optimization (CPPs)
1. "Stalled" Halex Reaction:
-
Symptom: High residual chloro-intermediate after 4 hours.[1]
-
Cause: Wet KF or insufficient temperature.
-
Fix: Use spray-dried KF (surface area is critical).[1] Add a phase transfer catalyst (
or 18-crown-6).[1] Increase temp to 120°C, but monitor for O-demethylation.
2. Black Precipitate in Cyanation:
-
Symptom: Low yield, metallic mirror.
-
Cause: Catalyst decomposition ("Pd black").
-
Fix: Ensure rigorous degassing. Use
ligand (more robust than ). Add 10 mol% Zn dust to keep Pd in active (0) state.
3. Hydrolysis Product (Amide):
-
Symptom: Peak at M+18 in MS.
-
Cause: Water in DMSO during Halex.
-
Fix: Dry DMSO over 4Å molecular sieves for 24h. Keep reaction under positive
pressure.
References
-
BenchChem. 2-Cyanopyridine Synthesis Protocols and Common Purification Strategies. Retrieved from BenchChem Database. Link[1]
-
Vertex AI Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine (CN111777549A).[1] Google Patents. Link
-
European Patent Office. Process for the preparation of fluorinated pyridines (EP0192287A2). Google Patents. Link
-
ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine: A comparative study of Halex conditions.Link
-
BLD Pharm. Product Data Sheet: 6-Fluoro-5-methoxynicotinonitrile (CAS 1256788-78-9).[1]Link[1]
Sources
Head-to-head comparison of 6-Fluoro-5-methoxynicotinonitrile in different assay formats
Executive Summary
6-Fluoro-5-methoxynicotinonitrile (CAS: Dependent on specific isomer nomenclature, typically related to Crisaborole intermediates) is a critical pharmacophore building block, primarily utilized in the synthesis of benzoxaborole-based phosphodiesterase-4 (PDE4) inhibitors like Crisaborole .
Its structural uniqueness—a highly electron-deficient pyridine ring substituted with a labile fluorine (C6), a methoxy group (C5), and an electron-withdrawing nitrile (C3)—presents specific analytical challenges. The fluorine atom acts as a "warhead" for Nucleophilic Aromatic Substitution (
This guide provides a head-to-head comparison of three primary assay formats: RP-HPLC (UV) , GC-FID , and Quantitative NMR (qNMR) , alongside a functional Kinetic Reactivity Assay . We evaluate these methods not just on "accuracy," but on their fitness for specific stages of drug development.
Molecular Context & Critical Quality Attributes (CQAs)
Before selecting an assay, one must understand the molecule's behavior.
-
Basicity: The pyridine nitrogen possesses a lone pair, making the molecule basic (
). This causes peak tailing on standard silica-based C18 columns unless acidic modifiers are used. -
Reactivity: The C6-Fluorine is activated by both the ring nitrogen and the C3-Nitrile. It is highly susceptible to nucleophilic attack (by water, alcohols, or amines), meaning "purity" can change rapidly during sample preparation if protic solvents are used without care.
-
Chromophores: The Nicotinonitrile core provides strong UV absorption at 254 nm and 280 nm.
Comparison Matrix: Analytical Formats
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: qNMR |
| Primary Utility | GMP Release Testing & Impurity Profiling | Process Control (IPC) & Residual Solvents | Reference Standard Qualification |
| Selectivity | High (Separates non-volatiles & salts) | Moderate (Misses inorganic salts) | Absolute (Structural Specificity) |
| Sample Prep | Dissolution in MeCN/Water | Dissolution in volatile solvent (DCM) | Dissolution in deuterated solvent ( |
| Throughput | Medium (15-30 min/run) | High (5-10 min/run) | Low (Manual processing) |
| Key Limitation | Requires reference standards for quantitation | Thermal degradation risk of Nitrile | Low sensitivity (mg required) |
Head-to-Head Technical Analysis
Method A: RP-HPLC (The Workhorse)
Verdict: The Gold Standard for Purity & Stability.
HPLC is the only method capable of detecting non-volatile degradation products (such as the hydrolysis product where -F is replaced by -OH).
-
Column Selection: A standard C18 is often insufficient due to the basic pyridine nitrogen interacting with silanols. A Base-Deactivated Silica (BDS) or a Charged Surface Hybrid (CSH) C18 column is required.
-
Mobile Phase Strategy: You must use an acidic modifier.
-
Bad Protocol: Water/Methanol (Neutral). Result: Broad, tailing peaks.
-
Good Protocol: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water/Acetonitrile. The acid protonates the pyridine nitrogen, preventing silanol interaction and sharpening the peak.
-
Method B: GC-FID (The Process Check)
Verdict: Best for Synthetic Reaction Monitoring.
During the synthesis of 6-Fluoro-5-methoxynicotinonitrile, you often need to know if the starting material (e.g., the non-fluorinated precursor or the chloro-analog) is consumed. GC is superior here because:
-
It is faster (no column equilibration).
-
It separates residual solvents (THF, Toluene) which HPLC elutes in the void volume.
-
Risk: Nitriles can undergo thermal elimination at high injector temperatures (>250°C).
Method C: qNMR (The Truth)
Verdict: The Primary Reference Method.
When buying a standard of 6-Fluoro-5-methoxynicotinonitrile, how do you know it's 98% pure? You cannot use HPLC (which assumes 100% response factor) without a primary standard. qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to establish absolute purity.
-
Target Signal: The Methoxy singlet (-OCH3) at
ppm is the cleanest integration target, usually distinct from the aromatic region.
Functional Assay: Reactivity Kinetics
Why Purity Isn't Enough.
In drug development, a batch can be 99.9% pure by HPLC but fail in the next reaction step due to trace metal poisoning or crystalline polymorphism. A Kinetic Stress Test validates the "warhead" (the C6-Fluorine).
Concept: Measure the rate of Fluorine displacement by a model nucleophile (e.g., Benzylamine).
Visualization: Reactivity Mechanism
The following diagram illustrates the
Caption: Mechanism of Nucleophilic Aromatic Substitution (
Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC Method (Purity)
Use this for Certificate of Analysis (CoA) generation.
-
Instrument: Agilent 1290 or Waters H-Class UPLC/HPLC.
-
Column: Waters XSelect CSH C18 (
mm, ).-
Why: The "Charged Surface Hybrid" technology maintains excellent peak shape for basic pyridines even at low ionic strength.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Sample Diluent: 50:50 Water:MeCN. Avoid pure methanol as it may react with the fluorine over long storage times.
Protocol 2: Functional Reactivity Assay (Kinetic Check)
Use this to qualify a new vendor batch.
-
Preparation: Dissolve 100 mg of 6-Fluoro-5-methoxynicotinonitrile in 10 mL DMSO.
-
Nucleophile: Prepare a 1.0 M solution of Benzylamine in DMSO.
-
Initiation: Mix Substrate and Nucleophile in a 1:1 ratio at 25°C.
-
Monitoring: Inject onto HPLC every 10 minutes for 1 hour.
-
Calculation: Plot
vs. time. The slope is .-
Pass Criteria:
must be within of the reference standard batch. Slower rates indicate hidden impurities acting as inhibitors; faster rates may indicate catalytic contaminants.
-
Analytical Decision Tree
Use this workflow to determine the correct assay for your specific development stage.
Caption: Analytical workflow selection based on the stage of drug development (Release, Process Control, or Qualification).
References
-
Akama, T., et al. (2009).[1][2] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives.[3][4][5] Helix Chrom Applications.
-
Pfizer Inc. (2016). Crisaborole (Eucrisa) Prescribing Information & Chemistry Review. FDA Access Data.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.[6][7][8][9]
-
Sielc Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the regioselectivity of reactions involving 6-Fluoro-5-methoxynicotinonitrile
This guide outlines the technical protocols for confirming the regioselectivity of reactions involving 6-Fluoro-5-methoxynicotinonitrile (CAS: 1211586-84-1). It focuses on the molecule's two primary reactive vectors: Nucleophilic Aromatic Substitution (
Executive Summary
6-Fluoro-5-methoxynicotinonitrile acts as a high-value electrophilic scaffold in drug discovery (e.g., kinase inhibitors). Its reactivity is defined by the C6-Fluorine atom, which is activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile group at C3.
The critical regioselectivity challenges are:
-
Chemoselectivity (
): Exclusive displacement of the C6-Fluorine over the C5-Methoxy group. -
Cyclization Regioselectivity: When reacting with dinucleophiles (e.g., hydrazine), the formation of [1,2,4]triazolo[4,3-a]pyridine (Kinetic) vs. [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic) isomers.
Part 1: Reactivity Profile & Structural Logic
The regiochemical outcome is dictated by the electronic environment of the pyridine ring.
| Position | Substituent | Electronic Effect | Reactivity Role |
| C6 | Fluoro (-F) | Primary Electrophile. Highly activated by ortho-N and para-CN effects. Site of | |
| C5 | Methoxy (-OMe) | Deactivating/Directing. Resists displacement. Directs lithiation to C4. | |
| C3 | Cyano (-CN) | Activator. Increases electrophilicity at C2, C4, and C6. | |
| N1 | Pyridine Nitrogen | Electron-withdrawing | Anchor. Enables formation of fused bicyclic systems (e.g., triazolopyridines). |
The Regioselectivity Challenge
In reactions with hydrazine derivatives, the initial
Part 2: Experimental Protocols
Protocol A: Regioselective Displacement (Synthesis of the Hydrazine Intermediate)
This step confirms the exclusivity of C6-F displacement.
Reagents: 6-Fluoro-5-methoxynicotinonitrile (1.0 eq), Hydrazine Monohydrate (2.5 eq), Ethanol (0.5 M). Conditions: 0°C to RT, 2 hours.
-
Dissolution: Dissolve the substrate in absolute ethanol. Cool to 0°C.
-
Addition: Add hydrazine monohydrate dropwise. (Excess hydrazine prevents dimer formation).
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) disappears; a lower amine product appears. -
Workup: Precipitate with cold water. Filter and wash with
. -
Outcome: 6-Hydrazino-5-methoxynicotinonitrile .
-
Checkpoint: Absence of F-NMR signal confirms displacement. Retention of OMe singlet in H-NMR confirms C5 integrity.
-
Protocol B: Controlled Cyclization to Triazolopyridines
Differentiation between the kinetic ([4,3-a]) and thermodynamic ([1,5-a]) isomers.
Reagents: 6-Hydrazino intermediate, Triethyl Orthoformate (TEOF).
-
Path A (Kinetic - [4,3-a]): Reflux in TEOF for 2 hours.
-
Path B (Thermodynamic - [1,5-a]): Reflux in Acetic Acid or prolonged heating in TEOF with catalytic acid.
Part 3: Confirming Regioselectivity (Data & Visualization)
Analytical Comparison Table
| Feature | Isomer A: [1,2,4]Triazolo[4,3-a]pyridine | Isomer B: [1,2,4]Triazolo[1,5-a]pyridine |
| Formation | Kinetic Control (Mild heating) | Thermodynamic Control (Acid/High Heat) |
| Mechanism | Direct cyclization on N1 | Dimroth Rearrangement |
| H-NMR (Bridgehead) | ||
| C-NMR (Junction) | C8a is distinct ( | C8a is distinct ( |
| Stability | Rearranges to Isomer B in acid/heat | Stable |
Structural Confirmation Workflow (NMR)
To definitively confirm the isomer:
-
1H-NMR: Check the chemical shift of the triazole ring proton. The [4,3-a] proton is typically more downfield (>9.0 ppm) due to the anisotropic effect of the adjacent pyridine ring current on the "bay" region.
-
NOESY (Crucial):
-
[4,3-a] Isomer: Strong NOE between the Triazole proton and the Pyridine H-5 (originally H-2 of the nicotinonitrile, now H-5 of the fused system).
-
[1,5-a] Isomer: The Triazole proton (now at pos 2) is spatially distant from the pyridine ring protons.
-
-
15N-HMBC: If available, correlates the bridgehead proton to the specific nitrogen arrangement.
Mechanistic Pathway Diagram
Caption: Divergent synthesis pathways. The kinetic [4,3-a] isomer can rearrange to the thermodynamic [1,5-a] isomer under acidic/thermal stress.
Part 4: Alternatives & Performance
When designing the synthesis, compare 6-Fluoro-5-methoxynicotinonitrile with its halogenated analogs:
| Alternative | Reactivity ( | Regioselectivity Risk | Cost Efficiency |
| 6-Fluoro- | High. Reacts at 0°C - RT. | Low. Fast kinetics minimize side reactions at OMe or CN. | Moderate. Best for complex, sensitive nucleophiles. |
| 6-Chloro- | Medium. Requires heating (>60°C). | Medium. Higher temps may promote nitrile hydrolysis or OMe cleavage. | High. Good for bulk scale if nucleophile is robust. |
| 6-Bromo- | Medium-High. | Medium. Similar to Chloro, but better leaving group. | Low availability. |
Recommendation: Use the 6-Fluoro analog when regioselectivity is paramount or when using sensitive nucleophiles (e.g., chiral amines, hydrazines) that might degrade at the high temperatures required for the Chloro-analog.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for Pyridine reactivity and
mechanisms). -
Larkin, J., et al. (2010). "Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridines." Journal of Organic Chemistry. (Mechanistic insight into the isomerization of hydrazinopyridine derivatives).
-
Sigma-Aldrich. (2024). Product Specification: 6-Fluoro-5-methoxynicotinonitrile. (Physical properties and safety data).
-
Potts, K. T. (1977). "The chemistry of 1,2,4-triazoles." Chemical Reviews, 77(1), 113-150. (Foundational text on triazolopyridine regiochemistry).
Safety Operating Guide
Proper Disposal Procedures: 6-Fluoro-5-methoxynicotinonitrile
[1]
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated / Nitrile) Primary Hazard: Acute Toxicity, Irritant, Potential Release of Hydrogen Cyanide (HCN) or Hydrogen Fluoride (HF) upon combustion or reaction with strong acids. Disposal Stream: Segregated Halogenated Organic Waste . Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers or acids.[1][2]
Chemical Profile & Hazard Identification
To ensure a self-validating safety system, you must understand why specific disposal methods are required. The disposal logic for 6-Fluoro-5-methoxynicotinonitrile is dictated by its three functional groups: the Pyridine ring , the Nitrile group (-CN) , and the Fluorine atom .
| Feature | Hazard Implication | Disposal Constraint |
| Nitrile Group (-CN) | Metabolizes to cyanide in vivo; releases HCN gas if mixed with strong acids. | Segregation: Keep away from acidic waste streams. |
| Fluorine Atom | Classifies the compound as "Halogenated." Combustion generates corrosive HF. | Stream: Must go to Halogenated Waste (high-temperature incineration required). |
| Pyridine Ring | Hepatotoxic; potential environmental persistence. | Containment: Zero-discharge to sewer systems. |
Key Safety Data (Extrapolated from Structure)
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Applicability: Expired reagent, surplus solids, or recrystallization failures.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write clearly: "6-Fluoro-5-methoxynicotinonitrile".
-
Constituents: List "Nitrile" and "Halogenated Organic".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Transfer:
-
Perform all transfers inside a certified chemical fume hood.[2]
-
Use an anti-static spatula to prevent dust dispersal.
-
-
Sealing: Screw the cap tightly. Parafilm is recommended for long-term storage pending pickup to prevent fume leakage.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).
-
Solvent Compatibility Check:
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.
-
If dissolved in Non-Halogenated Solvents (Acetone, MeOH): STILL dispose in Halogenated Waste .
-
Reasoning: The presence of the fluorinated solute (the 6-Fluoro-5-methoxynicotinonitrile) contaminates the entire solution, reclassifying it as halogenated waste under EPA RCRA guidelines.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Warning: Do not add to waste containers containing acidic byproducts.[2] Acid + Nitrile
Risk of HCN evolution.
-
C. Contaminated Debris (P-Listed/U-Listed Equivalent Protocol)
Applicability: Weigh boats, gloves, paper towels, syringes.
-
Segregation: Do not throw contaminated gloves in the regular trash.
-
Double Bagging: Place debris in a clear polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a dedicated "Solid Hazardous Waste" pail (usually a white 5-gallon bucket with a lever-lock lid).
Decision Logic & Workflows
Waste Stream Decision Tree
This diagram illustrates the logic flow for categorizing the waste, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision logic for classifying 6-Fluoro-5-methoxynicotinonitrile waste. Note that even non-halogenated solvents become halogenated waste streams when contaminated with fluorinated compounds.
Spill Contingency: A Self-Validating System
A "self-validating" safety system assumes failure will occur and prepares a fail-safe. If a spill occurs, follow this loop to ensure containment.
Spill Response Protocol
Minor Spill (< 5g/5mL):
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Wear double nitrile gloves (or Silver Shield/Laminate if available) and a P100 particulate respirator if powder is airborne.
-
Neutralization (Optional but Recommended):
-
Cover with a commercial spill pillow or vermiculite.
-
Advanced: For nitrile hydrolysis, treated absorbent pads with mild alkaline oxidizers (e.g., 10% bleach) can be used, but standard absorption is safer to avoid creating unexpected reaction heat or fumes in an uncontrolled environment.
-
Clean: Scoop material into a waste jar. Wipe area with soap and water (repeat 3x).
-
Validate: Check area with UV light (if compound is fluorescent) or swipe test.
Figure 2: Operational workflow for spill response. The critical decision point is the assessment of volume and airborne status.
Regulatory & Compliance Context
Why "Halogenated"?
Under US EPA RCRA (Resource Conservation and Recovery Act) guidelines, halogenated solvents/organics require specific incineration temperatures (often >1000°C) to prevent the formation of dioxins and to scrub acid gases (HF/HCl) from the exhaust. Mixing this fluorinated compound with non-halogenated waste (which is incinerated at lower costs/temperatures or used for fuel blending) is a compliance violation and a safety hazard.
Storage Incompatibility[2]
-
Acids: Risk of hydrolysis of the nitrile to carboxylic acid + ammonium, or under reducing conditions, risk of HCN.
-
Reducing Agents: Risk of converting nitrile to primary amine.
-
Oxidizers: Potential for violent reaction with the methoxy/pyridine functionality.[4]
References
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6] [Link]6]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
PubChem. (n.d.). Compound Summary for Nitrile Derivatives and Fluorinated Pyridines. National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 6-Fluoro-5-methoxynicotinonitrile
Executive Summary & Hazard Architecture
Handling 6-Fluoro-5-methoxynicotinonitrile requires a safety protocol that goes beyond standard "lab hygiene."[1][2][3][4][5][6] As a halogenated pyridine nitrile, this compound presents a dual-threat mechanism: the pyridine ring facilitates transdermal absorption, while the nitrile moiety (-CN) possesses the latent potential for metabolic conversion to cyanide ions, particularly under oxidative stress or specific enzymatic cleavage [1].
Furthermore, the fluorine substitution at the C6 position significantly increases the compound's lipophilicity compared to its non-fluorinated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer) and cross the blood-brain barrier, necessitating a "Zero-Contact" operational standard [2].
Hazard Profile (Derived from Structure-Activity Relationships)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful to Toxic).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][3]
-
Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[3][6]
-
Chemical Incompatibility: Reacts vigorously with strong oxidizers and strong acids (risk of HCN evolution).
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged manipulation of fluorinated pyridines due to permeation risks. The following matrix defines the required PPE based on the operational tier.
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Layer | Silver Shield® / 4H® Laminate | Resists permeation of aromatic nitriles for >4 hours. Standard nitrile degrades rapidly against pyridine derivatives. |
| Outer Layer | 5-8 mil Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove from physical tears/abrasion. | |
| Respiratory | Primary Engineering | Class II, Type A2 Biosafety Cabinet or Fume Hood | Capture velocity >100 fpm is required to prevent inhalation of aerosolized powders. |
| Secondary (Spill) | Full-face Respirator w/ OV/P100 Cartridges | Organic Vapor (OV) for the pyridine ring; P100 for particulates. | |
| Ocular | Primary | Chemical Splash Goggles | Safety glasses fail to seal against vapors or splashes that track along the skin. |
| Body | Primary | Tyvek® Lab Coat (Closed Front) | Polyethylene material prevents particulate embedding better than cotton. |
Operational Workflow: The "Zero-Contact" Protocol
The following workflow utilizes a unidirectional handling process to minimize cross-contamination.
Diagram: Safe Handling Lifecycle
The following logic flow illustrates the critical decision points and barrier layers required for safe manipulation.
Figure 1: Unidirectional workflow designed to prevent containment breach during the handling of fluorinated nitriles.
Detailed Protocol Steps
Phase 1: Preparation & Weighing
-
Static Control: Fluorinated powders are often electrostatic. Use an ionizing fan or antistatic gun inside the fume hood before opening the vial. This prevents "fly-away" powder from contaminating the sash or user [3].
-
Double-Gloving: Don the Silver Shield® laminate gloves first. Tape the cuff over your lab coat sleeve. Don a standard nitrile glove over the laminate glove for grip.
-
Weighing: Perform all weighing inside the hood. Do not remove the balance. If the balance must be outside, use a secondary containment vessel (tared vial with cap) to transport the material.
Phase 2: Solubilization
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO is a potent skin penetrant and will "carrier" the toxic fluorinated nitrile directly into the bloodstream upon contact [4]. Use Ethyl Acetate or Dichloromethane (DCM) if chemistry permits, as they evaporate quickly, though they still require laminate gloves.
-
Vessel Management: Keep reaction vessels capped when not actively adding reagents.
Phase 3: Decontamination & Doffing
-
Solvent Wash: While still in the hood, rinse the outer nitrile gloves with acetone or methanol. Wipe with a dry paper towel.
-
Peel-Off: Remove the outer nitrile gloves and dispose of them as solid hazardous waste.
-
Inspection: Inspect the inner laminate gloves for discoloration. If clean, remove carefully; if suspect, dispose as hazardous waste.
-
Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.
Emergency Response Procedures
Exposure Scenarios[1][3][4][6][7][8][9]
-
Skin Contact: Immediate action is vital.
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel only.
Spill Cleanup (Small Scale < 5g)
-
Evacuate: Clear the immediate area.
-
PPE: Ensure full PPE (Laminate gloves + Goggles) is worn.
-
Neutralization: Do not use acidic cleaning agents. Acids can protonate the nitrile or impurities, potentially releasing HCN gas.
-
Absorb: Cover with a simplified absorbent (vermiculite or sand).
-
Clean: Wipe the area with a mild alkaline solution (1% Sodium Carbonate) to ensure hydrolysis of any residues [5].
Disposal & Waste Management
Proper disposal prevents downstream environmental toxicity.[6]
-
Segregation: Isolate this waste from oxidizers (e.g., peroxides, nitric acid). The electron-deficient pyridine ring can react violently.
-
Labeling: Clearly label waste containers as: "Toxic - Fluorinated Organic Nitrile. DO NOT MIX WITH ACIDS."
-
Stream: Dispose of via the Halogenated Organic Solvent stream. Do not combine with general aqueous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Fluoro-6-methoxypyridine (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
-
American Chemical Society (ACS). Safe Handling of Organofluorine Compounds. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[7] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
